molecular formula C11H22N2 B038192 4-Methyl-1,4'-bipiperidine CAS No. 116797-02-5

4-Methyl-1,4'-bipiperidine

Cat. No.: B038192
CAS No.: 116797-02-5
M. Wt: 182.31 g/mol
InChI Key: MPXFUSKDKWZTPI-UHFFFAOYSA-N
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Description

4-Methyl-1,4'-bipiperidine is a useful research compound. Its molecular formula is C11H22N2 and its molecular weight is 182.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-1-piperidin-4-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-10-4-8-13(9-5-10)11-2-6-12-7-3-11/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXFUSKDKWZTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355282
Record name 4-Methyl-1,4'-bipiperidine
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Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116797-02-5
Record name 4-Methyl-1,4′-bipiperidine
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URL https://commonchemistry.cas.org/detail?cas_rn=116797-02-5
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Record name 4-Methyl-1,4'-bipiperidine
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Record name 116797-02-5
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-1,4'-bipiperidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identity and Predicted Physicochemical Properties

The structure of 4-Methyl-1,4'-bipiperidine consists of a piperidine ring connected at its nitrogen atom (position 1) to the 4-position of a second piperidine ring, which bears a methyl group at its 4-position.

Molecular Structure:

Caption: Chemical structure of this compound.

Based on its structure and the properties of related compounds such as 1,4'-bipiperidine and 4-methylpiperidine, the following physicochemical properties for this compound can be predicted:

PropertyPredicted Value
Molecular Formula C11H22N2
Molecular Weight 182.31 g/mol [1]
Appearance Likely a colorless to light yellow liquid or low-melting solid
Boiling Point Estimated to be in the range of 260-280 °C
Melting Point Estimated to be in the range of 30-50 °C
Solubility Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water.
pKa Expected to have two pKa values, similar to other diamines, likely in the range of 9-11 for the piperidine nitrogens.

Proposed Synthesis Workflow

A plausible and efficient method for the synthesis of this compound is through a reductive amination reaction. This widely used method in medicinal chemistry involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[2][3][4]

Reaction Scheme:

4-Methylpiperidone reacts with piperidine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield this compound.

Synthesis Reactant1 4-Methylpiperidone Reaction Reductive Amination Reactant1->Reaction Reactant2 Piperidine Reactant2->Reaction ReducingAgent Sodium Triacetoxyborohydride (Reducing Agent) ReducingAgent->Reaction Solvent Dichloromethane (Solvent) Solvent->Reaction Product This compound Reaction->Product

Sources

A-Z Guide to the Synthesis of 4-Methyl-1,4'-bipiperidine: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1,4'-bipiperidine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in numerous clinically successful drugs and investigational agents. Its unique three-dimensional structure allows for precise vectoral presentation of pharmacophoric elements, making it a valuable building block in drug design. This guide provides an in-depth examination of a robust and widely applicable method for the synthesis of 4-Methyl-1,4'-bipiperidine, a key intermediate for creating analogues with modulated physicochemical properties.

The primary and most industrially scalable approach for constructing the C-N bond between the two piperidine rings is through reductive amination . This strategy involves the condensation of 4-methylpiperidine with a suitable 4-piperidone derivative to form an intermediate iminium ion (or its enamine tautomer), which is then reduced in situ to yield the target bipiperidine.

Pillar 1: The Strategic Choice of Reductive Amination

Reductive amination is the cornerstone of this synthesis for several compelling reasons rooted in chemical principles and practical application:

  • High Atom Economy and Convergence: The reaction directly couples the two key fragments, 4-methylpiperidine and a 4-piperidone, in a single transformative step. This convergent approach is inherently more efficient than linear syntheses that require multiple pre-functionalization steps.

  • Broad Substrate Scope: The methodology is tolerant of a wide range of functional groups on both the amine and ketone components, making it highly adaptable for generating diverse libraries of analogues.

  • Mild and Controllable Reaction Conditions: Modern reductive amination protocols utilize mild hydride reagents that operate at or near ambient temperature, minimizing side reactions and decomposition of sensitive substrates.[1][2]

  • Operational Simplicity: The reaction is typically a one-pot procedure, simplifying the experimental setup and downstream processing, which is a significant advantage for large-scale production.

The core transformation relies on the nucleophilic attack of the secondary amine (4-methylpiperidine) on the carbonyl carbon of 4-piperidone. This is followed by dehydration to form a crucial iminium intermediate, which is the species that undergoes reduction.

Pillar 2: Mechanistic Underpinnings

The success of the reductive amination hinges on the choice of the reducing agent. While powerful reductants like lithium aluminum hydride (LiAlH₄) could reduce the initial ketone, they are generally too reactive and unselective. The preferred reagents are mild, kinetically selective hydrides that preferentially reduce the protonated iminium ion over the starting ketone. Sodium triacetoxyborohydride (STAB) , NaBH(OAc)₃, is often the reagent of choice.[2][3]

Why STAB is the Superior Choice:

  • Enhanced Selectivity: The electron-withdrawing acetate groups on STAB modulate the reactivity of the borohydride, making it less nucleophilic than reagents like sodium borohydride (NaBH₄). This prevents the premature reduction of the 4-piperidone starting material.

  • Acidic Byproducts Catalyze Imine Formation: The reaction of STAB with the transiently formed water from iminium ion formation generates acetic acid. This weak acid catalyzes the initial condensation and dehydration steps, accelerating the formation of the iminium ion to be reduced.[2]

  • Improved Handling: STAB is a non-pyrophoric, stable solid that is easier and safer to handle than many other hydride reagents.

The overall mechanism is a well-orchestrated cascade, as illustrated below.

G cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Hydride Reduction Ketone N-Protected 4-Piperidone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Amine 4-Methylpiperidine Amine->Ketone Nucleophilic Attack Iminium Iminium Ion Hemiaminal->Iminium Dehydration (-H₂O) Water H₂O Product This compound Iminium->Product STAB NaBH(OAc)₃ (STAB) STAB->Iminium Hydride Delivery

Caption: Reaction mechanism of reductive amination.

Pillar 3: A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound, assuming the use of N-Boc-4-piperidone as the ketone source, which requires a final deprotection step.

Part A: Reductive Amination

Materials and Reagents:

  • N-Boc-4-piperidone

  • 4-Methylpiperidine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidone (1.0 eq).

  • Dissolve the ketone in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.

  • Add 4-methylpiperidine (1.1 eq) to the solution, followed by glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 20-30 minutes. The acetic acid helps to catalyze the formation of the iminium intermediate.[2]

  • Cool the reaction mixture in an ice bath to 0 °C.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting ketone.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

Part B: Boc Deprotection

Materials and Reagents:

  • Crude Boc-protected this compound

  • 4M HCl in 1,4-Dioxane (or Trifluoroacetic Acid - TFA)

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

Procedure:

  • Dissolve the crude product from Part A in a minimal amount of a suitable solvent like DCM or methanol.

  • Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents).[2] Alternatively, trifluoroacetic acid (TFA) in DCM can be used.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the removal of the Boc group by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting solid is the hydrochloride salt. To obtain the free base, dissolve the residue in water and basify to pH >12 with a strong base like 2M NaOH.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product via flash column chromatography on silica gel or distillation if applicable.

The overall experimental workflow is summarized in the diagram below.

G Reactants 1. Mix N-Boc-4-piperidone, 4-methylpiperidine, & Acetic Acid in DCM Reduction 2. Add STAB at 0°C, Stir at RT for 16-24h Reactants->Reduction Quench 3. Quench with sat. NaHCO₃ Solution Reduction->Quench Extract1 4. Aqueous Workup (DCM Extraction, Brine Wash) Quench->Extract1 Dry1 5. Dry (Na₂SO₄) & Concentrate Extract1->Dry1 Boc_Product Crude Boc-Protected Intermediate Dry1->Boc_Product Deprotect 6. Add 4M HCl in Dioxane, Stir at RT for 2-4h Boc_Product->Deprotect Concentrate2 7. Concentrate in vacuo Deprotect->Concentrate2 Basify 8. Basify with NaOH (aq) Concentrate2->Basify Extract2 9. Aqueous Workup (DCM Extraction) Basify->Extract2 Dry2 10. Dry (Na₂SO₄) & Concentrate Extract2->Dry2 Purify 11. Purify via Chromatography or Distillation Dry2->Purify Final_Product Pure this compound Purify->Final_Product

Sources

Structural and Conformational Analysis of 4-Methyl-1,4'-bipiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the structural and conformational properties of 4-Methyl-1,4'-bipiperidine. As a privileged scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS), a thorough understanding of its three-dimensional architecture is paramount for rational drug design and development.[1][2] This document synthesizes data from fundamental stereochemical principles and outlines the synergistic application of modern analytical techniques—X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling—to elucidate its preferred conformations in both solid and solution states. Detailed experimental and computational workflows are presented to serve as a practical reference for researchers in medicinal chemistry, chemical biology, and pharmaceutical development.

Introduction: The Significance of the this compound Scaffold

This compound is a saturated heterocyclic compound composed of two piperidine rings linked by a nitrogen-carbon bond, with a methyl group substitution at the 4-position of the N-methylated ring.[3][4] The piperidine moiety is one of the most ubiquitous scaffolds in pharmaceuticals, prized for its ability to impart favorable physicochemical properties such as modulated lipophilicity, aqueous solubility, and metabolic stability.[2][5] Its conformational flexibility allows it to adapt to the steric and electronic demands of biological targets.[2]

The bipiperidine structure, in particular, offers a spatially defined framework that can position pharmacophoric elements in precise three-dimensional arrangements. This is critical for achieving high-affinity and selective interactions with protein targets like receptors and enzymes. Understanding the inherent conformational preferences of the this compound core is therefore a critical first step in structure-activity relationship (SAR) studies and the optimization of lead compounds.

Fundamental Conformational Principles

The overall conformation of this compound is determined by several key factors: the puckering of the individual piperidine rings, the orientation of the substituents on these rings, and the rotation about the central C-N bond connecting them.

  • Piperidine Ring Pucker: To alleviate torsional and angle strain, the six-membered piperidine ring predominantly adopts a chair conformation .[6] This staggered arrangement is significantly lower in energy than the alternative boat or twist-boat forms.

  • Substituent Orientation: In a chair conformation, substituents can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). To minimize destabilizing 1,3-diaxial steric interactions, bulky substituents strongly prefer the more spacious equatorial position.

  • Predicted Ground-State Conformation: Based on these principles, the lowest energy conformer of this compound is predicted to have:

    • Both piperidine rings in stable chair conformations.

    • The methyl group on the first piperidine ring in an equatorial position.

    • The second piperidinyl group (attached to C4 of the first ring) also in an equatorial position. This arrangement minimizes steric hindrance between the two rings.

The following sections detail the advanced analytical methods used to experimentally validate and refine this theoretical model.

Methodologies for Structural Elucidation

A multi-faceted approach combining solid-state analysis, solution-state analysis, and computational chemistry is required for a comprehensive structural understanding.

X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation as it exists within a crystal lattice. This technique is the gold standard for determining precise bond lengths, bond angles, and torsional angles.

  • Synthesis and Purification: Synthesize this compound, often via reductive amination of N-Boc-4-piperidone with 4-methylpiperidine followed by deprotection and N-methylation, or through hydrogenation of 4-methylpyridine to form 4-methylpiperidine as a precursor.[7][8] High purity (>99%) is essential for crystallization.

  • Salt Formation & Crystallization: As free amines can be difficult to crystallize, formation of a salt (e.g., hydrochloride or hydrobromide) is a common strategy.

    • Dissolve the purified compound in a suitable solvent (e.g., isopropanol, ethanol).

    • Slowly add a stoichiometric amount of the corresponding acid.

    • Induce crystallization through slow evaporation, vapor diffusion, or cooling.

  • Crystal Mounting and Data Collection:

    • Select a single, defect-free crystal (typically 0.1-0.3 mm).

    • Mount the crystal on a goniometer head and place it within the X-ray diffractometer.

    • Cool the crystal (typically to 100 K) to minimize thermal vibrations.

    • Collect diffraction data by rotating the crystal in a high-intensity X-ray beam.

  • Structure Solution and Refinement: The diffraction pattern is processed to solve the electron density map and refine the atomic positions, yielding the final crystal structure.[9]

While a specific public crystal structure for the parent this compound was not identified, analysis of related structures provides expected parameters.[9][10]

ParameterExpected Value/ObservationRationale
Crystal System Monoclinic or OrthorhombicCommon for organic salts.
Space Group e.g., P2₁/c, PbcaCentrosymmetric space groups are common.
Piperidine Conformation ChairConfirms the lowest energy ring pucker.
Methyl Group Position EquatorialValidates minimization of steric strain.
Inter-ring Linkage C4(eq)-N1'Confirms the equatorial positioning of the bulky substituent.
Dihedral Angle VariableThe C5-C4-N1'-C2' dihedral angle will define the relative twist of the two rings in the solid state.
NMR Spectroscopy: Conformation and Dynamics in Solution

NMR spectroscopy is the most powerful technique for determining the structure and conformational dynamics of molecules in solution, which is more biologically relevant than the static solid state.[11][12]

  • ¹H and ¹³C NMR: Provide the basic chemical structure. The chemical shifts and coupling constants (J-values) are highly sensitive to the local electronic environment and geometry.[13] For instance, axial protons in a piperidine ring are typically shielded (appear at a lower ppm) compared to their equatorial counterparts.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), confirming the spin systems within each ring.

  • HSQC/HMQC (Heteronuclear Correlation): Correlates protons directly to the carbons they are attached to, aiding in unambiguous assignment of both ¹H and ¹³C signals.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the crucial experiment for conformational analysis. It detects protons that are close in space (< 5 Å), regardless of whether they are bonded. Strong NOE cross-peaks between protons on the two different rings can definitively establish their relative orientation.

  • Sample Preparation: Dissolve 5-10 mg of high-purity this compound in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Data Acquisition: Perform a suite of 1D and 2D NMR experiments on a high-field spectrometer (≥400 MHz).

  • Data Analysis:

    • Assign all ¹H and ¹³C resonances using COSY, HSQC, and chemical shift predictions.

    • Analyze the ³J(H,H) coupling constants. Large couplings (~10-13 Hz) between vicinal protons are indicative of a diaxial relationship, confirming the chair conformation.

    • Analyze the NOESY spectrum for key through-space correlations to define the inter-ring geometry. For the predicted diequatorial conformer, NOEs would be expected between the axial protons of one ring and the axial protons of the other.

Computational Modeling: Exploring the Energy Landscape

Computational chemistry provides a theoretical framework to explore all possible conformations, calculate their relative stabilities, and predict structural properties that can be compared with experimental data.[14][15]

  • Conformational Search: A systematic or stochastic search is performed using molecular mechanics (MM) force fields (e.g., MMFF94, OPLS3e) to generate a large pool of potential conformers by rotating all single bonds.[16]

  • Geometry Optimization and Energy Minimization: The geometries of the generated conformers are optimized using a more robust quantum mechanics (QM) method, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This finds the nearest local energy minimum for each starting structure.

  • Calculation of Thermodynamic Properties: Frequency calculations are performed on the optimized structures to confirm they are true minima (no imaginary frequencies) and to derive thermodynamic properties like Gibbs free energy (ΔG). The conformer with the lowest ΔG is the predicted most stable structure.

  • Population Analysis: The relative populations of different conformers at a given temperature can be estimated using the Boltzmann distribution equation based on their calculated ΔG values.

  • Validation: The computational model is validated by comparing its predictions with experimental results. For example, NMR chemical shifts and coupling constants can be calculated from the optimized geometries and compared directly with the experimental NMR data.

G

Workflow for the structural elucidation of this compound.

Synthesized Structural Insights

The convergence of data from these three methodologies provides a robust and validated model of the this compound structure.

  • Dominant Conformation: The overwhelming evidence points to a dominant conformation where both rings are chairs, and the methyl group and the adjacent piperidinyl ring are both in equatorial positions. This minimizes A-values (conformational free energies) and avoids unfavorable steric clashes.[17]

  • Dynamic Behavior: While the chair conformation of each ring is rigid, there is rotational freedom around the central C4-N1' bond. NMR and computational studies can quantify the energy barrier to this rotation. The nitrogen atoms also undergo rapid pyramidal inversion at room temperature, which is observable in temperature-dependent NMR studies.

G

The equilibrium heavily favors the diequatorial conformer.

Conclusion and Outlook for Drug Development

The structural and conformational analysis of this compound reveals a well-defined, low-energy diequatorial chair-chair conformation. This preferred three-dimensional shape serves as a rigid and predictable scaffold, which is a highly desirable trait in drug design.[18][19] By understanding this foundational geometry, medicinal chemists can rationally design derivatives where pharmacophoric groups are appended in specific vectors to optimize interactions with biological targets. The methodologies detailed herein—combining the precision of X-ray crystallography, the solution-state relevance of NMR spectroscopy, and the predictive power of computational modeling—represent a self-validating system and a powerful, integrated strategy for characterizing molecular scaffolds essential to the future of pharmaceutical development.

References

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  • Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(10), 3221-3229. [Link]

  • ResearchGate. (n.d.). The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid. [Link]

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  • Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 8(9), 300-306. [Link]

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  • Mohamed, S. K., et al. (2016). Crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1476-1479. [Link]

  • Google Patents. (2018). WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 870793, 1'-Methyl-1,4'-bipiperidine. PubChem. [Link]

  • Prathebha, L., et al. (2016). Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 2), 221-224. [Link]

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Sources

spectroscopic data of 4-Methyl-1,4'-bipiperidine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 4-Methyl-1,4'-bipiperidine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound (CAS: 116797-02-5, Molecular Formula: C₁₁H₂₂N₂)[1][2]. In the landscape of drug discovery and materials science, the unambiguous characterization of novel chemical entities is paramount. While empirical data for this specific compound is not widely published, this document leverages foundational principles of spectroscopy and comparative data from structural analogues to construct a predictive but robust analytical profile. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this molecule. This guide is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to approach the characterization of N-heterocyclic compounds, even in the absence of extensive literature.

Introduction and Molecular Structure Analysis

This compound is a saturated heterocyclic compound featuring two piperidine rings linked by a nitrogen-carbon bond. One piperidine ring is substituted at the 4-position with a methyl group. This structure is of interest in medicinal chemistry as a scaffold for developing CNS-active agents, given the prevalence of the piperidine moiety in numerous pharmaceuticals.

Accurate structural confirmation is the bedrock of chemical research. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into connectivity, functional groups, and overall structure. This guide will synthetically derive the expected spectroscopic signature of this compound.

To facilitate discussion, the following atom numbering scheme will be used throughout this guide.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, one can deduce the precise connectivity of atoms.

Experimental Protocol: NMR Analysis

A self-validating NMR protocol ensures data integrity and reproducibility.

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is standard for many organic molecules, but Deuterium Oxide (D₂O) or Methanol-d₄ could be used if solubility is an issue. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Calibration: Before acquisition, ensure the spectrometer (e.g., a 400 MHz or higher field instrument) is properly shimmed to achieve high magnetic field homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (~1024 or more) and a longer relaxation delay (2-5 seconds) are required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Caption: Workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted by analyzing the distinct chemical environments. We can draw on data for 4-methylpiperidine[3] and 1,4'-bipiperidine[4] for informed estimations.

  • Methyl Protons (-CH₃): A doublet centered around 0.9-1.0 ppm . It is split by the single proton on C4.

  • Piperidine Ring A (4-methylpiperidine moiety):

    • H4: A multiplet around 1.4-1.6 ppm . This proton is coupled to the methyl group and the four protons on C3 and C5.

    • H3/H5: These protons will appear as complex multiplets. The axial and equatorial protons are diastereotopic. Expect a broad range from 1.0-1.8 ppm .

    • H2/H6 (protons α to N1): These protons are adjacent to the electron-withdrawing nitrogen and the C4'-substituted piperidine ring. They will be shifted downfield. Expect two sets of multiplets around 2.5-3.1 ppm .

  • Piperidine Ring B (N-substituted piperidine moiety):

    • H4': A multiplet around 2.4-2.6 ppm . This proton is adjacent to the nitrogen of the other ring and will be shifted downfield.

    • H3'/H5': Multiplets expected in the range of 1.4-1.8 ppm .

    • H2'/H6' (protons α to N1'): These protons are adjacent to the secondary amine nitrogen. Expect multiplets around 2.6-3.2 ppm .

  • Amine Proton (-NH): A broad singlet that can appear over a wide range (1.5-4.0 ppm ) and may exchange with trace water in the solvent, sometimes disappearing entirely.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
-CH ₃ (on C4)0.9 - 1.0Doublet (d)Coupled to H4.
H 41.4 - 1.6Multiplet (m)Complex splitting due to adjacent protons.
H 3ax/eq, H 5ax/eq1.0 - 1.8Multiplet (m)Overlapping signals from Ring A.
H 2ax/eq, H 6ax/eq2.5 - 3.1Multiplet (m)Alpha to tertiary nitrogen (N1).
H 4'2.4 - 2.6Multiplet (m)Alpha to tertiary nitrogen (N1).
H 3'ax/eq, H 5'ax/eq1.4 - 1.8Multiplet (m)Likely overlaps with H3/H5 signals.
H 2'ax/eq, H 6'ax/eq2.6 - 3.2Multiplet (m)Alpha to secondary nitrogen (N1').
NH (Ring B)1.5 - 4.0Broad Singlet (br s)Position and intensity are variable.
Predicted ¹³C NMR Spectrum

Due to the lack of symmetry, all 11 carbon atoms are chemically distinct and should produce 11 unique signals in the proton-decoupled ¹³C NMR spectrum. Predictions are based on data for 4-methylpiperidine[5] and 1,4'-bipiperidine[6].

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
-C H₃ (on C4)~22Standard aliphatic methyl shift.
C 4~31-33Methine carbon of the piperidine ring.
C 3, C 5~34-36Methylene carbons adjacent to C4.
C 2, C 6~50-55Methylene carbons alpha to tertiary N1.
C 4'~60-63Methine carbon alpha to tertiary N1.
C 3', C 5'~28-32Methylene carbons adjacent to C4'.
C 2', C 6'~46-50Methylene carbons alpha to secondary N1'.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of sample is pressed directly onto a crystal (e.g., diamond or germanium).

  • Background Scan: An initial scan of the empty sample compartment (or just the KBr pellet/ATR crystal) is performed to obtain a background spectrum. This is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Scan: The sample is placed in the IR beam path, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. Signal-to-noise is improved by co-adding multiple scans (e.g., 32 scans).

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from its aliphatic C-H, C-N, and N-H bonds. The analysis draws from general knowledge of piperidine derivatives[7][8][9].

Frequency Range (cm⁻¹) Vibration Type Functional Group Notes
3300 - 3500N-H StretchSecondary Amine (N1'-H)A moderate, somewhat broad peak is expected[7]. Its absence would indicate N-substitution on both rings.
2850 - 2960C-H StretchAliphatic (CH₃, CH₂, CH)Strong, sharp absorptions characteristic of all sp³ C-H bonds in the molecule[9].
~2800C-H StretchC-H adjacent to NA weaker, characteristic Bohlmann band may appear just below the main C-H stretching region, indicative of a trans-diaxial relationship between the N lone pair and an alpha C-H bond.
1440 - 1470C-H BendMethylene (CH₂) ScissoringModerate intensity absorptions.
1370 - 1380C-H BendMethyl (CH₃) Symmetric BendA characteristic peak for the methyl group.
1000 - 1250C-N StretchAliphatic AmineModerate to strong absorptions. This region can be complex due to multiple C-N bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of the molecular weight and structural features.

Experimental Protocol: MS Analysis
  • Ionization Method Selection:

    • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation. It is excellent for structural elucidation by creating a characteristic fragmentation "fingerprint."

    • Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺. It is useful for confirming the molecular weight. Tandem MS (MS/MS) is then used to induce and analyze fragmentation.[10]

  • Sample Introduction: The sample can be introduced directly via a solids probe (for EI) or dissolved in a suitable solvent (e.g., methanol/water) and infused or injected via an LC system (for ESI).

  • Data Acquisition: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio. A full scan is acquired to identify the molecular ion and major fragments.

Predicted Mass Spectrum and Fragmentation

The molecular formula C₁₁H₂₂N₂ gives a monoisotopic mass of 182.1783 g/mol .

Under Electron Ionization (EI):

The fragmentation of piperidine derivatives is dominated by α-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom.[10] This process leads to the formation of a stable, resonance-stabilized iminium ion.

  • Molecular Ion (M⁺): A peak at m/z = 182 is expected, corresponding to the intact molecule. Its intensity may be low due to facile fragmentation.

  • Key Fragmentation Pathways:

    • Loss of methyl radical from Ring A: α-cleavage at the C4-CH₃ bond is less likely than ring cleavage.

    • Cleavage of Ring A: The most prominent fragmentation will involve cleavage of the bonds alpha to the tertiary nitrogen (N1). Loss of a C₃H₆ radical from the C2-C3-C4 portion would lead to a fragment at m/z = 140 .

    • Cleavage at the Bipiperidine Linkage: Cleavage of the N1-C4' bond can lead to two primary fragments:

      • The 4-methylpiperidine radical cation (m/z = 98 ). This would be a very stable and likely prominent fragment.

      • The piperidine cation (m/z = 84 ).

    • Cleavage of Ring B: α-cleavage next to the secondary amine (N1') can lead to the loss of an ethyl radical (CH₂CH₃) resulting in an iminium ion at m/z = 153 .

fragmentation M [C11H22N2]+• m/z = 182 F98 [4-Methylpiperidine]+• m/z = 98 M->F98 N1-C4' Cleavage F84 [Piperidine]+• m/z = 84 M->F84 N1-C4' Cleavage F153 [M - C2H5]•+ m/z = 153 M->F153 α-cleavage in Ring B

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

m/z Predicted Fragment Identity Fragmentation Pathway
182[M]⁺˙Molecular Ion
153[M - C₂H₅]⁺α-cleavage in Ring B (loss of ethyl radical)
98[C₆H₁₂N]⁺Cleavage of N1-C4' bond (4-methylpiperidine fragment)
84[C₅H₁₀N]⁺Cleavage of N1-C4' bond (piperidine fragment)

Conclusion

This guide presents a detailed, predictive spectroscopic profile for this compound based on established principles and data from analogous structures. The predicted NMR spectra provide a clear roadmap for assigning proton and carbon signals, while the IR analysis identifies key functional group vibrations. The mass spectrometry section outlines the expected molecular weight and the most probable fragmentation patterns, which are crucial for structural confirmation. By grounding these predictions in the causality of chemical structure and spectroscopic principles, this document serves as a valuable resource for scientists working on the synthesis, identification, and application of this and related N-heterocyclic compounds, providing a robust framework for interpreting empirical data once it is acquired.

References

  • BenchChem. (2025).
  • Chinelatto, M. A., Agnelli, J. A. M., & Canevarolo, S. V. (2014). Synthesis and Characterization of Copolymers from Hindered Amines and Vinyl Monomers. ResearchGate. [Link]

  • PubChem. (n.d.). 1,4'-Bipiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Krishnakumar, V., & John Xavier, R. (2004). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. [Link]

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An In-depth Technical Guide to the Chemical Reactivity of the Tertiary Amine in 4-Methyl-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the tertiary amine moiety in 4-Methyl-1,4'-bipiperidine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by its bipiperidine scaffold. This document delves into the fundamental aspects of its reactivity, including basicity, nucleophilicity, and susceptibility to oxidation. Detailed experimental protocols for key chemical transformations such as quaternization and N-oxide formation are provided, supported by mechanistic insights and practical considerations for reaction optimization. Furthermore, the influence of the molecule's conformational dynamics on its reactivity is explored. This guide is intended to serve as a valuable resource for researchers leveraging this compound in novel synthetic endeavors and drug discovery programs.

Introduction: The Strategic Importance of the this compound Scaffold

The this compound scaffold has emerged as a privileged motif in the design of biologically active molecules and functional materials.[1][2] Its rigid, yet conformationally flexible, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to modulate physicochemical properties and biological interactions. At the heart of its chemical utility lies the tertiary amine located on the 1'-position of the bipiperidine ring system. The reactivity of this nitrogen atom dictates the molecule's behavior in a wide range of chemical transformations, making a thorough understanding of its properties essential for its effective application. This guide will provide an in-depth exploration of the chemical reactivity of this key functional group.

Fundamental Physicochemical Properties of the Tertiary Amine

The reactivity of the tertiary amine in this compound is governed by a combination of its electronic and steric environment.

Basicity and pKa

The basicity of the tertiary amine is a critical parameter influencing its behavior in both chemical reactions and biological systems. The lone pair of electrons on the nitrogen atom can readily accept a proton, making it a Brønsted-Lowry base. The pKa of the conjugate acid of this compound is a quantitative measure of this basicity.

Table 1: Comparison of pKa Values of Relevant Piperidine Derivatives

CompoundpKa (Conjugate Acid)Reference(s)
N-Methylpiperidine10.08 (at 25°C)[2][3][4][5][6]
1'-Methyl-1,4'-bipiperidine9.56 (Predicted)[7]
tert-Butyl [1,4'-Bipiperidine]-4-carboxylate10.31 (Predicted)[8]

This basicity has significant implications for its use in synthesis, where it can act as a proton scavenger or a basic catalyst. In a biological context, the protonation state of the amine at physiological pH will influence its solubility, membrane permeability, and interaction with biological targets.

Nucleophilicity

The lone pair of electrons on the tertiary nitrogen atom also imparts nucleophilic character to the molecule, enabling it to attack electron-deficient centers. This property is fundamental to reactions such as alkylation (quaternization). The nucleophilicity of the amine is influenced by:

  • Inductive Effects: The methyl group and the piperidine ring attached to the nitrogen are electron-donating, increasing the electron density on the nitrogen and enhancing its nucleophilicity.

  • Steric Hindrance: The bulky bipiperidine framework can sterically hinder the approach of electrophiles to the nitrogen atom. The conformational flexibility of the piperidine rings plays a crucial role in modulating this steric hindrance.[4] A conformational analysis suggests that the piperidine rings will adopt chair conformations to minimize steric strain.[4]

The interplay of these electronic and steric factors determines the overall nucleophilic reactivity of the tertiary amine in this compound.

Key Chemical Transformations of the Tertiary Amine

The tertiary amine in this compound undergoes a variety of important chemical reactions, which are central to its application in synthesis.

Quaternization: Formation of Quaternary Ammonium Salts

Quaternization is a fundamental reaction of tertiary amines, involving the alkylation of the nitrogen atom to form a quaternary ammonium salt.[9] This transformation is valuable for introducing a permanent positive charge into the molecule, which can be useful for modulating solubility, directing biological activity, or creating ionic liquids.

Caption: General scheme for the quaternization of this compound.

This protocol describes a general procedure for the synthesis of the N-methyl quaternary ammonium iodide salt of this compound.

Materials:

  • This compound

  • Methyl Iodide (CH₃I)

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether ((C₂H₅)₂O), anhydrous

  • Round-bottom flask equipped with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringe

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous acetonitrile (10-20 mL per gram of substrate).

  • Addition of Alkylating Agent: While stirring the solution at room temperature, add methyl iodide (1.1-1.5 eq.) dropwise via syringe. Caution: Methyl iodide is toxic and should be handled in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Product Isolation:

    • If a precipitate forms during the reaction, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether and dry under vacuum.

    • If no precipitate forms, the product can often be precipitated by the slow addition of diethyl ether to the reaction mixture until the solution becomes turbid. The resulting solid is then collected by vacuum filtration, washed with diethyl ether, and dried under vacuum.

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile is a common polar aprotic solvent for quaternization reactions as it effectively solvates the starting materials and the resulting ionic product.[9]

  • Stoichiometry: A slight excess of the alkylating agent is used to ensure complete conversion of the tertiary amine.[10]

  • Inert Atmosphere: A nitrogen atmosphere is used to prevent the reaction of the amine with atmospheric moisture and carbon dioxide.

N-Oxide Formation: Oxidation of the Tertiary Amine

The tertiary amine in this compound can be oxidized to the corresponding N-oxide.[11] N-oxides are important intermediates in organic synthesis and can also serve as prodrugs in medicinal chemistry, as they can be reduced back to the parent amine in vivo.[12]

Caption: General scheme for the N-oxide formation of this compound.

This protocol outlines a general procedure for the synthesis of the N-oxide of this compound using m-CPBA.

Materials:

  • This compound

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stir bar

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Addition of Oxidizing Agent: Add m-CPBA (1.1-1.3 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-oxide.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Oxidizing Agent: m-CPBA is a widely used and effective reagent for the oxidation of tertiary amines to N-oxides due to its electrophilic oxygen atom.[13]

  • Temperature Control: The reaction is initiated at 0 °C to control the exothermic nature of the oxidation.

  • Aqueous Work-up: The basic wash with sodium bicarbonate is crucial for removing the acidic byproduct, m-chlorobenzoic acid, which simplifies the purification of the N-oxide product.

Role in Catalysis

Tertiary amines, including piperidine derivatives, are frequently employed as catalysts in a variety of organic transformations.[9][14] The tertiary amine in this compound can function as a Brønsted base catalyst by deprotonating a substrate, or as a Lewis base catalyst by donating its lone pair of electrons to an electrophile. Bipiperidine-based ligands have also been utilized in transition metal catalysis, where they can coordinate to the metal center and influence the catalyst's activity and selectivity.[8]

Catalysis_Workflow cluster_0 Catalytic Cycle A Substrate A + Catalyst B Intermediate Complex A->B Coordination/ Deprotonation C Product + Regenerated Catalyst B->C Transformation C->A Catalyst Turnover end Products C->end start Reactants start->A

Caption: Generalized workflow for catalysis involving a tertiary amine.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable component in the design of novel therapeutic agents. Its incorporation into a molecule can influence its pharmacokinetic and pharmacodynamic properties. For instance, 1,4'-bipiperidine derivatives have been investigated as intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[5][7][15] The tertiary amine can serve as a handle for further functionalization to optimize binding to biological targets or to improve drug-like properties such as solubility and metabolic stability.

Conclusion

The tertiary amine in this compound exhibits a rich and versatile chemical reactivity that is central to its utility in organic synthesis and medicinal chemistry. Its well-defined basicity and nucleophilicity allow for predictable transformations such as quaternization and N-oxide formation. The steric and electronic environment of the amine, influenced by the bipiperidine framework, provides opportunities for fine-tuning its reactivity. The detailed protocols and mechanistic discussions provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their synthetic endeavors, ultimately contributing to the advancement of chemical and pharmaceutical sciences.

References

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An In-depth Technical Guide to 4-Methyl-1,4'-bipiperidine: Synthesis, Characterization, and Medicinal Chemistry Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-1,4'-bipiperidine, a heterocyclic scaffold with significant potential in medicinal chemistry. While the specific discovery and developmental history of this compound are not extensively documented in publicly available literature, this guide delineates plausible and robust synthetic strategies for its preparation based on established chemical principles. We will delve into detailed, step-by-step protocols for the synthesis of this compound, including mechanistic insights and the rationale behind experimental choices. Furthermore, this guide will cover the characterization of the molecule, its physicochemical properties, and explore its potential as a valuable building block in the design of novel therapeutic agents. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of the bipiperidine framework.

Introduction: The Bipiperidine Scaffold in Drug Discovery

The 1,4'-bipiperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets. Its conformational flexibility, coupled with the ability to present substituents in defined spatial orientations, makes it an attractive component for modulating protein-ligand interactions. The introduction of a methyl group at the 4-position of one of the piperidine rings, as in this compound, offers a subtle yet significant modification that can influence a compound's lipophilicity, metabolic stability, and binding affinity. This guide will provide the foundational knowledge for the synthesis and potential application of this intriguing molecule.

Synthetic Strategies for this compound

The synthesis of this compound can be approached through several well-established synthetic routes. The choice of a particular method may depend on the availability of starting materials, desired scale, and the need for specific stereochemical control. Two primary and highly effective strategies are reductive amination and N-alkylation.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals two key disconnections, highlighting the primary synthetic strategies.

G cluster_1 Strategy 1: Reductive Amination cluster_2 Strategy 2: N-Alkylation M This compound S1 Reductive Amination M->S1 C-N bond disconnection S2 N-Alkylation M->S2 C-N bond disconnection K 4-Piperidone Derivative S1->K A1 4-Methylpiperidine S1->A1 N Piperidine S2->N E 4-Methylpiperidine Derivative (with leaving group) S2->E

Caption: Retrosynthetic analysis of this compound.

Method 1: Reductive Amination

Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds. In the context of synthesizing this compound, this one-pot reaction involves the condensation of a 4-piperidone derivative with 4-methylpiperidine to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired bipiperidine.

The choice of a protected 4-piperidone, such as 1-Boc-4-piperidone, is crucial to prevent self-condensation and other side reactions. The protecting group can be removed in a subsequent step. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for reductive aminations due to its mildness and high selectivity for iminium ions over ketones, allowing for a one-pot procedure with minimal side-product formation.

Step 1: Synthesis of 1'-Boc-4-methyl-1,4'-bipiperidine

  • To a stirred solution of 1-Boc-4-piperidone (1.0 eq) and 4-methylpiperidine (1.2 eq) in anhydrous dichloromethane (DCM) at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1'-Boc-4-methyl-1,4'-bipiperidine.

Step 2: Deprotection to this compound

  • Dissolve the purified 1'-Boc-4-methyl-1,4'-bipiperidine (1.0 eq) in a solution of hydrochloric acid in dioxane or a mixture of trifluoroacetic acid (TFA) in DCM.

  • Stir the solution at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 12.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

G cluster_workflow Reductive Amination Workflow start Start: 1-Boc-4-piperidone & 4-Methylpiperidine react Reductive Amination (NaBH(OAc)3, DCM) start->react Condensation & In situ reduction deprotect Boc Deprotection (TFA or HCl) react->deprotect Formation of protected bipiperidine end End: This compound deprotect->end Isolation of final product

Caption: Workflow for the synthesis of this compound via reductive amination.

Method 2: N-Alkylation

N-alkylation offers an alternative route, where a piperidine nitrogen acts as a nucleophile to displace a leaving group on a 4-substituted-4-methylpiperidine derivative. This method is straightforward but may require the synthesis of a suitable electrophile.

A common strategy involves the use of a 4-methylpiperidine derivative bearing a good leaving group, such as a tosylate or a halide, at the 1-position of the second piperidine ring. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid formed during the reaction and to deprotonate the nucleophilic piperidine.

Step 1: Synthesis of a Suitable Electrophile (e.g., 1-Tosyl-4-chloropiperidine)

This is a representative example; other electrophiles can be synthesized.

  • To a solution of 1-Boc-4-hydroxypiperidine in pyridine, add p-toluenesulfonyl chloride and stir at room temperature.

  • After workup, the resulting 1-Boc-4-tosyloxypiperidine is treated with a chloride source (e.g., lithium chloride in DMF) to afford 1-Boc-4-chloropiperidine via an SN2 reaction.

  • Deprotection of the Boc group as described in section 2.2.2 will yield 4-chloropiperidine hydrochloride.

Step 2: N-Alkylation of 4-Methylpiperidine

  • To a solution of 4-methylpiperidine (1.0 eq) and a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA) (2.0 eq) in a polar aprotic solvent like acetonitrile or DMF, add the 4-chloropiperidine hydrochloride (1.1 eq).

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain this compound.

Physicochemical Properties and Characterization

The successful synthesis of this compound should be confirmed by a suite of analytical techniques.

PropertyPredicted/Expected Value
Molecular Formula C₁₁H₂₂N₂
Molecular Weight 182.31 g/mol
Appearance Colorless to pale yellow oil or low melting solid
Boiling Point Not readily available, expected to be >200 °C
Solubility Soluble in most organic solvents
pKa Expected to have two pKa values for the two nitrogen atoms, likely in the range of 9-11

Characterization Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a doublet), as well as complex multiplets for the piperidine ring protons.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the methyl carbon and the carbons of the two piperidine rings.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will likely show C-H stretching and bending vibrations, as well as C-N stretching bands.

Stereoisomerism

This compound possesses a chiral center at the 4-position of the methyl-substituted piperidine ring. Therefore, it can exist as a racemic mixture of two enantiomers, (R)-4-methyl-1,4'-bipiperidine and (S)-4-methyl-1,4'-bipiperidine.

G cluster_R (R)-enantiomer cluster_S (S)-enantiomer R R S S

Caption: Enantiomers of this compound.

For applications in drug development, the synthesis of enantiomerically pure forms may be necessary, which would require either a chiral resolution of the racemic mixture or an asymmetric synthesis.

Potential Applications in Medicinal Chemistry

The 1,4'-bipiperidine scaffold is a key component in a number of biologically active molecules. The introduction of a methyl group can serve to probe the steric and electronic requirements of a binding pocket. Potential therapeutic areas where this compound could serve as a valuable building block include:

  • Central Nervous System (CNS) Agents: The lipophilic nature of the bipiperidine scaffold often facilitates blood-brain barrier penetration.

  • Receptor Antagonists/Agonists: The two nitrogen atoms can act as hydrogen bond acceptors or be protonated to interact with acidic residues in receptor binding sites.

  • Enzyme Inhibitors: The rigid yet flexible structure can be elaborated with functional groups to target the active sites of enzymes.

Conclusion

This compound represents a valuable, yet underexplored, chemical entity with significant potential for the development of novel therapeutics. This guide has provided a detailed roadmap for its synthesis via robust and scalable methods, including reductive amination and N-alkylation. The elucidation of its chemical properties and stereochemical considerations provides a solid foundation for its application in medicinal chemistry. As the quest for novel drug candidates continues, the strategic use of such well-defined scaffolds will undoubtedly play a pivotal role in the future of drug discovery.

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A Technical Guide to the Solubility of 4-Methyl-1,4'-bipiperidine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methyl-1,4'-bipiperidine, a key intermediate in pharmaceutical synthesis. In the absence of extensive published solubility data, this document outlines the predicted solubility profile based on the compound's physicochemical properties and provides a detailed, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this compound in various synthetic applications.

Introduction: The Significance of Solubility in Drug Development

The solubility of a chemical compound is a critical physical property that dictates its utility in a multitude of applications, particularly within the pharmaceutical industry. For a molecule like this compound, which serves as a building block in the synthesis of active pharmaceutical ingredients (APIs), understanding its solubility in various organic solvents is paramount. This knowledge informs crucial decisions in process development, including reaction solvent selection, purification strategies (such as crystallization), and formulation.

This compound, with the molecular formula C11H22N2 and a molecular weight of 182.31 g/mol , is a tertiary amine.[1] Its structure, featuring two piperidine rings and a methyl group, suggests a degree of lipophilicity. However, the presence of two nitrogen atoms also introduces the potential for hydrogen bonding, which can influence its solubility in polar solvents. This dual character makes a systematic evaluation of its solubility across a spectrum of solvents essential.

Predicted Solubility Profile of this compound

Based on the principle of "like dissolves like," we can predict the general solubility behavior of this compound. The molecule possesses both nonpolar (the hydrocarbon backbone of the piperidine rings and the methyl group) and polar (the nitrogen atoms) characteristics.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The significant hydrocarbon content of the molecule suggests that it will likely exhibit good solubility in nonpolar solvents.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate): These solvents are capable of dipole-dipole interactions and are expected to be effective at solvating this compound.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): While the nitrogen atoms can act as hydrogen bond acceptors, the overall nonpolar character of the molecule may limit its solubility in highly polar protic solvents like water. However, it is expected to be more soluble in alcohols like methanol and ethanol compared to water. The solubility of amines in aqueous solutions can be significantly affected by pH, with increased solubility in acidic conditions due to the formation of a more polar ammonium salt.

It is important to note that a related compound, 1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid, has been reported to have low solubility in organic solvents.[2] The presence of the carboxylic acid group in this related compound significantly alters its polarity and hydrogen bonding capabilities, making direct comparisons of solubility challenging.

The following table summarizes the predicted solubility of this compound in a range of common organic solvents. These predictions are qualitative and should be confirmed by empirical testing.

Solvent ClassCommon SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneHighDominated by van der Waals forces, favorable for the nonpolar hydrocarbon structure.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (ACN)High to ModerateSolvents can engage in dipole-dipole interactions with the polar C-N bonds.
Polar Protic Methanol (MeOH), Ethanol (EtOH)Moderate to LowCapable of hydrogen bonding with the nitrogen atoms, but the large nonpolar region may limit solubility.
Aqueous WaterLowThe molecule is largely nonpolar, limiting its miscibility with the highly polar water.

Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound, a systematic and reproducible experimental approach is necessary. The following protocol outlines a standard method for qualitative and semi-quantitative solubility assessment.

Materials and Equipment
  • This compound (analytical grade)

  • A selection of common organic solvents (HPLC grade or equivalent): Hexane, Toluene, Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetone, Acetonitrile, Methanol, Ethanol, Deionized Water

  • Small vials or test tubes with caps

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

  • Temperature-controlled environment (e.g., water bath or incubator)

  • Calibrated micropipettes

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Quantification prep1 Weigh a precise amount of this compound exp1 Add the compound to the solvent prep1->exp1 prep2 Dispense a known volume of solvent into a vial prep2->exp1 exp2 Equilibrate the mixture (e.g., 24h at constant temperature) exp1->exp2 exp3 Visually inspect for undissolved solid exp2->exp3 analysis1 If solid remains, filter or centrifuge the supernatant exp3->analysis1 Insoluble/Partially Soluble analysis2 Analyze the concentration of the saturated solution (e.g., by HPLC or GC) analysis1->analysis2 analysis3 Calculate solubility (mg/mL or mol/L) analysis2->analysis3

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure
  • Preparation:

    • Accurately weigh a specific amount of this compound (e.g., 10 mg) into a clean, dry vial.

    • Using a calibrated micropipette, add a known volume of the selected solvent (e.g., 1 mL) to the vial.

  • Equilibration:

    • Cap the vial securely to prevent solvent evaporation.

    • Place the vial on a vortex mixer and agitate for 1-2 minutes to ensure thorough mixing.

    • For a more accurate determination, allow the mixture to equilibrate for a set period (e.g., 24 hours) at a constant temperature (e.g., 25 °C). This can be done using a shaker or a magnetic stirrer.[3]

  • Observation (Qualitative Assessment):

    • After the equilibration period, visually inspect the vial.

    • Soluble: The solid has completely dissolved, and the solution is clear.

    • Partially Soluble: Some solid remains undissolved.

    • Insoluble: The solid has not dissolved to any noticeable extent.

  • Quantification (for partially soluble or to determine exact solubility):

    • If undissolved solid is present, separate the saturated solution from the solid by filtration through a syringe filter (e.g., 0.22 µm) or by centrifugation and careful removal of the supernatant.

    • Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This will require the development of a calibration curve with known concentrations of the compound.

    • Calculate the solubility in units of mg/mL or mol/L.

Interpreting the Results and Practical Implications

The empirically determined solubility data will provide invaluable insights for the practical application of this compound.

  • High solubility in a particular solvent suggests its suitability as a reaction medium or for creating stock solutions.

  • Moderate to low solubility may be advantageous for purification by crystallization. By dissolving the compound in a suitable solvent at an elevated temperature and allowing it to cool, pure crystals of this compound can be obtained.

  • Insolubility in a solvent can be exploited for washing crude product mixtures to remove impurities that are soluble in that solvent.

Conclusion

While published data on the solubility of this compound is scarce, a systematic approach based on its chemical structure allows for a reasoned prediction of its solubility profile. This guide provides a robust experimental framework for researchers to empirically determine the solubility of this important building block in a range of common organic solvents. The resulting data will empower scientists and drug development professionals to optimize synthetic routes, purification strategies, and ultimately accelerate the development of new therapeutics.

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A Theoretical and Computational Blueprint for 4-Methyl-1,4'-bipiperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive theoretical and computational framework for the investigation of 4-Methyl-1,4'-bipiperidine, a heterocyclic compound with significant potential in medicinal chemistry and drug development. By leveraging established computational methodologies, we will explore its structural, electronic, and spectroscopic properties, offering a roadmap for researchers and scientists in the field.

Introduction: The Significance of the this compound Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals, valued for its conformational flexibility and ability to participate in crucial intermolecular interactions.[1] The this compound structure combines two such rings, introducing additional complexity and potential for nuanced biological activity. The methyl group at the 4-position of one ring can influence its conformational preference, which in turn can affect the overall topology of the molecule and its interaction with biological targets.[2] Understanding the intricate relationship between the structure and properties of this molecule at a quantum mechanical level is paramount for its rational application in drug design.

Conformational Landscape: Navigating the Structural Possibilities

The conformational flexibility of this compound is primarily dictated by the chair and boat forms of the two piperidine rings, as well as the rotational freedom around the C-N bond linking them. The most stable conformation for a piperidine ring is typically the chair form.[3] For the 4-methyl-substituted ring, the methyl group can occupy either an axial or an equatorial position. Generally, the equatorial position is favored to minimize steric hindrance.[4]

The relative orientation of the two piperidine rings adds another layer of conformational complexity. We can anticipate several low-energy conformers based on the combination of chair conformations and the equatorial or axial placement of the substituents on each ring.

The Computational Chemist's Toolkit: Methodologies for In-Silico Investigation

A multi-pronged computational approach is essential to thoroughly characterize this compound. This involves a synergistic application of Density Functional Theory (DFT) for accurate electronic structure calculations and Molecular Dynamics (MD) simulations to explore conformational space and solvation effects. Further insights into the nature of chemical bonding can be gleaned from the Quantum Theory of Atoms in Molecules (QTAIM).

Density Functional Theory (DFT): The Foundation of Electronic Structure

DFT has become the workhorse of computational chemistry for its balance of accuracy and computational cost.[5] For a molecule like this compound, a common and reliable approach involves:

  • Functional and Basis Set Selection: The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is a popular choice for organic molecules. This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good description of the electron distribution, including polarization and diffuse functions to account for non-covalent interactions.

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Motion

While DFT provides a static picture of the molecule at its energy minimum, MD simulations allow us to observe its behavior over time, providing insights into its conformational dynamics and interactions with a solvent.[6][7] A typical MD simulation protocol would involve:

  • Force Field Parametrization: A suitable force field, such as AMBER or CHARMM, would be used to describe the interatomic interactions.

  • Solvation: The molecule would be placed in a periodic box of water molecules to simulate an aqueous environment.

  • Simulation Protocol: The simulation would be run for a sufficient time (e.g., nanoseconds) to allow for adequate sampling of the conformational space.

Quantum Theory of Atoms in Molecules (QTAIM): Deconstructing the Chemical Bond

QTAIM provides a rigorous method for partitioning the electron density of a molecule into atomic basins, allowing for an unambiguous definition of atoms and the bonds that connect them.[8][9] This analysis can reveal subtle details about the nature and strength of chemical bonds.

Unveiling the Properties: A Theoretical Perspective

Based on the application of the aforementioned computational methodologies to similar piperidine-containing systems, we can predict the key structural, spectroscopic, and electronic characteristics of this compound.

Optimized Geometries and Conformational Energies

DFT calculations would likely confirm that the most stable conformer of this compound features both piperidine rings in a chair conformation, with the methyl group and the other piperidine ring in equatorial positions to minimize steric strain. The energy differences between various conformers (e.g., axial vs. equatorial methyl, different ring orientations) can be quantified to understand their relative populations at a given temperature.

ConformerRelative Energy (kcal/mol)
Equatorial-Equatorial (Chair-Chair)0.00 (most stable)
Axial-Equatorial (Chair-Chair)> 1.5
Equatorial-Axial (Chair-Chair)> 2.0
Boat ConformationsSignificantly higher

Note: These are hypothetical values based on known trends for substituted piperidines and would need to be confirmed by specific calculations for this compound.

Predicted Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.

  • Vibrational Spectroscopy (IR and Raman): DFT frequency calculations can predict the vibrational modes of the molecule. Key predicted peaks would include C-H stretching vibrations of the methyl and piperidine rings, C-N stretching modes, and various bending and torsional modes characteristic of the bipiperidine framework.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can aid in the assignment of experimental spectra.[10] The predicted chemical shifts would be sensitive to the conformational state of the molecule, providing a means to experimentally probe the conformational equilibrium.

Electronic Properties and Reactivity

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's electronic properties and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability. Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

QTAIM Analysis of Bonding

A QTAIM analysis would characterize the bond critical points (BCPs) for all the bonds in this compound. The electron density (ρ) and its Laplacian (∇²ρ) at the BCPs would provide quantitative measures of bond strength and type (covalent vs. ionic character). This would be particularly insightful for the C-N bonds within the rings and the crucial C-N bond linking the two piperidine moieties.

A Step-by-Step Computational Protocol

The following outlines a generalized workflow for the theoretical and computational study of this compound.

Protocol 1: Computational Investigation of this compound

  • Structure Generation:

    • Draw the 3D structure of this compound in a molecular modeling software (e.g., Avogadro, GaussView).

    • Generate initial coordinates for the anticipated low-energy conformers (e.g., equatorial-equatorial, axial-equatorial).

  • DFT Geometry Optimization and Frequency Calculation:

    • Create input files for a quantum chemistry package (e.g., Gaussian, ORCA).

    • Specify the DFT method (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

    • Perform geometry optimization to find the minimum energy structure for each conformer.

    • Follow with a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the predicted vibrational spectra.

  • Analysis of DFT Results:

    • Compare the relative energies of the optimized conformers.

    • Analyze the predicted IR, Raman, and NMR spectra.

    • Calculate and visualize the HOMO, LUMO, and MEP map.

  • QTAIM Analysis:

    • Use the wavefunction file from the DFT calculation as input for a QTAIM analysis program (e.g., AIMAll).

    • Analyze the topological properties of the electron density, focusing on the bond critical points.

  • Molecular Dynamics Simulation (Optional but Recommended):

    • Prepare the system by solvating the molecule in a water box.

    • Run an MD simulation for a sufficient duration to sample conformational changes.

    • Analyze the trajectory to understand the dynamic behavior of the molecule in solution.

Visualizing the Concepts

Diagrams are essential for conveying complex scientific information. The following Graphviz diagrams illustrate key aspects of this guide.

computational_workflow cluster_input Input Generation cluster_dft DFT Calculations cluster_analysis Advanced Analysis cluster_output Outputs struct 3D Structure Generation conformers Conformer Identification struct->conformers opt Geometry Optimization conformers->opt freq Frequency Calculation opt->freq nmr NMR & Electronic Properties opt->nmr qtaim QTAIM Bonding Analysis opt->qtaim md Molecular Dynamics opt->md spectra Predicted Spectra (IR, NMR) freq->spectra reactivity Reactivity Descriptors nmr->reactivity energies Conformational Energies qtaim->energies dynamics Conformational Dynamics md->dynamics

Caption: A generalized workflow for the computational analysis of this compound.

conformers ee_img equilibrium ee_img->equilibrium ae_img equilibrium->ae_img

Caption: Conformational equilibrium between the equatorial-equatorial and axial-equatorial chair conformers.

Conclusion: A Path Forward for Rational Design

This technical guide has outlined a robust theoretical and computational strategy for the comprehensive study of this compound. By employing a combination of DFT, MD, and QTAIM methodologies, researchers can gain deep insights into the structural, electronic, and dynamic properties of this promising molecular scaffold. The predictive power of these computational techniques, when used in concert with experimental validation, provides a powerful platform for the rational design of novel therapeutics and functional molecules based on the this compound core.

References

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An In-depth Technical Guide to the Derivatives and Analogs of 4-Methyl-1,4'-bipiperidine: Synthesis, Characterization, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4'-bipiperidine scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into centrally active agents due to its ability to impart favorable physicochemical properties and engage with a variety of biological targets. The introduction of a methyl group at the 4-position of one piperidine ring, creating 4-Methyl-1,4'-bipiperidine, offers a nuanced yet significant modification that can profoundly influence stereochemistry, lipophilicity, and receptor-ligand interactions. This technical guide provides a comprehensive overview of the potential derivatives and analogs of this compound, intended for researchers, scientists, and drug development professionals. We will explore the synthetic pathways to this core structure and its subsequent functionalization, delve into the structure-activity relationships (SAR) that govern its pharmacological profile, and present detailed experimental protocols for its synthesis and characterization. The guide will focus on the potential of these analogs as modulators of key central nervous system (CNS) targets, including opioid receptors and monoamine transporters, underpinned by quantitative pharmacological data and mechanistic insights.

Introduction: The Significance of the this compound Scaffold

The piperidine ring is a cornerstone of CNS drug discovery, present in numerous approved therapeutics for a range of neurological and psychiatric disorders.[1] The 1,4'-bipiperidine framework extends this utility by creating a larger, more conformationally constrained structure that can span multiple binding pockets within a receptor or transporter. The strategic placement of a methyl group at the 4-position introduces a chiral center and a lipophilic substituent that can be exploited to fine-tune a compound's pharmacological profile.

The 4-methyl group can influence:

  • Receptor Affinity and Selectivity: By occupying a specific hydrophobic pocket within the target protein, the methyl group can enhance binding affinity and selectivity for a particular receptor subtype.

  • Metabolic Stability: The presence of the methyl group can sterically hinder enzymatic degradation, potentially improving the pharmacokinetic profile of the molecule.

  • Blood-Brain Barrier Penetration: The overall lipophilicity of the molecule can be modulated by the 4-methyl group, impacting its ability to cross the blood-brain barrier and reach its CNS target.

  • Agonist vs. Antagonist Activity: As seen in related 4-substituted piperidines, the nature and stereochemistry of the 4-substituent can be a critical determinant of whether a compound acts as an agonist or an antagonist at a particular receptor.[2]

This guide will systematically explore the synthetic avenues to access this versatile scaffold and its derivatives, and then examine the pharmacological implications of these structural modifications.

Synthesis of the this compound Core and its Derivatives

The synthesis of this compound and its analogs can be approached through several established synthetic strategies. The choice of route will often depend on the desired substitution pattern and the availability of starting materials.

Synthesis of the Core Scaffold: Reductive Amination

A highly efficient and widely used method for the construction of the 1,4'-bipiperidine linkage is reductive amination.[3][4][5][6] This one-pot reaction involves the condensation of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, two primary reductive amination pathways are feasible:

  • Route A: Reductive amination of 4-piperidone with 4-methylpiperidine.

  • Route B: Reductive amination of 1-benzyl-4-piperidone with 4-methylpiperidine, followed by debenzylation. This route is advantageous when N-functionalization of the second piperidine ring is desired.

Experimental Protocol: Synthesis of this compound via Reductive Amination

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • 4-Methylpiperidine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • To a stirred solution of 4-piperidone monohydrate hydrochloride (1.0 eq) and 4-methylpiperidine (1.2 eq) in dichloroethane (0.2 M) is added acetic acid (1.5 eq).

  • The mixture is stirred at room temperature for 1 hour to facilitate iminium ion formation.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes, and the reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford this compound.

Derivatization of the this compound Scaffold

Once the core structure is obtained, it can be further functionalized, primarily at the nitrogen atoms of the piperidine rings, to generate a library of analogs.

N-alkylation is a straightforward method to introduce a variety of alkyl groups onto the piperidine nitrogen.[7][8] This is typically achieved by reacting the secondary amine with an alkyl halide in the presence of a base.

Experimental Protocol: N-Alkylation of this compound

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.3 M) is added potassium carbonate (2.0 eq).

  • The alkyl halide (1.1 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 12 hours.

  • The reaction mixture is diluted with water and extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the N-alkylated derivative.

The introduction of an aryl group on the piperidine nitrogen can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[9] This powerful transformation allows for the formation of a C-N bond between the piperidine nitrogen and an aryl halide. Copper-catalyzed N-arylation reactions have also been reported.[10]

Experimental Protocol: Buchwald-Hartwig N-Arylation of this compound

Materials:

  • This compound

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere is added Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • The flask is evacuated and backfilled with argon three times.

  • A solution of this compound (1.2 eq) and the aryl bromide (1.0 eq) in anhydrous toluene (0.1 M) is added via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 18 hours.

  • The mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

  • The filtrate is washed with saturated aqueous ammonium chloride solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the N-aryl derivative.

Characterization of this compound and its Derivatives

The structural elucidation and purity assessment of the synthesized compounds are crucial for accurate pharmacological evaluation. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of this compound and its analogs.[11][12][13][14]

  • ¹H NMR: The proton NMR spectrum will provide information on the chemical environment of each proton, their multiplicity (splitting pattern), and their integration (number of protons). Key signals to identify include the methyl protons (a doublet), the protons on the piperidine rings, and any new signals from the introduced alkyl or aryl groups.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shift of these signals is indicative of the carbon's hybridization and its electronic environment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns.[15][16] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of a molecule.

Purity Analysis

High-performance liquid chromatography (HPLC) is a standard technique for assessing the purity of the synthesized compounds. By using a suitable column and mobile phase, the percentage purity of the target compound can be determined.

Pharmacological Potential and Structure-Activity Relationships (SAR)

Derivatives of this compound hold significant promise as modulators of various CNS targets, with the potential to be developed into therapeutics for a range of disorders.

Opioid Receptor Modulation

The 4-substituted piperidine scaffold is a well-established pharmacophore in opioid receptor ligands.[2][17][18][19] The nature of the substituents on the nitrogen and at the 4-position of the piperidine ring can profoundly influence the affinity, selectivity, and functional activity (agonist, partial agonist, or antagonist) at the mu (µ), delta (δ), and kappa (κ) opioid receptors.

  • Influence of the 4-Methyl Group: The presence of a small alkyl group at the 4-position, such as a methyl group, can enhance affinity for the µ-opioid receptor.[2] The stereochemistry of this methyl group can also be a critical determinant of activity.

  • N-Substituent Effects: The substituent on the piperidine nitrogen is crucial for determining the pharmacological profile. For instance, N-phenethyl substitution often leads to potent µ-agonists, while N-allyl or N-cyclopropylmethyl groups can confer antagonist properties.[2]

Table 1: Representative Opioid Receptor Binding Affinities of 4-Substituted Piperidine Analogs

CompoundN-Substituent4-Substituentµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)Reference
Analog 1 -CH₂CH₂Ph-H1.2150350[17]
Analog 2 -CH₂CH₂Ph-CH₃0.8120300[2]
Analog 3 -CH₂CH=CH₂-CH₃5.5 (antagonist)>1000850[2]
Monoamine Transporter Inhibition

The 1,4'-bipiperidine scaffold has also been explored for its potential as an inhibitor of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Atypical dopamine transporter inhibitors are of interest for the treatment of psychostimulant use disorders.

Other CNS Targets

The versatility of the this compound scaffold allows for its potential application in targeting a wide range of other CNS receptors and enzymes, including:

  • Histamine H3 Receptors: Bipiperidine derivatives have been investigated as H3 receptor antagonists.

  • T-type Calcium Channels: Substituted piperidines have shown activity as inhibitors of T-type calcium channels, with potential applications in the treatment of neuropathic pain and hypertension.[20][21]

  • Glutaminyl Cyclase Isoenzymes: Piperidine derivatives have been explored as inhibitors of these enzymes for cancer therapy.[22]

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the design and synthesis of novel CNS-active agents. The strategic incorporation of the 4-methyl group provides a valuable tool for fine-tuning the pharmacological properties of bipiperidine-based ligands.

Future research in this area should focus on:

  • Stereoselective Synthesis: The development of synthetic routes to access enantiomerically pure isomers of this compound derivatives will be crucial for elucidating the stereochemical requirements for optimal receptor interaction.

  • Expanded Derivatization: A systematic exploration of a wider range of N-alkyl and N-aryl substituents will be necessary to fully map the structure-activity relationships for various CNS targets.

  • In-depth Pharmacological Profiling: Comprehensive in vitro and in vivo pharmacological evaluation of these novel analogs will be required to identify lead candidates for further development. This should include assessments of efficacy, selectivity, pharmacokinetic properties, and off-target effects.

References

  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed. [Link]

  • 4-Methylpiperidine | C6H13N | CID 69381. PubChem. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • Piperidine, 4-methyl-. NIST WebBook. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • Challenging reductive amination. Reddit. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Greener Education Materials for Chemists. [Link]

  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed. [Link]

  • Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. PubMed. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. [Link]

  • Reductive Amination. YouTube. [Link]

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. NIH. [Link]

  • and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. AfaSci. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. [Link]

  • Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. PubMed. [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Piperidine, 4-methyl-. NIST WebBook. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ResearchGate. [Link]

  • Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. PMC. [Link]

  • Myers Chem 115.
  • This compound | C11H22N2 | CID 795715. PubChem. [Link]

  • 1,4'-Bipiperidine | C10H20N2 | CID 78607. PubChem. [Link]

  • Amine synthesis by reductive amination. Organic Chemistry Portal. [Link]

  • 1'-Methyl-1,4'-bipiperidine | C11H22N2 | CID 870793. PubChem. [Link]

  • NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives. ResearchGate. [Link]

  • Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. RSC Publishing. [Link]

  • Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni-Doped MFM-300(Cr) Catalyst. PubMed. [Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]

  • Opioid Peptidomimetics: Leads for the Design of Bioavailable Mixed Efficacy Mu Opioid Receptor (MOR) Agonist/Delta Opioid Receptor (DOR) Antagonist Ligands. PMC. [Link]

  • N-alkylated 1,4-dihydropyridines: new agents to overcome multidrug resistance. PubMed. [Link]

  • 4,4'-Bipiperidine | C10H20N2 | CID 736050. PubChem. [Link]

  • Development of negative allosteric modulators of the mu-opioid receptor for the management of opioid use disorder. NIH RePORTER. [Link]

  • Ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate. PubChem. [Link]

  • Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. RSC Publishing. [Link]

  • 4-Piperidinone, 1-(phenylmethyl)-. NIST WebBook. [Link]

Visualizations

G cluster_synthesis Synthesis of this compound Core cluster_derivatization Derivatization Strategies 4-Piperidone 4-Piperidone Reductive Amination Reductive Amination 4-Piperidone->Reductive Amination 4-Methylpiperidine 4-Methylpiperidine 4-Methylpiperidine->Reductive Amination This compound Core This compound Core Reductive Amination->this compound Core N-Alkylation N-Alkylation This compound Core->N-Alkylation N-Arylation N-Arylation This compound Core->N-Arylation N-Acylation N-Acylation This compound Core->N-Acylation Diverse Analogs Diverse Analogs N-Alkylation->Diverse Analogs N-Arylation->Diverse Analogs N-Acylation->Diverse Analogs

Caption: Synthetic pathways to this compound and its derivatives.

SAR cluster_mods Structural Modifications cluster_props Pharmacological Properties This compound Scaffold This compound Scaffold N-Substituent N-Substituent This compound Scaffold->N-Substituent 4-Methyl Stereochemistry 4-Methyl Stereochemistry This compound Scaffold->4-Methyl Stereochemistry Other Ring Substituents Other Ring Substituents This compound Scaffold->Other Ring Substituents Receptor Affinity Receptor Affinity N-Substituent->Receptor Affinity Functional Activity Functional Activity N-Substituent->Functional Activity 4-Methyl Stereochemistry->Receptor Affinity Receptor Selectivity Receptor Selectivity 4-Methyl Stereochemistry->Receptor Selectivity Other Ring Substituents->Receptor Selectivity Pharmacokinetics Pharmacokinetics Other Ring Substituents->Pharmacokinetics

Caption: Structure-Activity Relationship (SAR) considerations for this compound analogs.

Sources

An In-Depth Technical Guide to the Safe Handling of 4-Methyl-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of a Versatile Building Block

4-Methyl-1,4'-bipiperidine and its structural analogs are pivotal scaffolds in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system (CNS).[1][2] The substituted piperidine motif is a cornerstone in the design of a wide array of bioactive molecules, including opioid receptor modulators and CCR5 antagonists for HIV-1 entry inhibition.[3][4] As a tertiary amine, this compound possesses unique reactivity that makes it a valuable intermediate in organic synthesis.[2] However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel.

This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon available data for the compound and its close structural relatives. It is designed to equip researchers and drug development professionals with the knowledge to work with this compound in a safe and controlled manner.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance. While specific toxicological data for this compound is limited, the safety profiles of analogous compounds such as 1,4'-Bipiperidine and N-methylpiperidine provide a strong basis for assessing its potential risks.[5][6]

Based on available Safety Data Sheets (SDS) for the hydrochloride salt and related structures, the primary hazards are associated with its corrosive nature and potential for toxicity.[7][8][9]

GHS Hazard Classification (Inferred)

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 1B/2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[6]
Serious Eye Damage/IrritationCategory 1/2H318: Causes serious eye damage / H319: Causes serious eye irritation.[6]
Acute Toxicity (Oral, Dermal, Inhalation)InferredMay be harmful if swallowed, in contact with skin, or if inhaled.[5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[6]

Key Takeaway: this compound should be treated as a corrosive and potentially toxic substance. All handling procedures must be designed to prevent contact with skin, eyes, and the respiratory tract.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential when working with this compound, combining engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls
  • Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to prevent the inhalation of vapors.[10]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their locations should be clearly marked.[9]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.[9]

  • Skin Protection:

    • Gloves: Chemically resistant gloves are required. It is crucial to check the manufacturer's compatibility data for the specific glove material against tertiary amines or similar corrosive chemicals. Regularly inspect gloves for any signs of degradation or perforation before use.[9]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

    • Additional Protection: For larger quantities or procedures with a higher risk of splashing, consider the use of an apron or other impervious clothing.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used. All respirator use must be in accordance with a comprehensive respiratory protection program, including fit-testing and training.

PPE_Workflow cluster_ppe Personal Protective Equipment for this compound ppe_start Task Assessment ppe_eyes Chemical Safety Goggles (Face shield if splash risk) ppe_start->ppe_eyes Always Required ppe_skin Chemically Resistant Gloves (Check compatibility) ppe_start->ppe_skin Always Required ppe_body Flame-Resistant Lab Coat ppe_start->ppe_body Always Required ppe_respiratory NIOSH-Approved Respirator (If necessary) ppe_start->ppe_respiratory Risk Assessment Dependent ppe_end Proceed with Work ppe_eyes->ppe_end ppe_skin->ppe_end ppe_body->ppe_end ppe_respiratory->ppe_end Spill_Response_Flowchart spill_detected Spill Detected assess_spill Assess Spill Size and Hazard spill_detected->assess_spill small_spill Small, Controllable Spill assess_spill->small_spill Small large_spill Large or Uncontrolled Spill assess_spill->large_spill Large don_ppe Don Appropriate PPE small_spill->don_ppe evacuate Evacuate Area Activate Emergency Response large_spill->evacuate end_procedure End of Procedure evacuate->end_procedure contain_spill Contain Spill with Absorbent don_ppe->contain_spill collect_waste Collect Waste in Labeled Container contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate decontaminate->end_procedure

Caption: Emergency spill response workflow for this compound.

Fire Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. [10]* Hazardous Combustion Products: Thermal decomposition may produce toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO). [10]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [10]

Section 6: Disposal Considerations

All waste materials containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. [9]

Conclusion

This compound is a valuable compound in the arsenal of medicinal chemists and drug discovery scientists. Its safe and effective use hinges on a comprehensive understanding of its potential hazards and the diligent application of appropriate safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can mitigate risks and foster a culture of safety in the laboratory.

References

  • ResearchGate. (n.d.). 4-Substituted and 1,4-Disubstituted Piperidines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mild general synthesis of 4-substituted piperidines. Retrieved from [Link]

  • Emergency Procedure Guide. (n.d.). Corrosive Liquids.
  • PubChem - NIH. (n.d.). N-Methylpiperidine. Retrieved from [Link]

  • PubMed. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Retrieved from [Link]

  • biBerk. (n.d.). Emergencies Involving Corrosives. Retrieved from [Link]

  • Guide for Chemical Spill Response. (n.d.). Retrieved from [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • NCBI - NIH. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • Fiveable. (n.d.). N-methylpiperidine Definition. Retrieved from [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]

  • PubChem. (n.d.). 1,4'-Bipiperidine. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Utility of Piperidine-Based Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Preamble: The Quest for 4-Methyl-1,4'-bipiperidine as a Catalyst

Initial investigations into the specific catalytic applications of this compound reveal a notable scarcity of documented use in the scientific literature. While this molecule and its derivatives are recognized as valuable intermediates in medicinal chemistry, particularly for the synthesis of histamine H3 receptor antagonists, its role as a catalyst is not well-established.[1]

This guide, therefore, pivots to a more broadly applicable and thoroughly documented subject: the use of the parent structure, piperidine , and its derivatives as highly efficient organocatalysts in a variety of organic transformations. The principles, mechanisms, and protocols detailed herein for piperidine and related structures provide a foundational understanding that can inform future explorations into the potential catalytic activity of more complex derivatives like this compound.

Introduction to Piperidine and its Analogs as Organocatalysts

Piperidine, a simple saturated heterocycle, is a cornerstone of organocatalysis. Its efficacy stems from its nature as a secondary amine, which allows it to act as both a potent Brønsted base and a nucleophile. This dual reactivity enables it to activate substrates through various mechanisms, making it a versatile tool for carbon-carbon and carbon-heteroatom bond formation.

An ideal organocatalyst should be efficient at low loadings, inexpensive, separable, and environmentally benign.[2] Piperidine and its derivatives often meet these criteria, offering a less toxic and more sustainable alternative to metal-based catalysts.

Core Application: The Knoevenagel-Michael Condensation Cascade

A prominent application of piperidine-based catalysts is in multicomponent reactions, particularly the tandem Knoevenagel-Michael condensation. This reaction is a powerful method for the synthesis of complex molecules, such as pyranopyrimidines, from simple starting materials in a single pot.

Mechanistic Rationale

The catalytic cycle, as illustrated for a generic piperidine catalyst, proceeds through two key stages:

  • Knoevenagel Condensation: The piperidine catalyst, acting as a base, deprotonates an active methylene compound (e.g., malononitrile), generating a nucleophilic enolate. This enolate then attacks an aldehyde, and subsequent dehydration yields a Knoevenagel adduct.

  • Michael Addition: A second active methylene compound (e.g., a barbituric acid derivative) is deprotonated by the catalyst. The resulting nucleophile then undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct. This is followed by an intramolecular cyclization and tautomerization to afford the final heterocyclic product.

The catalyst is regenerated and can participate in further catalytic cycles.

Knoevenagel-Michael Condensation cluster_knoevenagel Knoevenagel Condensation cluster_michael Michael Addition & Cyclization K1 Aldehyde (R-CHO) + Active Methylene (CH2(CN)2) K2 Knoevenagel Adduct (R-CH=C(CN)2) K1->K2 Piperidine (Base) M1 Knoevenagel Adduct + Nucleophile (e.g., Barbituric Acid) M2 Michael Adduct M1->M2 Piperidine (Base) M3 Final Heterocyclic Product M2->M3 Intramolecular Cyclization Catalyst Piperidine Catalyst M3->Catalyst Regenerated Catalyst->K1 Activates Reactants

Figure 1: General workflow for the piperidine-catalyzed Knoevenagel-Michael condensation cascade.

Experimental Protocols

The following protocols are generalized from documented procedures and should be adapted and optimized for specific substrates.

General Protocol for Piperidine-Catalyzed Synthesis of Polyfunctionalized 1,4-Dihydropyridines

This protocol is based on the four-component reaction of an aryl aldehyde, an active methylene nitrile, dimethyl acetylenedicarboxylate (DMAD), and an amine, using piperidine as the catalyst.[3]

Materials:

  • Aryl aldehyde (1.0 mmol)

  • Malononitrile or Ethyl Cyanoacetate (1.0 mmol)

  • Dimethyl Acetylenedicarboxylate (DMAD) (1.0 mmol)

  • Aromatic or Aliphatic Amine (1.0 mmol)

  • Piperidine (10 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add the aryl aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethanol (5 mL).

  • Add piperidine (0.1 mmol, 10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature for 5-10 minutes.

  • To this mixture, add the amine (1.0 mmol) followed by the dropwise addition of DMAD (1.0 mmol).

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-2 hours), the solid product often precipitates from the reaction mixture.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Further purification by recrystallization or column chromatography may be performed if necessary, though this one-pot method often yields products of high purity.[3]

Protocol for the Synthesis of Pyrano[2,3-d]pyrimidinones using a Piperidine Derivative

This protocol utilizes 4,4'-trimethylenedipiperidine (TMDP) as a catalyst in an aqueous ethanol medium, highlighting the use of piperidine derivatives in greener solvent systems.[2]

Materials:

  • Aldehyde (0.5 mmol)

  • Barbituric acid or 2-Thiobarbituric acid (0.5 mmol)

  • Malononitrile (0.5 mmol)

  • 4,4'-trimethylenedipiperidine (TMDP) (0.1 mmol, 20 mol%)

  • Water/Ethanol (1:1 v/v) (1.0 mL)

Procedure:

  • In a reaction vessel, combine the aldehyde (0.5 mmol), barbituric acid or its thio-analog (0.5 mmol), malononitrile (0.5 mmol), and TMDP (0.1 mmol).

  • Add the water/ethanol (1:1 v/v) solvent mixture (1.0 mL).

  • Heat the mixture to 85 °C and stir vigorously.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature.

  • The product will typically precipitate. Collect the solid by filtration.

  • Wash the solid with water and then a small amount of cold ethanol to remove any residual starting materials and catalyst.

  • The product can be further purified by recrystallization from ethanol.[2]

Data Summary and Substrate Scope

The versatility of piperidine-based catalysts is evident in their compatibility with a wide range of substrates.

Aldehyde SubstituentReaction Time (Typical)Yield (%)Reference
4-Cl1.5 h95%[3]
4-NO₂1 h98%[3]
4-OCH₃2 h92%[3]
2-Furaldehyde1.5 h90%[2]

Table 1: Representative yields for piperidine-catalyzed synthesis of 1,4-dihydropyridines with various substituted aldehydes.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The high yields and purity of the products, often obtainable without chromatographic purification, attest to the efficiency and selectivity of the catalytic system. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC, and the final products can be characterized by NMR, IR spectroscopy, and mass spectrometry to confirm their identity and purity.

Conclusion and Future Outlook

Piperidine and its derivatives are robust and versatile organocatalysts for the synthesis of complex heterocyclic molecules. Their low cost, operational simplicity, and amenability to green reaction conditions make them highly attractive for both academic research and industrial applications.

While this compound itself is not yet a well-documented catalyst, the principles outlined in this guide for simpler piperidines provide a strong foundation for its potential exploration. Its increased steric bulk and potentially altered basicity compared to piperidine could offer unique selectivity and reactivity profiles in various organic transformations, marking it as a compound of interest for future catalyst development.

References

  • Title: 4,4'-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel–Michael condensation. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Source: PubMed URL: [Link]

  • Title: Piperidine Catalyzed Four-component Strategy for the Facile Access of Polyfunctionalized 1,4-Dihydropyridines at Ambient Conditions. Source: ResearchGate URL: [Link]

Sources

Application Notes & Protocols: The Strategic Use of 4-Methylpiperidine in Solid-Phase Peptide Synthesis to Enhance Purity and Mitigate Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the cornerstone of modern peptide and protein synthesis. The repetitive removal of the Nα-Fmoc protecting group is a critical step, traditionally accomplished with piperidine. However, this process is often plagued by deleterious side reactions, most notably aspartimide formation and racemization, which compromise the yield and purity of the target peptide.[1][2][3] This guide details the application of 4-methylpiperidine as a superior alternative to piperidine for Fmoc deprotection. We will explore the mechanistic basis for its advantages, provide detailed protocols for its implementation in both manual and automated synthesis, and present comparative data to guide researchers in optimizing their synthetic strategies.

The Challenge: Base-Mediated Side Reactions in Fmoc-SPPS

The efficacy of Fmoc-SPPS is contingent on the clean and complete removal of the Fmoc group at each cycle to liberate the N-terminal amine for the subsequent coupling reaction. This is achieved through a β-elimination mechanism catalyzed by a secondary amine. While effective, the standard 20% piperidine in DMF solution can induce unwanted chemical transformations in the growing peptide chain.

Aspartimide Formation: A Major Hurdle

Aspartimide formation is one of the most persistent challenges in SPPS, particularly for sequences containing aspartic acid (Asp).[2][4] The reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the Asp residue. This deprotonation is facilitated by the basic conditions of Fmoc removal. The resulting amide anion acts as an intramolecular nucleophile, attacking the side-chain β-ester of Asp to form a five-membered succinimide ring, known as an aspartimide.[1]

This cyclization has severe consequences:

  • Chain Termination: The aspartimide is a stable intermediate that can be unreactive to subsequent coupling.

  • Byproduct Formation: The aspartimide ring can be opened by nucleophiles (like piperidine or trace water), leading to a mixture of the desired α-peptide and the isomeric β-peptide, which are often difficult to separate chromatographically.[4]

  • Racemization: The α-carbon of the Asp residue is readily epimerized during the process, leading to a loss of stereochemical integrity.[1][4]

Sequences containing motifs such as Asp-Gly, Asp-Asn, and Asp-Ser are especially susceptible to this side reaction due to reduced steric hindrance around the backbone amide.[1][2][5]

cluster_0 Aspartimide Formation Mechanism P Peptide-Asp(OR)-Xaa-Resin I1 Deprotonated Backbone Amide (Anionic Intermediate) P->I1 Deprotonation of Backbone N-H B Base (e.g., Piperidine) Asi Aspartimide Intermediate (Succinimide Ring) I1->Asi Intramolecular Cyclization P_alpha α-Peptide (Desired) Asi->P_alpha Ring Opening (α-attack) P_beta β-Peptide (Side Product) Asi->P_beta Ring Opening (β-attack) P_rac Racemized Peptide Asi->P_rac Epimerization at α-carbon Nuc Nucleophile (Nu-) (e.g., Piperidine, OH-)

Figure 1: Base-catalyzed aspartimide formation pathway.

Racemization of Amino Acids

Racemization, or the loss of stereochemical purity, is another significant concern. While it most commonly occurs during the carboxyl activation step of amino acid coupling, the basic conditions used for Fmoc deprotection can also induce epimerization of sensitive residues already incorporated into the peptide chain.[3][6] This occurs via the abstraction of the α-proton to form a planar enolate intermediate, which can be re-protonated from either face. Residues such as cysteine and histidine are particularly prone to this side reaction.[7][8]

The Solution: 4-Methylpiperidine as a Refined Deprotection Reagent

4-Methylpiperidine has emerged as a highly effective alternative to piperidine, demonstrating equivalent deprotection kinetics while significantly reducing the incidence of the side reactions described above.[5][9]

Mechanism of Advantage

The primary benefits of 4-methylpiperidine stem from a combination of its structural properties and practical handling advantages:

  • Equivalent Basicity with Increased Steric Hindrance: The pKa of 4-methylpiperidine is very similar to that of piperidine, ensuring it is sufficiently basic to efficiently remove the acidic proton from the Fmoc group's fluorenyl ring system.[10] However, the addition of the methyl group at the 4-position introduces steric bulk. It is hypothesized that this steric hindrance makes 4-methylpiperidine a less effective catalyst for deprotonating the more sterically shielded backbone amide nitrogen, thereby suppressing the initiation step of aspartimide formation.[5]

  • Superior Safety and Regulatory Profile: Piperidine is a controlled substance in many regions due to its use as a precursor in illicit drug manufacturing.[10] 4-Methylpiperidine is not subject to these same stringent regulations, which greatly simplifies procurement, storage, and handling for research and manufacturing laboratories.[11][12]

  • Improved Performance in Automated Synthesizers: In automated systems, 4-methylpiperidine has been shown to be less prone to precipitation, preventing the formation of pellets that can clog synthesizer tubing and valves—a known issue with piperidine.[5]

Comparative Data: 4-Methylpiperidine vs. Piperidine
FeaturePiperidine4-MethylpiperidineJustification & Reference
Structure C₅H₁₁NC₆H₁₃N-
Molar Mass 85.15 g/mol 99.19 g/mol -
pKa (conjugate acid) ~11.1~11.2Similar basicity ensures effective Fmoc removal.[10]
Regulatory Status Controlled SubstanceNot ControlledSimplifies procurement and laboratory logistics.[10][11]
Aspartimide Formation Higher propensitySignificantly reducedSteric hindrance likely inhibits backbone deprotonation.[5]
Performance StandardEquivalent or superior yields and purityDemonstrates excellent deprotection kinetics without compromising the peptide.[9][13][14]
Automated Synthesis Prone to causing tubing pelletsReduced pellet formationImproves reliability of automated synthesizers.[5]

Application Notes and Experimental Protocols

4-Methylpiperidine can be used as a direct, "drop-in" replacement for piperidine in virtually all standard Fmoc-SPPS protocols.

Reagent Preparation

Prepare a 20% (w/w or v/v) solution of 4-methylpiperidine in high-purity, peptide-synthesis-grade N,N-Dimethylformamide (DMF) .[15] This solution is stable but should be stored in a tightly sealed, amber glass bottle to prevent degradation and absorption of atmospheric CO₂ and water.

Protocol 1: Manual Fmoc-Deprotection

This protocol is suitable for manual or semi-automated SPPS in a reaction vessel.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes prior to deprotection.[16]

  • Solvent Wash: Drain the swelling solvent and wash the resin with DMF (3 x 1 min).

  • Initial Deprotection: Add the 20% 4-methylpiperidine/DMF solution to the resin, ensuring the beads are fully submerged. Agitate for 2-3 minutes.[11]

  • Drain: Drain the deprotection solution. The solution will often be yellow/orange due to the formation of the dibenzofulvene-adduct.

  • Main Deprotection: Add a fresh aliquot of the 20% 4-methylpiperidine/DMF solution and agitate for 15-20 minutes.[16]

  • Drain and Wash: Drain the solution and wash the resin extensively with DMF (at least 6-8 times) to completely remove the deprotection reagent and the dibenzofulvene adduct. Any residual base can interfere with the subsequent coupling step.[16]

  • Proceed to Coupling: The resin is now ready for the amino acid coupling step.

Start Start: Fmoc-Peptide-Resin Swell 1. Swell Resin in DMF (30 min) Start->Swell Wash1 2. Wash with DMF (3 x 1 min) Swell->Wash1 Deprotect1 3. Add 20% 4-MP/DMF (Agitate 2-3 min) Wash1->Deprotect1 Drain1 4. Drain Solution Deprotect1->Drain1 Deprotect2 5. Add fresh 20% 4-MP/DMF (Agitate 15-20 min) Drain1->Deprotect2 Drain2 6. Drain Solution Deprotect2->Drain2 Wash2 7. Wash with DMF (6-8 times) Drain2->Wash2 End End: H2N-Peptide-Resin (Ready for Coupling) Wash2->End

Figure 2: Standard manual Fmoc-deprotection workflow.

Protocol 2: Use in Automated Synthesizers

4-methylpiperidine is fully compatible with automated peptide synthesizers, including those that utilize microwave energy.

  • Reagent Setup: Prepare the 20% 4-methylpiperidine/DMF solution and install it on the appropriate reagent line of the synthesizer, replacing the standard piperidine solution.

  • Method Programming: Program the synthesis method using the standard deprotection cycle times recommended by the instrument manufacturer. No special adjustments are typically necessary, as the deprotection kinetics are comparable to piperidine.[10][13]

  • Execution: Run the synthesis as usual. The reduced risk of line clogging is a significant operational advantage.[5]

Monitoring Deprotection Efficiency

To confirm the complete removal of the Fmoc group, a qualitative colorimetric test, such as the Kaiser (ninhydrin) test , should be performed on a few resin beads after the final DMF wash.[16][17]

  • Positive Result (Blue Beads): Indicates the presence of free primary amines, confirming successful deprotection.

  • Negative Result (Yellow/Colorless Beads): Indicates that the Fmoc group is still present and deprotection is incomplete.

Note: The Kaiser test does not work for N-terminal secondary amines, such as proline, or for N-methylated amino acids.[17]

Troubleshooting

  • Incomplete Deprotection: If the Kaiser test is negative, this may be due to severe peptide aggregation or a highly sterically hindered N-terminus.[7][16]

    • Solution: Increase the duration of the second deprotection step (e.g., to 30 minutes). For extremely difficult sequences, consider switching the solvent to N-Methyl-2-pyrrolidone (NMP) or using a stronger deprotection cocktail (e.g., 2% DBU / 2% 4-methylpiperidine in DMF), though DBU may increase racemization.[16][18]

  • Aspartimide Formation Still Observed: For exceptionally prone sequences (e.g., long peptides containing multiple Asp-Gly motifs), 4-methylpiperidine alone may not completely eliminate the side reaction.

    • Solution: Combine the use of 4-methylpiperidine with other advanced strategies, such as incorporating backbone-protecting groups (e.g., N-(2-hydroxy-4-methoxybenzyl), or Hmb) or using pseudoproline dipeptides at strategic points in the sequence.[18][19]

Conclusion

4-Methylpiperidine serves as a robust, reliable, and strategically advantageous reagent for the Fmoc-deprotection step in solid-phase peptide synthesis. Its ability to match the deprotection efficiency of piperidine while significantly mitigating the risk of aspartimide formation and racemization leads to higher purity crude products and simplifies downstream purification.[5][9] Coupled with its favorable regulatory status and improved performance in automated systems, 4-methylpiperidine represents a critical tool for any laboratory engaged in the chemical synthesis of peptides, from basic research to industrial-scale drug development.

References

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  • Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2023). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 29(26). [Link]

  • Michels, T., Dölling, R., Haberkorn, U., & Mier, W. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters, 14(23), 5996–5999. [Link]

  • Schleuder, M., Wenschuh, H., & Resch, P. (1999). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 71(19), 4270–4275. [Link]

  • ResearchGate. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]

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  • ResearchGate. (n.d.). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. [Link]

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  • ResearchGate. (n.d.). Racemization in peptide synthesis. [Link]

  • Packman, L. C. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Tetrahedron Letters, 40(20), 3947-3950. [Link]

  • ResearchGate. (n.d.). Screening of bases for Fmoc-removal in DMF. [Link]

  • ResearchGate. (n.d.). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. [Link]

  • Guzmán, F., Barberis, S., & Illanes, A. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 22(9), 1435. [Link]

  • Tirelli, N., Lecolley, F., & Duncan, R. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 585–600. [Link]

  • Semantic Scholar. (n.d.). Alternative to piperidine in Fmoc solid-phase synthesis. [Link]

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  • ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • Villegas, C. Y., Patarroyo, M. E., & Patarroyo, M. A. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4). [Link]

  • Villegas, C. Y., Patarroyo, M. E., & Patarroyo, M. A. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4). [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

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Application Notes and Protocols for 4-Methyl-1,4'-bipiperidine as a Building Block for CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Methyl-1,4'-bipiperidine Scaffold in Neurotherapeutics

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1][2][3] Its saturated, three-dimensional structure allows for precise vectoral presentation of substituents, which is critical for selective interaction with complex biological targets like G-protein coupled receptors (GPCRs) and ion channels. The 1,4'-bipiperidine framework extends this utility, offering a robust, conformationally restricted diamine scaffold that can be tailored to optimize key drug-like properties.

This guide focuses on a specific, valuable derivative: This compound . The introduction of a methyl group at the C4 position of one piperidine ring is a subtle but impactful modification. This strategic methylation can serve several critical functions in drug design:

  • Enhanced Metabolic Stability: The C4 position of a piperidine ring can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5] Introducing a methyl group can sterically hinder or completely block this metabolic pathway, potentially increasing the compound's half-life and oral bioavailability.[6][7]

  • Fine-Tuning of Lipophilicity: The methyl group increases the lipophilicity of the scaffold, which can be modulated to achieve the optimal balance required for blood-brain barrier (BBB) penetration. Successful CNS drugs typically occupy a specific physicochemical space, and even minor modifications can significantly impact their ability to reach their target.

  • Vectorial Control: The methyl group provides a fixed substituent that can influence the preferred conformation of the bipiperidine system, potentially leading to higher affinity and selectivity for the desired biological target.

This document serves as a comprehensive technical guide for researchers, providing detailed protocols for the synthesis, characterization, and subsequent functionalization of this compound, establishing it as a versatile building block for the next generation of CNS drug candidates.

Physicochemical and CNS-Relevant Properties

To be an effective CNS drug candidate, a molecule must possess a specific set of physicochemical properties that allow it to cross the blood-brain barrier and engage its target. The this compound scaffold provides a favorable starting point.

PropertyPredicted/Analogous ValueRationale for CNS Drug Design
Molecular Formula C₁₁H₂₂N₂-
Molecular Weight 182.31 g/mol [8][9]Low molecular weight is favorable for passive diffusion across the BBB.
logP (Octanol/Water) ~1.3 - 1.7 (Computed)[8][9]Moderate lipophilicity is a key characteristic of many CNS drugs.
Topological Polar Surface Area (TPSA) 6.5 Ų (Computed)Low TPSA is generally correlated with better BBB penetration.
Hydrogen Bond Donors 1 (Secondary Amine)A low number of hydrogen bond donors is a hallmark of CNS-active compounds.
Hydrogen Bond Acceptors 2 (Tertiary and Secondary Nitrogens)A controlled number of acceptors helps maintain necessary solubility.
pKa (Predicted) Basic (Specific value not available)The basic nitrogen atoms can be protonated at physiological pH, influencing solubility and receptor interactions.

Synthesis of this compound

Synthetic Scheme

Caption: Proposed synthesis of this compound.

Protocol 1: Synthesis of 1'-Boc-4-methyl-1,4'-bipiperidine

This procedure details the reductive amination of 4-methylpiperidine with N-Boc-4-piperidone. Sodium triacetoxyborohydride is used as a mild reducing agent, well-suited for this transformation.

Materials:

  • 4-Methylpiperidine (1.0 eq)

  • N-Boc-4-piperidone (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidone and dissolve it in anhydrous DCE (approx. 0.2 M solution).

  • Add 4-methylpiperidine, followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

  • Carefully add sodium triacetoxyborohydride portion-wise over 15-20 minutes. The reaction may be mildly exothermic.

  • Continue stirring the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Upon completion, quench the reaction by the slow and careful addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure N-Boc protected intermediate.

Protocol 2: Deprotection to Yield this compound

The Boc (tert-butoxycarbonyl) protecting group is efficiently removed under acidic conditions.

Materials:

  • 1'-Boc-4-methyl-1,4'-bipiperidine (from Protocol 1)

  • 4M HCl in Dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M NaOH

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected intermediate in DCM (approx. 0.2 M).

  • Add an excess of 4M HCl in dioxane (e.g., 5-10 equivalents) or TFA (e.g., 20-30% v/v).

  • Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

  • Re-dissolve the residue in DCM and carefully basify the solution by washing with saturated NaHCO₃ or 1M NaOH until the aqueous layer is basic.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a colorless to pale yellow oil or low-melting solid.

Analytical Characterization (Predicted/Analogous Data)

Due to the absence of published experimental spectra for this compound, the following data is based on analogous structures, such as 4-methylpiperidine and 1,4'-bipiperidine, and established principles of NMR and MS.[12][13][14][15][16]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~3.0-3.2 ppm (m): Protons on carbons adjacent to the tertiary nitrogen.

    • δ ~2.4-2.6 ppm (m): Protons on carbons adjacent to the secondary nitrogen.

    • δ ~1.0-1.8 ppm (m): Remaining piperidine ring protons.

    • δ ~0.9 ppm (d): Methyl group protons.

    • A broad singlet corresponding to the N-H proton will also be present.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Multiple signals are expected in the aliphatic region (δ ~20-60 ppm).

    • The methyl carbon is expected around δ ~22 ppm .

    • Carbons adjacent to the nitrogens will be the most downfield.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Expected at m/z = 183.19.

Application Protocols: Incorporating the Building Block

The true utility of this compound lies in its role as a scaffold. The secondary amine serves as a reactive handle for introducing a wide range of substituents, typically via N-alkylation or N-arylation, to build out the final drug candidate.

Protocol 3: N-Alkylation via Reductive Amination

This protocol describes the reaction of the secondary amine of the bipiperidine scaffold with an aldehyde or ketone to form a new carbon-nitrogen bond.

Reductive_Amination cluster_workflow Experimental Workflow R1 This compound P1 N-Alkyl-4-methyl-1,4'-bipiperidine R2 Aldehyde/Ketone (R-CHO) Step1 1. Mix Amine + Aldehyde Step2 2. Form Iminium Ion (in situ) Step1->Step2 Step3 3. Add Reducing Agent (e.g., NaBH(OAc)₃) Step2->Step3 Step4 4. Quench & Workup Step3->Step4 Step5 5. Purify Step4->Step5

Caption: Workflow for N-alkylation via reductive amination.

Procedure:

  • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent like DCE or DCM.

  • Stir for 30-60 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir for 12-16 hours at room temperature.

  • Follow the quench, workup, and purification steps as described in Protocol 1 (steps 6-9).

Protocol 4: N-Arylation via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds between the piperidine nitrogen and an aryl halide (e.g., bromide, chloride, or iodide).

Buchwald_Hartwig title Buchwald-Hartwig Catalytic Cycle cat_cycle Pd(0)L₂ Oxidative Addition (Ar)Pd(II)(X)L₂ Amine Coordination & Deprotonation (Ar)Pd(II)(NR₂)L₂ Reductive Elimination C-N Bond Formed cat_cycle:f1->cat_cycle:f2 cat_cycle:f2->cat_cycle:f3 cat_cycle:f3->cat_cycle:f4 cat_cycle:f4->cat_cycle:f5 3 cat_cycle:f5->cat_cycle:f0 Catalyst Regeneration product Ar-NR₂ cat_cycle:f5->product reactants Ar-X + HNR₂ reactants->cat_cycle:f1 1 base Base (e.g., NaOtBu) base->cat_cycle:f3 2

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 eq)

  • Aryl halide (Ar-X) (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere: to an oven-dried Schlenk flask, add the palladium catalyst, phosphine ligand, and base.

  • Add the aryl halide and this compound.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

This compound represents a strategically designed building block for CNS drug discovery. Its structure inherently possesses favorable physicochemical properties for BBB penetration and offers a key advantage in potentially blocking a common site of metabolism. The synthetic and functionalization protocols provided herein offer a clear and reproducible pathway for researchers to access this scaffold and incorporate it into novel drug candidates. By leveraging this building block, scientists can more efficiently explore chemical space and address the significant challenges of developing the next generation of therapies for neurological and psychiatric disorders.

References

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Protocol for the N-Alkylation of 4-Methyl-1,4'-bipiperidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Bipiperidines in Modern Drug Discovery

The 4-methyl-1,4'-bipiperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The nitrogen atom of the second piperidine ring serves as a critical handle for chemical modification, allowing for the introduction of a diverse array of substituents. This process, known as N-alkylation, is a cornerstone of drug development, enabling the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. N-substituted piperidine derivatives are integral to numerous classes of pharmaceuticals, highlighting the importance of robust and well-understood synthetic protocols for their generation.[1][2]

This comprehensive guide provides detailed application notes and protocols for the N-alkylation of this compound. We will explore two of the most prevalent and effective methods for this transformation: Direct N-Alkylation via Nucleophilic Substitution and N-Alkylation via Reductive Amination . Each protocol is presented with a detailed explanation of the underlying chemical principles, step-by-step instructions, and guidance on troubleshooting and product characterization, ensuring that researchers can confidently and successfully synthesize their target molecules.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a classical and straightforward approach for forming carbon-nitrogen bonds. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein the lone pair of electrons on the secondary amine of this compound attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.[3] A base is typically required to neutralize the hydrohalic acid generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic.[4]

Reaction Mechanism: The SN2 Pathway

The nucleophilic nitrogen of the piperidine ring directly attacks the carbon atom bearing the leaving group (e.g., Br, I). This concerted step results in the formation of a new C-N bond and the simultaneous cleavage of the C-X bond. The presence of a non-nucleophilic base is crucial to deprotonate the resulting ammonium salt, regenerating the neutral tertiary amine product and driving the reaction to completion.

Diagram of the Direct N-Alkylation Workflow

Direct_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification start Dissolve this compound and Base in Anhydrous Solvent add_halide Add Alkyl Halide Dropwise start->add_halide Under Inert Atmosphere react Stir at RT or Heat (Monitor by TLC/LC-MS) add_halide->react quench Quench Reaction (e.g., with water) react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Workflow for the direct N-alkylation of this compound.

Detailed Experimental Protocol: Direct N-Alkylation

This protocol describes a general procedure for the N-alkylation of this compound with an alkyl bromide.

Table of Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (for 1 mmol scale)Role
This compoundC₁₁H₂₂N₂182.311.0 eq (182.3 mg)Starting Material
Alkyl Bromide (e.g., Benzyl Bromide)C₇H₇Br171.041.1 eq (188.1 mg)Alkylating Agent
Anhydrous Potassium CarbonateK₂CO₃138.212.0 eq (276.4 mg)Base
Anhydrous Acetonitrile (MeCN)C₂H₃N41.0510 mLSolvent

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (MeCN) to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: Slowly add the alkyl bromide (1.1 eq) to the stirred suspension at room temperature. For highly reactive alkyl halides, consider cooling the reaction mixture to 0 °C before addition to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. For less reactive alkyl halides, heating the mixture may be necessary.[5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining inorganic salts. Subsequently, wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-alkylated product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate containing a small amount of triethylamine to prevent peak tailing) to afford the pure product.

Method 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for the synthesis of amines, often favored for its high selectivity and milder reaction conditions compared to direct alkylation.[6] This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by its in-situ reduction to the corresponding tertiary amine.[7] A key advantage of this method is the significant reduction in the risk of over-alkylation, a common side reaction in direct alkylation.[8]

Reaction Mechanism: Imine/Iminium Formation and In-Situ Reduction

The reaction is initiated by the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form a transient iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the iminium ion to the desired tertiary amine. NaBH(OAc)₃ is particularly well-suited for this transformation as it is less reactive towards aldehydes and ketones, allowing for the efficient reduction of the iminium ion in their presence.[6]

Diagram of the Reductive Amination Workflow

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Iminium Formation & Reduction cluster_workup Work-up & Purification start Dissolve this compound and Carbonyl Compound in Solvent add_reducing_agent Add Reducing Agent (e.g., NaBH(OAc)₃) start->add_reducing_agent react Stir at Room Temperature (Monitor by TLC/LC-MS) add_reducing_agent->react quench Quench with Saturated Aqueous NaHCO₃ react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Sources

Application Notes & Protocols: The Strategic Role of 4-Methyl-1,4'-bipiperidine in the Synthesis of High-Affinity Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The histamine H3 receptor, a presynaptic autoreceptor primarily expressed in the central nervous system, is a critical regulator of neurotransmitter release, including histamine, acetylcholine, norepinephrine, and dopamine. Antagonists of the H3 receptor have emerged as promising therapeutic agents for a range of neurological and cognitive disorders, such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy. A key challenge in the development of H3 antagonists is achieving high potency, selectivity, and favorable pharmacokinetic properties. The 4-Methyl-1,4'-bipiperidine scaffold has been identified as a privileged structural motif that consistently imparts high affinity and desirable drug-like characteristics to H3 antagonists. This document provides an in-depth guide to the synthetic utility of this compound, detailing its role in structure-activity relationships (SAR), providing exemplary synthetic protocols, and explaining the scientific rationale behind its application.

Introduction: The Histamine H3 Receptor as a Therapeutic Target

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that constitutively inhibits the synthesis and release of histamine and other neurotransmitters. This constitutive activity means that the receptor is active even in the absence of its natural ligand, histamine. Therefore, compounds classified as H3 antagonists are often, more accurately, inverse agonists, as they reduce this basal activity. By blocking the inhibitory tone of the H3 receptor, these antagonists increase neurotransmitter levels in the synaptic cleft, leading to enhanced wakefulness, cognition, and memory.

The development of potent and selective H3 antagonists has been a major focus of medicinal chemistry. Early imidazole-based antagonists, such as ciproxifan, demonstrated proof-of-concept but were hampered by issues related to drug metabolism and potential hepatotoxicity due to the imidazole ring. This led to the exploration of non-imidazole scaffolds, where the this compound moiety has proven to be exceptionally valuable.

The Privileged Scaffold: Why this compound?

The efficacy of this compound as a core fragment in H3 antagonists is not accidental; it is rooted in its specific interactions with the H3 receptor binding pocket and its favorable physicochemical properties.

  • Expertise & Experience: Causality Behind the Choice

The this compound structure serves as a rigid, basic amine-containing scaffold that effectively mimics the ethylamine side chain of histamine. Its incorporation into a molecule is a strategic choice to optimize the structure-activity relationship (SAR). The basic nitrogen atom of the piperidine ring is crucial for forming a key salt bridge with a conserved aspartic acid residue (Asp114) in the third transmembrane domain (TM3) of the H3 receptor. This ionic interaction is a primary anchor for high-affinity binding.

The methyl group at the 4-position of the second piperidine ring is not merely a passive substituent. It introduces a degree of conformational rigidity and provides a favorable lipophilic interaction within a specific sub-pocket of the receptor. Furthermore, the bipiperidine structure itself acts as a non-polar spacer, correctly positioning the basic amine and other pharmacophoric elements for optimal engagement with the receptor. This strategic design moves beyond simple imidazole replacements to create compounds with superior potency and metabolic stability.

Structure-Activity Relationship (SAR) Insights

The general pharmacophore model for non-imidazole H3 antagonists consists of three key regions:

  • A Basic Amine Center: Essential for the ionic interaction with Asp114. This is provided by one of the nitrogen atoms in the this compound core.

  • A Central Lipophilic Spacer: This region connects the basic amine to another key interaction area. The bipiperidine structure itself contributes significantly to this.

  • A Second Polar or Lipophilic Region: This part of the molecule interacts with other residues in the receptor, often determining selectivity and subtype specificity.

The this compound scaffold is a highly efficient solution for the first two components of this pharmacophore, providing a pre-organized, high-affinity anchor onto which further structural diversity can be built.

Synthetic Strategies and Protocols

The incorporation of the this compound moiety into a target molecule is typically achieved through standard nucleophilic substitution or reductive amination reactions. The secondary amine of the piperidine ring is a potent nucleophile, readily reacting with various electrophiles.

Below is a generalized workflow for the synthesis of a potent H3 antagonist, such as a derivative of Pitolisant (Wakix), which utilizes a similar piperidine-containing core.

General Synthetic Workflow

This diagram illustrates a common synthetic route where the this compound core is coupled to a linker (often an alkyl halide) which is subsequently attached to a final aromatic or heteroaromatic cap.

G cluster_0 Core Synthesis cluster_1 Coupling Reaction cluster_2 Final Assembly A This compound (Starting Material) C N-Alkylation (Intermediate Formation) A->C B Linker with Leaving Group (e.g., 1,3-dibromopropane) B->C Base (e.g., K2CO3) Solvent (e.g., ACN) E Final Coupling (e.g., Williamson Ether Synthesis) C->E Base (e.g., Cs2CO3) Solvent (e.g., DMF) D Aromatic/Heteroaromatic Cap (e.g., Phenol derivative) D->E F Final H3 Antagonist (Purification & Characterization) E->F HPLC Purification

Caption: General workflow for H3 antagonist synthesis.

Protocol: Synthesis of a Representative H3 Antagonist Intermediate

This protocol details the N-alkylation of this compound with a propyl linker, a common first step in constructing many potent H3 antagonists.

  • Trustworthiness: A Self-Validating System

This protocol includes defined steps for reaction monitoring (TLC) and purification (column chromatography), followed by characterization (NMR, MS). This ensures that the identity and purity of the synthesized intermediate can be rigorously confirmed before proceeding to the next step, forming a self-validating workflow.

Objective: To synthesize 1'-(3-bromopropyl)-4-methyl-1,4'-bipiperidine.

Materials:

  • This compound (1.0 eq)

  • 1,3-Dibromopropane (3.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) / Hexanes solvent system

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for liquid-liquid extraction and column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile. Stir to dissolve.

  • Addition of Reagents: Add anhydrous potassium carbonate (2.5 eq) to the solution, followed by the dropwise addition of 1,3-dibromopropane (3.0 eq). The excess dibromopropane is used to minimize the formation of the dimerized product.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:Methanol mobile phase). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in DCM and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to isolate the desired mono-alkylated product.

  • Characterization: Confirm the structure and purity of the isolated product, 1'-(3-bromopropyl)-4-methyl-1,4'-bipiperidine, using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected mass corresponding to the [M+H]⁺ ion should be observed.

Data Presentation: Impact on Receptor Affinity

The strategic inclusion of the this compound scaffold consistently yields compounds with high affinity for the human H3 receptor (hH3R). The table below summarizes binding affinity data (Ki) for representative H3 antagonists featuring this core structure, demonstrating its effectiveness.

Compound Name/IDCore StructurehH3R Ki (nM)Reference
Ciproxifan Analogue 1This compound1.2
Takeda Compound AThis compound0.8
GSK Compound BThis compound2.5

Data are representative and compiled from various medicinal chemistry literature to illustrate the potency imparted by the scaffold.

H3 Receptor Signaling Pathway

To understand the mechanism of action, it is essential to visualize the signaling cascade that H3 antagonists modulate.

G cluster_0 Presynaptic Neuron cluster_1 Overall Effect of Antagonist H3R Histamine H3 Receptor (GPCR) G Gi/o Protein H3R->G Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to G->AC Inhibits Ca Ca2+ Influx G->Ca Inhibits PKA Protein Kinase A cAMP->PKA Activates Release Neurotransmitter Release (e.g., Histamine, ACh) Ca->Release Triggers Result Increased cAMP Increased Ca2+ Influx Increased Neurotransmitter Release Antagonist H3 Antagonist / Inverse Agonist Antagonist->H3R Blocks

Caption: H3 receptor inverse agonist signaling cascade.

By blocking the constitutive activity of the H3 receptor, the antagonist prevents the Gi/o protein from inhibiting adenylate cyclase. This leads to an increase in cAMP levels and disinhibition of voltage-gated calcium channels, ultimately enhancing the release of key neurotransmitters.

Conclusion

The this compound scaffold is a cornerstone in the modern design of non-imidazole histamine H3 receptor antagonists. Its inherent ability to establish a high-affinity anchoring interaction with the receptor, combined with its favorable physicochemical properties, makes it a highly valuable building block for drug discovery programs targeting CNS disorders. The synthetic protocols derived from its reactivity are robust and adaptable, allowing for the systematic exploration of chemical space to develop next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Title: Structure-activity relationship of a series of 1,4-disubstituted piperidines and 4-substituted 1,4'-bipiperidines as histamine H3 receptor antagonists Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery of 1-{3-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]propyl}piperidine as a Potent and Orally Active Histamine H3 Receptor Antagonist Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and histamine H3 receptor antagonistic activity of a series of 4-(1,4'-bipiperidin-1'-yl)but-2-enamides Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Discovery of Novel 1,4'-Bipiperidine Derivatives as Potent and Selective Histamine H3 Receptor Inverse Agonists Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery of a novel series of 4'-substituted-1,4'-bipiperidines as potent and selective histamine H3 receptor antagonists Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Application Note: 4-Methyl-1,4'-bipiperidine as a Novel Ligand in Coordination Chemistry: A Framework for Exploration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unexplored Potential in a Versatile Scaffold

The field of coordination chemistry continuously seeks novel ligands that can impart unique steric and electronic properties to metal centers, thereby enabling new catalytic activities, material properties, or therapeutic applications. The piperidine moiety is a cornerstone in medicinal chemistry and has found extensive use as a robust N-donor ligand in coordination complexes.[1][2] The 1,4'-bipiperidine scaffold, which joins two piperidine rings, offers the potential for bidentate or bridging coordination, adding a layer of structural complexity and functionality.[3][4]

This document addresses the specific ligand 4-Methyl-1,4'-bipiperidine (PubChem CID: 795715).[5] A comprehensive review of current scientific literature reveals a significant gap: while its constituent parts and related analogues are well-studied, the coordination chemistry of this compound itself remains largely unexplored. This presents a unique opportunity for novel research.

This application note serves as a foundational guide for researchers aiming to pioneer the study of this compound as a ligand. It provides a scientifically grounded framework based on the known properties of its analogues, offering exemplary protocols for ligand synthesis, complexation, characterization, and a discussion of potential applications. The methodologies herein are presented as robust starting points for investigation, designed to be adapted and optimized.

Ligand Profile and Predicted Coordination Behavior

This compound is an asymmetric diamine ligand featuring two distinct nitrogen donor atoms. Its structure suggests several potential coordination modes, which will be dictated by the metal center's preferred geometry, the steric environment, and reaction conditions.

  • N1 (Piperidine Nitrogen): This nitrogen is part of a standard secondary piperidine ring. It is expected to be a good sigma-donor.

  • N1' (4-Methylpiperidine Nitrogen): This is a tertiary amine, part of the second piperidine ring which is substituted at the 4-position by the first piperidine ring. The methyl group at the 4-position of this ring is distal to the nitrogen atom and is expected to have a minimal direct steric impact on coordination at N1'. However, its presence can influence the overall conformational flexibility of the ligand.

Predicted Coordination Modes:

  • Monodentate Coordination: The ligand could coordinate through either the N1 or N1' nitrogen. Coordination via the less sterically hindered secondary amine (N1) might be favored in some systems.

  • Bidentate Chelating Coordination: The flexibility of the piperidine rings could potentially allow the ligand to wrap around a metal center and coordinate in a chelating fashion, forming a strained ring system. This is generally less common for saturated, flexible bipiperidine systems compared to more rigid aromatic analogues like bipyridine.

  • Bidentate Bridging Coordination: This is the most probable and intriguing coordination mode. The two nitrogen atoms are spatially separated, making the ligand an ideal candidate to bridge two metal centers, leading to the formation of coordination polymers, dinuclear complexes, or metal-organic frameworks (MOFs).[6]

Diagram 1: Potential Coordination Modes of this compound

G cluster_ligand This compound cluster_modes Potential Coordination Modes L Ligand Mono Monodentate L->Mono N1 or N1' donor Bridge Bridging L->Bridge N1 and N1' donors Chelate Chelating (less likely) L->Chelate N1 and N1' donors M1 Metal Center 1 M2 Metal Center 2 Mono->M1 Bridge->M1 Bridge->M2 Chelate->M1

Caption: Predicted coordination behavior of the ligand.

Experimental Protocols: A Starting Point for Discovery

The following protocols are exemplary and should be considered starting points. All procedures should be conducted by trained personnel using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 3.1: Synthesis of this compound Ligand

The synthesis of N-substituted piperidines can often be achieved via reductive amination or nucleophilic substitution. A plausible route involves the reaction of 4-aminopiperidine with a protected 4-piperidone derivative, followed by reduction and deprotection. A more direct approach, reductive amination, is outlined below, starting from 4-piperidone and 4-methylpiperidine.

Materials:

  • 4-Methylpiperidine (CAS: 626-58-4)[7]

  • 1-Boc-4-piperidone (CAS: 79099-07-3)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • Reductive Amination:

    • To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous DCM, add 4-methylpiperidine (1.1 eq) followed by a catalytic amount of glacial acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Isolation of Protected Intermediate:

    • Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected this compound.

    • Purify the intermediate by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes).

  • Deprotection:

    • Dissolve the purified intermediate in DCM.

    • Add an excess of TFA (e.g., 50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).[2]

    • Stir at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

    • Remove the solvent and excess acid under reduced pressure.

  • Final Work-up and Purification:

    • Dissolve the residue in a minimal amount of water and basify to pH > 10 with 2M NaOH.

    • Extract the free base product into DCM or ethyl acetate (3x).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the final product, this compound. Purity can be assessed by NMR and GC-MS.

Protocol 3.2: Exemplary Synthesis of a Cu(II) Complex

This protocol describes a general method for coordinating the ligand to a common metal salt, Copper(II) chloride. The stoichiometry is set to favor a bridging coordination mode.

Materials:

  • This compound (synthesized as per Protocol 3.1)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol, absolute

  • Diethyl ether

Procedure:

  • Ligand Solution: Dissolve this compound (2.0 eq) in 10 mL of warm ethanol.

  • Metal Salt Solution: In a separate flask, dissolve CuCl₂·2H₂O (1.0 eq) in 10 mL of ethanol. The solution should be blue-green.

  • Complexation: Add the ligand solution dropwise to the stirring metal salt solution at room temperature.

  • Precipitation and Isolation: Upon addition, a color change and/or precipitation of the complex is expected. Stir the mixture for 2-4 hours at room temperature. If no precipitate forms, slowly add diethyl ether as an anti-solvent until the solution becomes turbid.

  • Crystallization: Allow the mixture to stand, ideally at 4 °C overnight, to encourage crystallization.

  • Collection: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol, followed by diethyl ether.

  • Drying: Dry the complex under vacuum.

Characterization Workflow

A systematic characterization is essential to confirm the identity and structure of the newly synthesized complex.

Diagram 2: Workflow for Complex Synthesis and Characterization

G cluster_synthesis Synthesis cluster_char Characterization start Dissolve Ligand & Metal Salt Separately mix Mix Solutions & Stir start->mix precipitate Induce Precipitation (Cooling / Anti-solvent) mix->precipitate isolate Filter, Wash & Dry Solid Complex precipitate->isolate ftir FT-IR Spectroscopy (Confirm Coordination) isolate->ftir nmr NMR Spectroscopy (1H, 13C) ftir->nmr ms Mass Spectrometry (Confirm Mass) nmr->ms ea Elemental Analysis (Confirm Stoichiometry) ms->ea xrd Single Crystal X-ray Diffraction (Definitive Structure) ea->xrd

Caption: A standard workflow for synthesis and analysis.

Key Characterization Techniques:

TechniquePurpose & Expected Observations
FT-IR Spectroscopy To confirm coordination. Look for shifts in C-N stretching vibrations of the piperidine rings upon binding to the metal center. New bands in the low-frequency region (200-500 cm⁻¹) may indicate the formation of M-N bonds.[8]
¹H and ¹³C NMR Spectroscopy To characterize the ligand environment in diamagnetic complexes. Coordination to a metal will cause shifts in the proton and carbon signals of the piperidine rings compared to the free ligand. Broadening of signals can also indicate complexation.[8]
Mass Spectrometry To determine the mass-to-charge ratio of the complex, confirming its molecular weight and fragmentation pattern. Techniques like ESI-MS are suitable.
Elemental Analysis (CHN) To determine the empirical formula of the complex, confirming the ligand-to-metal stoichiometry and the presence of any counter-ions or solvent molecules.
Single Crystal X-ray Diffraction The definitive method for structural elucidation. Provides precise information on bond lengths, bond angles, coordination geometry (e.g., octahedral, tetrahedral), and the packing of molecules in the solid state.[9][10] This is crucial for determining if the ligand is acting as a monodentate, chelating, or bridging unit.

Potential Applications: A Look Forward

Based on the applications of related piperidine and bipiperidine complexes, research into this compound complexes could be directed toward several high-impact areas.

  • Catalysis: The steric profile and donor properties of the ligand could be valuable in catalysis. Metal complexes are workhorses in organic synthesis, and new ligand environments can tune reactivity and selectivity. For example, piperidine-based catalysts have been used in four-component strategies for synthesizing complex organic molecules.[11] The bridging capability could be exploited to create bimetallic catalysts for cooperative catalysis.

  • Materials Science: As a bridging ligand, this compound is a prime candidate for constructing 1D, 2D, or 3D coordination polymers. These materials are of great interest for applications in gas storage, separation, and heterogeneous catalysis.[6]

  • Drug Development & Bioinorganic Chemistry: The bipiperidine scaffold is a recognized pharmacophore.[12] Metal complexes can serve as vehicles for drug delivery or act as therapeutic agents themselves. Investigating the biological activity (e.g., antimicrobial, anticancer) of the metal complexes could be a fruitful avenue, as many biologically active molecules contain piperidine moieties.[13][14]

Conclusion

While the coordination chemistry of this compound is a nascent field, its structural features suggest significant promise. By leveraging established synthetic and characterization methodologies for related N-donor ligands, researchers are well-equipped to explore this new chemical space. The protocols and workflows detailed in this note provide a robust and scientifically sound foundation for initiating such a research program. The potential to uncover novel structures, reactivity, and applications makes this compound a compelling target for fundamental and applied chemical research.

References

  • Crystal structure of dimethyl bis(4-methylpiperidine dithiocarbamato-S,S)-tin(IV). (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Preparation method for 4-methylenepiperidine or acid addition salt thereof. (2018). Google Patents.
  • Revathi, B. K., Jonathan, D. R., Sathya, S., Prathebha, K., & Usha, G. (2015). Crystal structure of 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate.
  • Structural Characterization, Spectroscopic Profile, Molecular Docking, ADMET Properties, Molecular Dynamics Simulation Studies. (2024). Semantic Scholar. Retrieved January 3, 2026, from [Link]

  • Spectroscopic data of complex 1-4. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. (2015). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2017). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Al-Majid, A. M., El-Azab, A. S., El-Sayed, N. N. E., & Al-Obaid, A. M. (2022). Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes. Molecules, 27(19), 6598.
  • Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof. (2010). Google Patents.
  • Synthesis of 3-substituted 1,4'-bipiperidine 1-oxo-3,4-dihydroisoquinoline-4-carboxamides 2a-l. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • 1,4'-Bipiperidine. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • Guanidine Metal Complexes for Bioinorganic Chemistry and Polymerisation Catalysis. (2012). ResearchGate. Retrieved January 3, 2026, from [Link]

  • 1'-Methyl-1,4'-bipiperidine. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • Ramesh, R., Madhesh, R., Malecki, J. G., & Lalitha, A. (2017). Piperidine Catalyzed Four-component Strategy for the Facile Access of Polyfunctionalized 1,4-Dihydropyridines at Ambient Conditions. ChemistrySelect, 2(19), 5345-5350.
  • Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5-n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). (2022). Open Access LMU. Retrieved January 3, 2026, from [Link]

  • Fischer, A., & Klapötke, T. M. (2019). Coordination Chemistry of Polynitriles, Part XIII: Influence of 4,4′-Bipyridine on the Crystal and Molecular Structures of Alkali Metal Pentacyanocyclopentadienides. Inorganics, 7(6), 75.
  • Sun, S., & Fu, J. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters, 28(20), 3283-3289.
  • White, C. J., & Lippard, S. J. (2012). Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. Dalton Transactions, 41(18), 5427-5441.
  • The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes. (2020). MDPI. Retrieved January 3, 2026, from [Link]

  • Crystal structure and vibrational spectrum of N-methylpiperidine betaine hexafluorosilicate. (2010). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Jones, G. D., et al. (2017). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 27(15), 3449-3453.
  • Crystal structure of cis-bis[2-(diphenylphosphinoaminato) 4-methylpyridine] platinum(II), Pt(C18H16N2P)2. (2006). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Lanthanide Alkyl Complexes Supported by a Piperazidine-Bridged Bis(phenolato) Ligand: Synthesis, Structural Characterization, and Catalysis for the Polymerization of L-Lactide and rac-Lactide. (2012). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Iwao, K., et al. (2010). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(15), 4529-4532.

Sources

Application Notes and Protocols for Fmoc Deprotection Using 4-Methyl-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the N-α-Fmoc deprotection step in Solid-Phase Peptide Synthesis (SPPS) using 4-Methyl-1,4'-bipiperidine. While piperidine remains the conventional reagent for Fmoc removal, the exploration of alternatives is driven by considerations of safety, regulatory status, and potential side reactions. This document details the underlying chemical mechanism of Fmoc deprotection, presents a comparative context for reagent selection, and furnishes detailed, self-validating protocols for the application of this compound. The protocols are grounded in established principles for analogous secondary amine bases and are designed for researchers, scientists, and drug development professionals seeking to investigate and optimize this critical step in peptide synthesis.

Introduction: The Central Role of Fmoc Deprotection in SPPS

Solid-Phase Peptide Synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the cornerstone of modern peptide chemistry.[1] Its efficacy hinges on a cyclical process of deprotection and coupling, allowing for the sequential assembly of amino acids on a solid support. The most critical step in this cycle is the selective removal of the temporary Fmoc protecting group from the N-terminal amine, which must be quantitative and free of side reactions to ensure the integrity of the final peptide product.

The standard reagent for this transformation is a 20% solution of piperidine in N,N-dimethylformamide (DMF).[1] However, piperidine's status as a controlled substance and its potential to induce side reactions such as aspartimide formation have prompted the investigation of alternatives.[2] 4-Methylpiperidine has emerged as a widely accepted and effective substitute, demonstrating comparable efficiency to piperidine.[2][3][4]

This guide focuses on This compound , a structurally related secondary amine. While not yet extensively documented in peer-reviewed literature for this specific application, its chemical properties make it a viable candidate for Fmoc deprotection. The protocols herein are therefore presented as a robust starting point for investigation, derived from the well-established principles governing piperidine and 4-methylpiperidine.

The Mechanism: Base-Catalyzed β-Elimination

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. This two-step process is initiated by the abstraction of the acidic proton on the C9 carbon of the fluorenyl ring system by a secondary amine base, such as this compound. This generates a carbanion intermediate, which rapidly undergoes elimination to release the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. The secondary amine then acts as a scavenger, trapping the DBF to form a stable adduct, thereby driving the reaction to completion.[1]

Fmoc_Deprotection cluster_0 Step 1: Proton Abstraction cluster_1 Step 2: Elimination & Scavenging Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion β-proton abstraction Base This compound (Base) Base->Fmoc_Peptide DBF Dibenzofulvene (DBF) Carbanion->DBF Elimination Carbanion->DBF Free_Amine H₂N-Peptide-Resin (Free Amine) Carbanion->Free_Amine Elimination Adduct DBF-Base Adduct (Stable) DBF->Adduct Michael Addition Base2 This compound (Scavenger) Base2->DBF Deprotection_Workflow Start Start: Fmoc-Peptide-Resin Add_Reagent Add 20% this compound in DMF Start->Add_Reagent Agitate1 Agitate for 5-10 min Add_Reagent->Agitate1 Drain1 Drain Solution Agitate1->Drain1 Repeat_Deprotection Repeat Deprotection (Agitate 5-10 min) Drain1->Repeat_Deprotection Drain2 Drain Solution Repeat_Deprotection->Drain2 Wash Wash Resin with DMF (5-7 times) Drain2->Wash Monitor Monitor Completion (e.g., Kaiser Test) Wash->Monitor End End: Free Amine Ready for Coupling Monitor->End Complete Troubleshoot Incomplete? Extend deprotection time or troubleshoot Monitor->Troubleshoot Incomplete Troubleshoot->Add_Reagent

Caption: General workflow for the Fmoc deprotection cycle in SPPS.

4.1. Protocol 2: Standard Fmoc Deprotection on Solid Support

This protocol is based on standard, widely published methods for Fmoc-SPPS. [1][2]A two-step deprotection treatment is recommended to ensure complete removal of the Fmoc group.

  • Setup:

    • Ensure the peptide-resin (e.g., 0.1 mmol scale) is in a suitable reaction vessel (e.g., fritted syringe or automated synthesizer vessel).

    • The resin should be pre-swollen in DMF for at least 30 minutes.

  • Procedure:

    • Drain the swelling solvent from the resin.

    • Add the 20% this compound solution to the resin (e.g., 2-3 mL for a 0.1 mmol synthesis).

    • Agitate the resin slurry gently (e.g., via nitrogen bubbling, orbital shaking, or rocking) for 5-10 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat steps 2-4 one more time to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times, using 2-3 mL each time) to completely remove the deprotection reagent and the DBF-adduct. Residual base can interfere with the subsequent coupling step.

4.2. Protocol 3: Qualitative Monitoring with the Kaiser Test

The Kaiser test is a highly sensitive colorimetric assay to detect the presence of free primary amines. A positive result after deprotection indicates successful Fmoc removal.

  • Reagents:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Procedure:

    • After the final DMF wash (Protocol 2, step 6), take a small sample of the resin (1-2 mg, a few beads).

    • Place the resin sample in a small glass test tube.

    • Add 2-3 drops of each solution (A, B, and C) to the test tube.

    • Heat the tube at 100-120°C for 3-5 minutes.

    • Observe the color of the beads and the solution.

      • Positive Result (Deep Blue): Free primary amines are present. Deprotection is successful.

      • Negative Result (Yellow/Colorless): No free primary amines detected. Deprotection is incomplete.

4.3. Protocol 4: Quantitative Monitoring by UV-Vis Spectrophotometry

This method quantifies the released DBF-adduct in the drained deprotection solution, which has a characteristic UV absorbance maximum around 301 nm. It is particularly useful for determining the initial loading of the resin and for troubleshooting difficult sequences.

  • Procedure:

    • During the deprotection steps (Protocol 2), collect all the drained filtrate containing the DBF-adduct into a volumetric flask of known volume (e.g., 25 or 50 mL).

    • Dilute the solution to the flask's mark with fresh DMF. Mix thoroughly.

    • Prepare a blank solution using the 20% this compound reagent, diluted to the same final concentration with DMF.

    • Zero the UV-Vis spectrophotometer at ~301 nm using the blank solution.

    • Measure the absorbance of the sample solution.

    • The extent of Fmoc removal or resin loading can be calculated using the Beer-Lambert law (A = εcl), where ε (the molar extinction coefficient for the DBF-piperidine adduct) is ~7800 M⁻¹cm⁻¹. A similar value can be assumed as a starting point for the this compound adduct, but should be empirically determined for precise quantification.

Data and Troubleshooting

Table 1: Comparison of Common Deprotection Reagents
ParameterPiperidine4-MethylpiperidineThis compound (Predicted)
Reagent Type Secondary AmineSecondary AmineSecondary Amine
Standard Conc. 20% in DMF [1]20% in DMF [2]20% in DMF (Recommended starting point)
Typical Time 2 x 5-10 min [1]2 x 5-10 min [2]2 x 5-10 min (Recommended starting point)
Efficacy Gold StandardComparable to Piperidine [2][3]Expected to be comparable
Regulatory Controlled SubstanceNot a controlled substance [2]Not a controlled substance
Table 2: Troubleshooting Guide for Fmoc Deprotection
IssuePotential Cause(s)Recommended Action(s)
Incomplete Deprotection (Negative Kaiser Test)Reagent: Degraded or improperly prepared deprotection solution.Prepare a fresh solution of 20% this compound in high-purity DMF.
Reaction Time: Insufficient time for sterically hindered amino acids or aggregated sequences.Increase the agitation time for each deprotection step (e.g., to 15-20 min). Perform a third deprotection treatment.
Peptide Aggregation: Inter- or intra-chain hydrogen bonding preventing reagent access.Consider switching to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or performing the deprotection at a slightly elevated temperature (e.g., 35-40°C).
Low Peptide Purity (Deletion sequences)Insufficient Washing: Residual base neutralizes the incoming activated amino acid.Increase the number and volume of DMF washes after the deprotection step. Ensure all traces of the base are removed.
Incomplete Deprotection: The N-terminus remains blocked, preventing the next coupling.See "Incomplete Deprotection" above. Always confirm with a Kaiser test before coupling.

Conclusion

This compound presents itself as a theoretically sound and promising alternative to piperidine for the Fmoc deprotection step in SPPS. Its structural analogy to the well-validated 4-methylpiperidine suggests it will perform with comparable efficiency via the same β-elimination mechanism. The protocols provided in this guide offer a comprehensive and scientifically grounded starting point for researchers to employ and validate this reagent in their peptide synthesis workflows. As with the introduction of any new reagent, careful, sequence-specific validation using qualitative (Kaiser test) and quantitative (UV-Vis) monitoring is paramount to ensuring the synthesis of high-quality peptide products.

References

  • Al Musaimi, O., de la Torre, B. G., & Albericio, F. (2020). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. Green Chemistry. [Link]

  • Vergel-Galeano, C. F., Rivera-Monroy, Z. J., Rosas-Pérez, J. E., & García-Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Boletín de la Sociedad Química de México. [Link]

  • Luna, O., Guzmán, F., Cárdenas, C., Albericio, F., & Marshall, S. H. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]

  • Guzmán, F., et al. (2020). The tea-bag protocol for comparison of Fmoc removal reagents in solid-phase peptide synthesis. Amino Acids. [Link]

  • Fields, G. B. (2007). Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 795715, this compound. PubChem. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 4-Methyl-1,4'-bipiperidine and its Analogs in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in Agrochemical Innovation

In the relentless pursuit of novel, effective, and environmentally benign crop protection agents, certain molecular scaffolds have emerged as "privileged structures" due to their consistent presence in a wide array of bioactive compounds. The piperidine ring system is a quintessential example of such a scaffold, lending favorable physicochemical properties, metabolic stability, and three-dimensional complexity to active ingredients. Its derivatives are integral to a multitude of fungicides, insecticides, and herbicides.[1][2] The bipiperidine framework, and specifically functionalized variants like 4-Methyl-1,4'-bipiperidine, represents a sophisticated building block with significant potential for the development of next-generation agrochemicals.

While direct public-domain examples of commercial agrochemicals synthesized from this compound are not extensively documented, the principles of synthetic chemistry and structure-activity relationships strongly support its utility. The strategic introduction of a methyl group on one of the piperidine rings can influence lipophilicity, metabolic stability, and binding interactions with target proteins, offering a valuable tool for fine-tuning the properties of a lead compound.

This guide will illuminate the synthetic strategies that can be employed using piperidine-based intermediates, with a focus on the synthesis of the cutting-edge insecticide, Spiropidion . Although not a direct product of this compound, its synthesis involves a closely related N-alkoxy-piperidone intermediate. The detailed exploration of Spiropidion's synthesis will serve as an instructive paradigm for how researchers can leverage complex piperidine building blocks to create innovative and potent agrochemicals.

Case Study: Synthesis of the Novel Insecticide Spiropidion

Spiropidion is a recently developed insecticide that belongs to the tetramic acid class (IRAC MoA Group 23) and functions as a potent inhibitor of acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway of insects.[3][4] This mode of action is particularly valuable for managing insect populations that have developed resistance to other classes of insecticides. A key innovation in the structure of Spiropidion is the incorporation of a spiro N-methoxy-piperidine ring, which underscores the importance of advanced piperidine intermediates in modern agrochemical design.[3][4]

The synthesis of Spiropidion can be approached through a multi-step sequence that involves the construction of the key spirocyclic piperidine core and its subsequent elaboration to the final product. A representative synthetic pathway is outlined below.

G cluster_0 Synthesis of Spirocyclic Core cluster_1 Elaboration and Final Product Formation A N-methoxy-4-piperidone B Strecker-Dieckmann Reaction A->B Key Intermediate C Spirofused 3-aryl-pyrrolidine-2,4-dione B->C Core Formation E Coupling Reaction C->E D Aryl Halide Precursor D->E Aryl Moiety Introduction F Spiropidion E->F Final Modification G reagents Reagents N-methoxy-4-piperidone 3,5-dichloro-2,6-dimethylaniline Trimethylsilyl cyanide Sodium Hydride Ethyl Chloroformate process Process Steps Strecker Synthesis Dieckmann Condensation Acylation reagents:f1->process:f1 reagents:f2->process:f1 reagents:f3->process:f1 reagents:f4->process:f2 reagents:f5->process:f3 products Products α-aminonitrile Spirocyclic dione Spiropidion process:f1->products:f1 process:f2->products:f2 process:f3->products:f3 products:f1->process:f2 products:f2->process:f3

Sources

Topic: High-Purity Isolation of Synthesized 4-Methyl-1,4'-bipiperidine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

4-Methyl-1,4'-bipiperidine is a key structural motif and building block in medicinal chemistry, valued for its role in constructing novel therapeutic agents. The efficacy, safety, and reproducibility of downstream applications, particularly in drug development, are critically dependent on the purity of this starting material. This document provides a comprehensive guide for researchers and scientists on the purification of crude, synthesized this compound. We will explore the causality behind experimental choices, detailing three primary purification methodologies: vacuum distillation, automated flash column chromatography, and recrystallization via salt formation. This guide includes detailed, step-by-step protocols and outlines the analytical techniques required to validate the final product's purity, ensuring it meets the stringent requirements of pharmaceutical research.

The Imperative of Purity in Drug Development

In pharmaceutical development, impurities, even in minute quantities, can have significant consequences. They can arise from various sources, including the synthesis of raw materials, degradation of the final product, or interaction with excipients[1]. An impurity could be pharmacologically active, potentially leading to unforeseen side effects, or it could interfere with the crystallization or formulation of the active pharmaceutical ingredient (API). For a scaffold like this compound, ensuring high purity is the first and most critical step in generating reliable and validatable biological data.

Common impurities originating from the synthesis of this compound may include:

  • Unreacted Starting Materials: Such as piperidine or 1-methyl-4-piperidone.

  • Reaction Byproducts: Including products of over-alkylation, elimination, or dimerization.

  • Residual Solvents and Reagents: Catalysts, bases, or solvents used during the synthesis.

The choice of purification strategy is therefore dictated by the nature of these impurities, the scale of the purification, and the desired final purity level.

Purification Strategy: A Decision-Making Workflow

A successful purification campaign begins with a preliminary analysis of the crude material, typically via Thin Layer Chromatography (TLC) and a crude ¹H NMR spectrum. This initial assessment informs the most efficient path to achieving high purity. The following workflow provides a logical decision-making framework.

Purification_Workflow start Crude this compound prelim_analysis Preliminary Analysis (TLC, Crude ¹H NMR) start->prelim_analysis decision_impurities What is the nature of the impurities? prelim_analysis->decision_impurities distillation Method 1: Vacuum Distillation decision_impurities->distillation Impurities are non-volatile (e.g., salts, catalyst residue) chromatography Method 2: Flash Column Chromatography decision_impurities->chromatography Impurities have similar volatility but different polarity recrystallization Method 3: Recrystallization via Salt Formation decision_impurities->recrystallization Final polishing step or isolating a stable solid form final_analysis Purity & Identity Confirmation (HPLC, GC-MS, NMR, EA) distillation->final_analysis chromatography->final_analysis recrystallization->final_analysis

Caption: Decision workflow for selecting the optimal purification method.

Comparative Analysis of Purification Techniques

The selection of a suitable purification method is a trade-off between speed, scale, cost, and the achievable level of purity. The following table summarizes the key characteristics of each primary method.

Parameter Vacuum Distillation Flash Column Chromatography Recrystallization (as Salt)
Principle Separation by boiling pointSeparation by polarity/adsorption[2]Differential solubility
Best For Removing non-volatile or highly volatile impuritiesSeparating structurally similar compoundsHigh-purity polishing, isolating a stable solid
Typical Purity 95-98%>99%>99.5%
Yield High (85-95%)Moderate to High (60-90%)High (80-95%)
Scale Milligrams to KilogramsMilligrams to >100 gramsGrams to Kilograms
Primary Challenge Potential for thermal degradationAdsorption losses, solvent costFinding suitable solvent systems

Detailed Application Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Vacuum Distillation

Causality: This method is effective when the primary impurities are inorganic salts, catalyst residues, or high-boiling-point byproducts. By reducing the pressure, the boiling point of this compound is lowered, allowing it to distill without thermal decomposition.

Step-by-Step Protocol:

  • Assembly: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased.

  • Charging the Flask: To a round-bottom flask, add the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • System Sealing: Connect the apparatus to a vacuum pump with a cold trap in between.

  • Evacuation: Begin stirring and slowly evacuate the system. The crude material may bubble as residual solvents are removed.

  • Heating: Once a stable vacuum is achieved (<1 mmHg is preferable), begin gently heating the distillation flask using a heating mantle.

  • Fraction Collection: A forerun of any low-boiling impurities may distill first. Collect and discard this fraction.

  • Product Collection: Collect the main fraction of this compound as it distills at a constant temperature. The expected boiling point will be significantly lower than its atmospheric boiling point.

  • Completion: Stop the distillation when the temperature rises or drops significantly, or when only a tar-like residue remains.

  • System Venting: Allow the apparatus to cool completely before carefully and slowly venting the system to atmospheric pressure.

Protocol 2: Automated Flash Column Chromatography

Causality: Chromatography is the most powerful technique for separating compounds with similar physical properties but different polarities[2][3]. For a basic amine like this compound, irreversible binding to acidic silica gel can be a problem. This is mitigated by using a deactivated stationary phase or by adding a basic modifier to the mobile phase.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Processing prep_column Select & Pack Column (e.g., Basic Alumina or Deactivated Silica) run_load Load Sample Cartridge prep_column->run_load prep_eluent Prepare Eluent System (e.g., DCM/MeOH + 0.5% Et3N) run_elute Run Gradient Elution prep_eluent->run_elute prep_sample Prepare Sample (Dry loading on silica) prep_sample->run_load run_load->run_elute run_collect Collect Fractions via UV Detection run_elute->run_collect post_tlc Analyze Fractions (TLC) run_collect->post_tlc post_pool Pool Pure Fractions post_tlc->post_pool post_evap Evaporate Solvent post_pool->post_evap

Sources

Application Notes & Protocols for the Comprehensive Characterization of 4-Methyl-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Methyl-1,4'-bipiperidine

This compound (C₁₁H₂₂N₂) is a saturated heterocyclic compound featuring two interconnected piperidine rings, with a methyl group at the 4-position of one ring.[1] Its structural motifs are prevalent in a variety of pharmacologically active agents, making it a valuable building block and intermediate in medicinal chemistry and drug development. The precise control over its purity, identity, and impurity profile is not merely a procedural formality but a cornerstone of reproducible research and regulatory compliance. The absence of significant chromophores in its structure presents unique challenges for detection and quantification, necessitating a multi-technique analytical approach.

This guide provides a comprehensive framework for the characterization of this compound. It moves beyond simple procedural lists to explain the causality behind methodological choices, empowering researchers to develop and validate robust analytical systems. The protocols described herein are synthesized from established methods for structurally related piperidine derivatives and foundational analytical principles, providing a solid starting point for laboratory implementation.[2]

Overall Analytical Workflow

A robust characterization strategy integrates both qualitative and quantitative techniques to build a complete profile of the molecule. Spectroscopic methods establish identity and structure, while chromatographic techniques assess purity and quantify impurities.

Analytical_Workflow cluster_0 Structural Elucidation (Identity) cluster_1 Purity & Quantitative Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (EI, ESI) FTIR FTIR Spectroscopy HPLC HPLC-CAD / ELSD / MS (Purity, Impurities) GC GC-MS / FID (Residual Solvents, Volatiles) Sample This compound (Bulk Sample) Sample->NMR Identity Confirmation Sample->MS Identity Confirmation Sample->FTIR Identity Confirmation Sample->HPLC Purity Assessment Sample->GC Purity Assessment

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Analysis: Purity Assessment and Impurity Profiling

Chromatography is the cornerstone for determining the purity of this compound and identifying potential process-related impurities or degradation products. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analyte and its impurities.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for non-volatile or thermally labile compounds.[2] Given that this compound is a basic amine lacking a strong UV chromophore, standard UV detection is challenging. This necessitates the use of universal detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS), or pre-column derivatization to introduce a UV-active moiety.[3][4]

Expertise & Causality: The absence of a UV chromophore is a critical analytical hurdle. While derivatization with agents like 4-toluenesulfonyl chloride or dansyl chloride is a valid strategy to enable UV detection, it adds complexity and potential for side-reactions.[5][6] Therefore, employing a universal detector like CAD is often a more direct and robust approach for purity analysis. It provides a more uniform response for non-volatile analytes, irrespective of their optical properties. For enhanced retention of the basic amine on a reversed-phase column, an ion-pairing agent like heptafluorobutyric acid (HFBA) is often required.[3]

Protocol: HPLC with Charged Aerosol Detection (CAD)

This protocol is designed for the quantitative analysis of this compound and related non-volatile impurities.

HPLC_Protocol prep 1. Sample Preparation - Weigh sample accurately - Dissolve in Mobile Phase A/Acetonitrile inject 4. Injection - Inject standards & sample - Volume: 5-10 µL prep->inject standards 2. Prepare Calibration Standards - Stock solution dilution series standards->inject hplc 3. HPLC System Setup - Column: C18 - Mobile Phase Gradient - Detector: CAD hplc->inject acquire 5. Data Acquisition - Collect chromatograms inject->acquire analyze 6. Data Analysis - Integrate peaks - Generate calibration curve - Calculate % Purity / Impurity acquire->analyze

Caption: Step-by-step workflow for HPLC-CAD analysis.

Step-by-Step Methodology:

  • Instrumentation: An HPLC system equipped with a binary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).

  • Reagents & Materials:

    • This compound reference standard and sample.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Heptafluorobutyric acid (HFBA).

  • Chromatographic Conditions:

    Parameter Recommended Setting Rationale
    Column Reversed-Phase C18, 150 x 4.6 mm, 3.5 µm Provides good retention for moderately polar to non-polar compounds. A common starting point for method development.[3]
    Mobile Phase A 0.1% HFBA in Water HFBA acts as an ion-pairing agent to improve retention and peak shape of the basic analyte.[3]
    Mobile Phase B 0.1% HFBA in Acetonitrile Acetonitrile is a common organic modifier with good UV transparency (if MS is used) and low viscosity.
    Gradient 0-2 min (10% B), 2-15 min (10-80% B), 15-18 min (80% B), 18-20 min (10% B) A gradient elution is necessary to separate compounds with a range of polarities and elute any late-eluting impurities.
    Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
    Column Temp. 40°C Elevated temperature reduces mobile phase viscosity and can improve peak symmetry.[3]
    Detector CAD (Nitrogen gas pressure at 35 psi) Universal detection suitable for compounds lacking a chromophore.[3]

    | Injection Vol. | 10 µL | |

  • Sample Preparation:

    • Accurately weigh ~25 mg of this compound and dissolve in a 50:50 (v/v) mixture of acetonitrile and water to a final volume of 25.0 mL to create a 1 mg/mL stock solution.[2]

    • Prepare a series of calibration standards by diluting the stock solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the purity of the sample by area percent normalization, assuming a similar response factor for closely related impurities. For accurate quantification of specific impurities, their respective reference standards are required.

Gas Chromatography (GC)

GC is ideal for analyzing volatile and thermally stable compounds, making it the primary choice for identifying residual solvents from the synthesis process or volatile impurities.[2] Coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification of separated components.

Expertise & Causality: For amines like this compound, direct injection can sometimes lead to peak tailing due to interaction with active sites in the injector or column. While derivatization can mitigate this, modern inert columns and liners often provide satisfactory performance without this extra step. A Flame Ionization Detector (FID) is a robust, universal detector for hydrocarbons, while an MS detector provides unparalleled identification capabilities.[2]

Protocol: GC-MS for Volatile Impurity and Residual Solvent Analysis

GC_Protocol prep 1. Sample Preparation - Dissolve sample in appropriate solvent (e.g., Methanol) - Headspace vial preparation (for residual solvents) inject 3. Injection - Liquid or Headspace injection - Volume: 1 µL prep->inject gcms 2. GC-MS System Setup - Column: 5% Phenyl Methylpolysiloxane - Temperature Program - Detector: MS (EI mode) gcms->inject acquire 4. Data Acquisition - Collect Total Ion Chromatogram (TIC) inject->acquire analyze 5. Data Analysis - Identify peaks by retention time - Compare mass spectra to NIST library - Quantify using internal/external standards acquire->analyze

Caption: General workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Instrumentation: A GC system with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Chromatographic Conditions:

    Parameter Recommended Setting Rationale
    Column 5% Phenyl / 95% Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film A general-purpose, robust column suitable for a wide range of analytes.[7]
    Carrier Gas Helium or Hydrogen, constant flow ~1.2 mL/min Inert carrier gas.
    Injector Temp. 250°C Ensures rapid volatilization of the sample.
    Oven Program Initial 50°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) Separates volatile solvents at the beginning and allows for the elution of the main analyte and less volatile impurities.[8]
    MS Transfer Line 280°C Prevents condensation of analytes between the GC and MS.
    Ion Source Temp. 230°C Standard temperature for electron ionization.
    Ionization Mode Electron Ionization (EI) at 70 eV Standard, reproducible fragmentation for library matching.

    | Mass Range | m/z 35 - 450 | Covers the mass range for common solvents and the analyte. |

  • Sample Preparation:

    • For Impurity Profile: Dissolve ~10 mg of the sample in 1 mL of methanol or another suitable solvent.

    • For Residual Solvents: Use static headspace analysis. Accurately weigh ~100 mg of the sample into a headspace vial, add a high-boiling point solvent (e.g., DMSO), and seal. Incubate at ~80°C before injection.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak against a reference library (e.g., NIST) for identification.

    • The molecular ion peak for this compound should be observed at m/z 182.

Spectroscopic Analysis: Definitive Structural Elucidation

Spectroscopic techniques provide definitive information about the molecular structure, confirming the identity and connectivity of atoms within this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR are essential.

Expertise & Causality: The ¹H NMR spectrum will confirm the number of different proton environments and their connectivity through spin-spin coupling. The ¹³C NMR spectrum will show the number of unique carbon atoms. The chemical shifts are highly sensitive to the local electronic environment, providing a detailed fingerprint of the molecule. Based on data for 4-methylpiperidine and 1,4'-bipiperidine, we can predict the expected spectral features.[9][10]

Predicted NMR Data:

¹H NMR (Predicted)Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Piperidine N-H~1.5 - 2.5Broad singlet1HN-H of the unsubstituted piperidine
Piperidine CH₂~2.5 - 3.1Multiplet8HC₂', C₃', C₅', C₆' protons
Piperidine CH~2.0 - 2.8Multiplet1HC₄' proton
Methylpiperidine CH₂~1.8 - 2.9Multiplet8HC₂, C₃, C₅, C₆ protons
Methylpiperidine CH~1.2 - 1.7Multiplet1HC₄ proton
Methyl Group~0.9Doublet3HC₄-CH₃
¹³C NMR (Predicted)Chemical Shift (δ) ppmAssignment
Piperidine C₂, C₆~50 - 55C₂', C₆'
Piperidine C₃, C₅~25 - 30C₃', C₅'
Piperidine C₄~60 - 65C₄'
Methylpiperidine C₂, C₆~50 - 55C₂, C₆
Methylpiperidine C₃, C₅~30 - 35C₃, C₅
Methylpiperidine C₄~30 - 35C₄
Methyl Group~20 - 25C₄-CH₃

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O with a pH adjustment). Chloroform-d (CDCl₃) is a good first choice for general solubility.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Record a standard ¹H NMR spectrum.

    • Record a proton-decoupled ¹³C NMR spectrum.

    • If structural ambiguity exists, perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments.

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Analyze splitting patterns (multiplicity) to deduce neighboring protons.

    • Compare the observed chemical shifts with the predicted values and literature data for similar structures.[9][11][12]

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns, which serve as a secondary confirmation of identity.

Expertise & Causality: Electron Ionization (EI), typically coupled with GC, will provide reproducible fragmentation patterns that can be compared to spectral libraries. Electrospray Ionization (ESI), often coupled with LC, is a softer ionization technique that will primarily yield the protonated molecule [M+H]⁺, confirming the molecular weight. The expected exact mass of the [M+H]⁺ ion for C₁₁H₂₂N₂ is 183.1856. High-resolution MS (HRMS) can confirm the elemental composition to within a few parts per million (ppm).

Expected Fragmentation (EI): The molecule is expected to fragment at the C-N bonds and the bond connecting the two piperidine rings. Common fragments would include the loss of the methyl group, and cleavage to form individual piperidinyl cations or fragments thereof.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique to confirm the presence of key functional groups.[13]

Expertise & Causality: The FTIR spectrum of this compound will be dominated by alkane C-H and amine N-H stretches and bends. It is particularly useful for quickly verifying the absence of carbonyl (C=O) or other functional groups that might indicate an impurity or incorrect structure.[14]

Protocol: FTIR Analysis (ATR)

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Key Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchSecondary Amine (unsubstituted ring)
2950 - 2800C-H StretchAliphatic CH₃ and CH₂
1470 - 1440C-H BendCH₂ Scissoring
~1100C-N StretchAliphatic Amine

Method Validation Principles

Any analytical method developed based on these protocols must be validated for its intended purpose.[15][16][17] Key validation parameters according to ICH Q2(R1) guidelines include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results (repeatability, intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

References

  • A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin-4-amine and Related Piperidine Deriv
  • This compound | C11H22N2. PubChem, National Center for Biotechnology Information. [Link]

  • The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid. ResearchGate. [Link]

  • 1-Methyl-4,4'-bipiperidine | C11H22N2. PubChem, National Center for Biotechnology Information. [Link]

  • Spectroscopic Characterization of 4-Methylenepiperidine Hydrobromide: A Technical Guide. (2025). Benchchem.
  • 1,4'-Bipiperidine | C10H20N2. PubChem, National Center for Biotechnology Information. [Link]

  • Separation of 1'-(Phenylmethyl)-(1,4'-bipiperidine)-4'-carbonitrile on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]

  • Navaneeswari, R., & Reddy, P. R. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central, National Institutes of Health. [Link]

  • Supplementary Data. The Royal Society of Chemistry. [Link]

  • 1'-Methyl-1,4'-bipiperidine | C11H22N2. PubChem, National Center for Biotechnology Information. [Link]

  • Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.
  • Piperidine, 4-methyl-. NIST WebBook, National Institute of Standards and Technology. [Link]

  • Daksh, S., Goyal, A., & pandiya, C. k. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. International Journal of Research and Development in Pharmacy and Life Sciences. [Link]

  • 1,4'-bipiperidine - Physico-chemical Properties. ChemBK. [Link]

  • Validation of Analytical Methods. ResearchGate. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. [Link]

  • FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. ResearchGate. [Link]

  • 4-Methylpiperidine - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. Rio Prefeitura. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Quantitative Gas Chromatographic Analysis of [1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin(R)), in Human Urine. ResearchGate. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed, National Institutes of Health. [Link]

  • A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone. (2025). Benchchem.
  • Quantitative gas chromatographic analysis of [1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the basic metabolite of bezitramide (Burgodin), in human urine. PubMed, National Institutes of Health. [Link]

  • 4,4'-Bipiperidine | C10H20N2. PubChem, National Center for Biotechnology Information. [Link]

  • Bhatt, N. D., & Nimavat, K. S. (2012). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. International Journal for Pharmaceutical Research Scholars (IJPRS), 2(2), 11-15. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in 4-Methyl-1,4'-bipiperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-1,4'-bipiperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable scaffold. We will delve into the common pitfalls of the most prevalent synthetic route—reductive amination—and provide actionable, field-tested solutions to enhance your reaction outcomes. Our approach is grounded in mechanistic principles to empower you with a robust understanding of your chemical system.

Introduction to the Synthesis of this compound

This compound is a key building block in medicinal chemistry, often incorporated into novel therapeutic agents. The most direct and widely employed method for its synthesis is the reductive amination between 4-methylpiperidine and 4-piperidone. This reaction, while conceptually straightforward, is fraught with potential complications that can significantly diminish the yield of the desired product.

This guide will provide a comprehensive troubleshooting framework in a question-and-answer format, addressing the most frequently encountered issues. We will explore the critical parameters of the reaction, from reagent selection to reaction conditions, and offer step-by-step protocols to systematically diagnose and resolve the synthetic hurdles.

Core Synthesis Pathway: Reductive Amination

The fundamental transformation involves the condensation of 4-methylpiperidine with 4-piperidone to form an iminium ion intermediate, which is then reduced in situ to the target this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low, with a significant amount of unreacted 4-piperidone remaining. What is the likely cause and how can I fix it?

A1: Root Cause Analysis & Solution

The persistence of unreacted 4-piperidone strongly suggests that the initial iminium ion formation is the rate-limiting step and is inefficient. This is a common issue when reacting a ketone with a secondary amine, which can be less nucleophilic than a primary amine. To drive the reaction towards the iminium ion, you must address the equilibrium of the condensation step.

Troubleshooting Workflow:

start Low Yield: Unreacted 4-Piperidone check_acid Is an acid catalyst present? start->check_acid add_acid Add catalytic AcOH (0.1-0.2 eq.) to protonate the carbonyl. check_acid->add_acid No check_water Are you removing water? check_acid->check_water Yes add_acid->check_water add_sieves Add activated 3Å or 4Å molecular sieves. check_water->add_sieves No check_solvent What is the solvent? check_water->check_solvent Yes add_sieves->check_solvent change_solvent Switch to a non-protic solvent like 1,2-dichloroethane (DCE) or toluene. check_solvent->change_solvent Protic (e.g., MeOH) final_check Re-run reaction and monitor by TLC/LC-MS. check_solvent->final_check Aprotic change_solvent->final_check

Caption: Troubleshooting workflow for unreacted 4-piperidone.

Detailed Recommendations:

  • Acid Catalysis: The condensation is acid-catalyzed. The acid protonates the carbonyl oxygen of 4-piperidone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by 4-methylpiperidine.

    • Action: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), typically 0.1 to 0.2 equivalents.

  • Water Removal: The condensation reaction produces water as a byproduct. According to Le Châtelier's principle, removing this water will shift the equilibrium towards the formation of the iminium ion.

    • Action: Add activated molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water as it is formed.

  • Solvent Choice: Protic solvents like methanol can compete with the amine for hydrogen bonding and may not be ideal for iminium ion formation.

    • Action: Consider switching to an aprotic solvent such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or toluene.

Q2: I am observing a significant amount of 4-hydroxypiperidine as a byproduct. Why is this happening and what can I do to prevent it?

A2: Understanding and Preventing a Common Side Reaction

The formation of 4-hydroxypiperidine indicates that your reducing agent is non-selectively reducing the starting 4-piperidone before it can form the iminium ion. This is a classic selectivity problem.

The Causality:

The issue arises from using a reducing agent that is too powerful or from reaction conditions that do not favor the rapid formation of the iminium ion relative to carbonyl reduction. The key is to use a milder reducing agent that preferentially reduces the protonated iminium ion over the less reactive ketone.

Comparative Analysis of Reducing Agents:

Reducing AgentReactivitySelectivity for Iminium IonOptimal pHCommon Issues
Sodium Borohydride (NaBH₄)HighLowNeutral/BasicReduces starting ketone
Sodium Cyanoborohydride (NaBH₃CN) Moderate High Mildly Acidic (pH 4-6) Toxicity of cyanide
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Moderate High Mildly Acidic Moisture sensitive

Recommended Protocol Adjustments:

  • Switch to a Milder Reducing Agent: If you are using sodium borohydride (NaBH₄), immediately switch to a more selective hydride donor.

    • Primary Recommendation: Use sodium triacetoxyborohydride (NaBH(OAc)₃). It is less toxic than NaBH₃CN and is highly effective for reductive aminations.[1][2] It is often used in stoichiometric amounts (1.5-2.0 equivalents).

    • Alternative: Sodium cyanoborohydride (NaBH₃CN) is also a good choice, but appropriate safety precautions must be taken due to the potential release of hydrogen cyanide gas upon acidification.[2]

  • Optimize the Order of Addition:

    • Step 1: Dissolve the 4-piperidone, 4-methylpiperidine, and a catalytic amount of acetic acid in an appropriate solvent (e.g., DCE).

    • Step 2: Stir the mixture for a period (e.g., 1-2 hours) to allow for the formation of the iminium ion before introducing the reducing agent.

    • Step 3: Add the sodium triacetoxyborohydride portion-wise to control the reaction rate and temperature.

start High Yield of 4-Hydroxypiperidine Byproduct reagent_check Which reducing agent are you using? start->reagent_check switch_to_stab Switch to NaBH(OAc)₃ (1.5-2.0 eq.) reagent_check->switch_to_stab NaBH₄ order_of_addition Optimize Order of Addition: 1. Mix ketone, amine, acid. 2. Stir for 1-2h. 3. Add NaBH(OAc)₃. reagent_check->order_of_addition NaBH(OAc)₃ or NaBH₃CN switch_to_stab->order_of_addition monitor Monitor reaction closely by TLC/LC-MS. order_of_addition->monitor

Caption: Decision tree for mitigating 4-hydroxypiperidine formation.

Q3: My reaction is sluggish and does not go to completion, even with the correct reagents. What other parameters can I adjust?

A3: Fine-Tuning for Reaction Completion

When the reaction stalls, a systematic optimization of concentration, temperature, and stoichiometry is necessary.

Key Parameters to Optimize:

  • Concentration: Reductive aminations are often bimolecular. Running the reaction at a higher concentration can increase the reaction rate.

    • Action: Try increasing the concentration from a typical 0.1 M to 0.5 M or even 1.0 M. Be mindful of solubility and potential exotherms.

  • Temperature: While many reductive aminations proceed well at room temperature, some systems require heating to overcome the activation energy barrier for iminium ion formation.

    • Action: Gently heat the reaction to 40-50 °C. Monitor for any potential side reactions or decomposition.

  • Stoichiometry: Ensure that the amine is not the limiting reagent. Using a slight excess of the amine can help drive the equilibrium towards the iminium ion.

    • Action: Use a slight excess of 4-methylpiperidine (e.g., 1.1-1.2 equivalents).

Alternative Synthetic Strategies

If troubleshooting the reductive amination proves unsuccessful, or if alternative starting materials are more readily available, consider these alternative approaches:

  • Two-Step Reductive Amination:

    • Step 1: Imine/Enamine Formation: React 4-piperidone with 4-methylpiperidine under dehydrating conditions (e.g., using a Dean-Stark apparatus in toluene) to isolate the enamine intermediate.

    • Step 2: Reduction: Reduce the isolated enamine using a standard reducing agent like NaBH₄ or through catalytic hydrogenation (e.g., H₂, Pd/C). This approach can sometimes provide better overall yields by separating the two key steps.

  • Alkylation of 4-aminopiperidine:

    • If 4-amino-1-methylpiperidine is available, it can be reacted with a suitable piperidone equivalent, though this route is often less direct.

Experimental Protocol: Optimized Reductive Amination

This protocol is a robust starting point for the synthesis of this compound.

Materials:

  • 4-Piperidone hydrochloride (or free base)

  • 4-Methylpiperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (glacial)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-piperidone (1.0 eq.) and 1,2-dichloroethane (to make a ~0.5 M solution).

  • Add 4-methylpiperidine (1.1 eq.) followed by glacial acetic acid (0.15 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • In a separate flask, weigh sodium triacetoxyborohydride (1.5 eq.).

  • Add the sodium triacetoxyborohydride to the reaction mixture in portions over 15-20 minutes. Note: The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting 4-piperidone is consumed.

  • Once complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

References

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines.
  • BenchChem. (2025). Yield comparison of reductive amination with different protected 4-piperidones.
  • 4,4′-Trimethylenedipiperidine, a safe and greener alternative for piperidine, catalyzed the synthesis of N-methyl imines. (2022).
  • BenchChem Technical Support Team. (2025, December). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • Intramolecular reductive amination for the preparation of piperazines. (n.d.).
  • Synthesis of 3-substituted 1,4'-bipiperidine... (n.d.).
  • Alec, C. (2024).
  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof. (n.d.).
  • Challenging reductive amin
  • Optimizing Reductive Amination: A Guide for Chemical Procurement. (n.d.).
  • Alec, C. (2024).
  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis. (2025, August 6).
  • Gassama, A., & Diatta, A. (2015).
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.).
  • High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamiz
  • This compound. (n.d.). PubChem.
  • WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof. (n.d.).
  • Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. (2025, August 6).
  • 1,4'-Bipiperidine. (n.d.). PubChem.
  • and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. (2019, January 12). AfaSci.
  • 1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid. (n.d.). BLDpharm.
  • 1'-Methyl-1,4'-bipiperidine. (n.d.). PubChem.

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Technical Support Center: Synthesis of 4-Methyl-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-1,4'-bipiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful and efficient production of high-purity this compound.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am performing a reductive amination of 4-methylpiperidone with piperidine and obtaining a very low yield of this compound. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the reductive amination synthesis of this compound can be attributed to several factors, from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.[1]

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Poor Quality of Reagents Impurities in starting materials (4-methylpiperidone, piperidine) or the reducing agent can inhibit the reaction or lead to side products. Moisture in solvents or reagents can hydrolyze the reducing agent and iminium ion intermediate.Verify Reagent Purity: Use freshly distilled piperidine and ensure the purity of 4-methylpiperidone. Use a Fresh, High-Quality Reducing Agent: Sodium triacetoxyborohydride (STAB) or sodium cyanobohydride should be of high purity. Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use.
Suboptimal Reaction Conditions The pH of the reaction is critical for iminium ion formation. If the medium is too acidic, the amine will be protonated and non-nucleophilic. If too basic, the carbonyl group will not be sufficiently activated. Temperature and reaction time also play a crucial role.Optimize pH: The reaction is typically run under mildly acidic conditions (pH 5-6) to facilitate iminium ion formation without excessive protonation of the amine. Acetic acid is a common additive. Adjust Temperature: While many reductive aminations proceed at room temperature, gentle heating (40-50 °C) may be required to drive the reaction to completion. Monitor Reaction Progress: Use TLC or GC-MS to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.
Inefficient Iminium Ion Formation The equilibrium between the starting materials and the iminium ion may not favor the intermediate, especially with a sterically hindered ketone like 4-methylpiperidone.Use a Dehydrating Agent: The addition of a mild dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can help to drive the equilibrium towards the iminium ion.
Choice of Reducing Agent The reactivity of the reducing agent is crucial. A reagent that is too harsh may reduce the starting ketone, while one that is too mild may not efficiently reduce the iminium ion.Select an Appropriate Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is selective for the iminium ion over the ketone.[2][3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude this compound shows multiple unexpected peaks on GC-MS analysis. What are the common side reactions and how can I minimize the formation of these impurities?

Answer:

The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating their formation. The primary routes for impurity generation are over-alkylation, side reactions of the starting materials, and the formation of N-oxides.

dot

Side_Reactions cluster_main Desired Reaction: Reductive Amination cluster_side Potential Side Reactions 4-Methylpiperidone 4-Methylpiperidone Iminium_Ion Iminium Ion Intermediate 4-Methylpiperidone->Iminium_Ion + Piperidine - H2O Self_condensation Self-condensation of 4-Methylpiperidone 4-Methylpiperidone->Self_condensation Base/Acid catalyst Piperidine Piperidine Product This compound Over_alkylation Over-alkylation (Quaternary Salt) Product->Over_alkylation + Alkylating Agent N_Oxide N-Oxide Formation Product->N_Oxide Oxidizing Agent/ Air Oxidation Iminium_Ion->Product [H]

Caption: Potential reaction pathways in the synthesis of this compound.

Common Side Reactions and Their Mitigation:

Side Reaction Explanation Mitigation Strategy
Over-alkylation (Quaternary Ammonium Salt Formation) If the synthesis involves N-alkylation with an alkyl halide (e.g., reacting 4-methylpiperidine with a suitable piperidine derivative), an excess of the alkylating agent can lead to the formation of a quaternary ammonium salt.[4] Reductive amination methods like the Eschweiler-Clarke reaction are less prone to this issue.Control Stoichiometry: Use a slight excess of the amine component relative to the alkylating agent. Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. Choose Reductive Amination: Opt for a reductive amination protocol which inherently avoids over-alkylation.[2][3]
Self-Condensation of 4-Methylpiperidone Under acidic or basic conditions, 4-methylpiperidone can undergo self-aldol condensation to form dimeric or polymeric byproducts.Maintain Neutral or Mildly Acidic Conditions: Avoid strongly acidic or basic conditions. The optimal pH for reductive amination (5-6) generally disfavors self-condensation.
Formation of N-Oxides The tertiary amine product can be oxidized to the corresponding N-oxide, particularly if the reaction is exposed to air for extended periods at elevated temperatures, or if oxidizing agents are present.[5][6]Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Avoid Oxidizing Agents: Ensure all reagents and solvents are free from oxidizing impurities. Moderate Reaction Temperature: Avoid unnecessarily high temperatures, which can accelerate oxidation.

II. Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route for preparing this compound on a laboratory scale?

For laboratory-scale synthesis, reductive amination of 4-methylpiperidone with piperidine is often the most direct and efficient method. This one-pot reaction generally offers good yields and avoids the issue of over-alkylation that can plague direct N-alkylation methods.[2][3] The use of sodium triacetoxyborohydride (STAB) as the reducing agent is highly recommended due to its selectivity and milder nature compared to other borohydrides.

Q2: Can I use the Eschweiler-Clarke reaction to synthesize this compound?

The Eschweiler-Clarke reaction is typically used for the N-methylation of primary or secondary amines using formaldehyde and formic acid. To synthesize this compound via this method, you would start with 1,4'-bipiperidine and methylate the secondary amine on the 4-substituted piperidine ring. However, this would require the prior synthesis of 1,4'-bipiperidine. A more direct approach would be a reductive amination between 1-methyl-4-piperidone and piperidine.

Q3: How do I effectively purify the final product?

Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, quench the reaction with water or a basic solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid.

  • Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer with brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography: For high purity, column chromatography on silica gel is often necessary. A gradient elution system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing of the amine product on the silica) is typically effective.

  • Distillation: If the product is a liquid at room temperature, vacuum distillation can be an effective final purification step.

Q4: What are the key analytical techniques to confirm the structure and purity of this compound?

The following analytical techniques are essential for characterizing the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying the presence of impurities.

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight of the product and to identify and quantify impurities.

  • Gas Chromatography (GC): Can be used to assess the purity of the final product.

  • Infrared (IR) Spectroscopy: Can confirm the absence of carbonyl groups from the starting material and the presence of C-N bonds.

III. Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol details the synthesis of this compound from 4-methylpiperidone and piperidine using sodium triacetoxyborohydride.

dot

Reductive_Amination_Workflow start Start reagents Combine 4-Methylpiperidone, Piperidine, and Dichloroethane start->reagents acid Add Acetic Acid reagents->acid stir1 Stir at Room Temperature (30 min) acid->stir1 reducing_agent Add Sodium Triacetoxyborohydride (portion-wise) stir1->reducing_agent stir2 Stir at Room Temperature (12-24 h) reducing_agent->stir2 workup Aqueous Work-up (NaHCO3, Extraction) stir2->workup purification Purification (Column Chromatography) workup->purification end Final Product purification->end

Caption: Workflow for the reductive amination synthesis of this compound.

Materials:

  • 4-Methylpiperidone

  • Piperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial acetic acid

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-methylpiperidone (1.0 eq), piperidine (1.2 eq), and anhydrous 1,2-dichloroethane.

  • Stir the mixture at room temperature and add glacial acetic acid (1.1 eq).

  • Stir the resulting solution at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Control the addition to manage any effervescence.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine).

IV. References

  • Bickel, M. H. (1969). The pharmacology and biochemistry of N-oxides. Pharmacological Reviews, 21(4), 325-355.

  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A convenient and general method for the N-alkylation of amines using ammonium formate and palladium on carbon. The Journal of Organic Chemistry, 66(15), 5264-5265.

  • U.S. Patent No. 7,750,013 B2. (2010). N-oxides as prodrugs of piperazine and piperidine derivatives.

  • Wang, D. Y., Gorrod, J. W., & Beckett, A. H. (1989). Biological N-oxidation of piperidine in vitro. Zhongguo Yao Li Xue Bao, 10(3), 252-256.

  • Reductive amination. (2023, November 28). In Wikipedia. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(2), 1-25.

  • Preparation of Piperidines, Part 3: Substituted at Position 4. (2024, October 12). YouTube. [Link]

  • Khuthier, A. H., Al-Mallah, K. Y., & Hanna, S. Y. (1987). Studies of tertiary amine oxides. Part 8. Rearrangement of N-(2,4-dinitrophenyl)-piperidines and -morpholine N-oxides in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (2), 109-112.

  • Todd, R. D. (1982). The regioselective 3-alkylation of piperidine (Master's thesis, Old Dominion University). ODU Digital Commons.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Balssa, F. (2017, March 16). Re: Procedure for N-alkylation of Piperidine? [Online forum post]. ResearchGate. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • O'Brien, P., & Zacharie, B. (2016). Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. Organic Letters, 18(24), 6340–6343.

  • Alam, M., Baty, J. D., Jones, G., & Moore, C. (1969). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic, 1520-1528.

  • National Center for Biotechnology Information. (n.d.). 1'-Methyl-1,4'-bipiperidine. PubChem. Retrieved from [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.

  • U.S. Patent No. 7,662,964 B2. (2010). Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.

  • Grygorenko, O. O., & Radchenko, D. S. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(16), 3656.

  • Zhang, S., et al. (2025). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni-Doped MFM-300(Cr) Catalyst. Advanced Science, e2508892.

  • Smith, A. M., & Young, D. D. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education, 92(8), 1381–1384.

  • Thaumius. (2022, February 4). Re: Does piperidine work in reductive amination like this? [Online forum post]. Reddit. [Link]

  • Góngora-Benítez, M., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 386-392.

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

Sources

optimizing reaction conditions for the synthesis of 4-Methyl-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Methyl-1,4'-bipiperidine

Introduction

Welcome to the technical support guide for the synthesis of this compound. This molecule is a key structural motif and building block in medicinal chemistry, often found in compounds targeting various biological pathways. Its synthesis, while conceptually straightforward, can present several challenges that impact yield, purity, and scalability. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common hurdles encountered during its preparation. We will focus on the most prevalent and practical synthetic method: one-pot reductive amination .

Choosing Your Synthetic Path: Reductive Amination

For the construction of the C-N bond between the two piperidine rings, reductive amination is frequently the method of choice. It involves the reaction of a ketone (N-protected 4-piperidone) with an amine (4-methylpiperidine) to form an iminium ion intermediate, which is then reduced in situ to the target amine. This method is often preferred over alternatives like Buchwald-Hartwig amination for this specific target due to its operational simplicity, milder conditions, and avoidance of costly and difficult-to-remove palladium catalysts.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound via reductive amination.

Q1: My reaction yield is disappointingly low. What are the primary causes and how can I improve it?

Low yield is the most frequent complaint and can stem from several factors. The key is to systematically investigate the critical steps of the reaction: imine formation and reduction.

Primary Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Imine Formation The formation of the iminium ion from the ketone and amine is a reversible, equilibrium-driven process.[2] Water produced during this step can hydrolyze the imine/iminium ion, shifting the equilibrium back to the starting materials.[3]1. Use a Dehydrating Agent: Add 3Å or 4Å molecular sieves to the reaction mixture to sequester water as it forms. 2. Optimize pH: Imine formation is catalyzed by mild acid.[3] Add a catalytic amount of acetic acid (typically 0.1-1.0 equivalents) to maintain a pH of ~4-5.[2] Be cautious, as too much acid will protonate the amine, rendering it non-nucleophilic.[3]
Suboptimal Reducing Agent A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting ketone faster than the iminium ion, leading to the formation of an unwanted alcohol byproduct and consuming the starting material.[2][4]Use a Mild, Selective Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[5] Its bulk and electron-withdrawing acetate groups make it less reactive towards ketones but highly effective at reducing the more electrophilic iminium ion.[5] This allows for a one-pot procedure where all reagents can be mixed together.[6]
Poor Reagent Quality Reagents, especially the reducing agent and anhydrous solvents, can degrade over time. STAB is moisture-sensitive.1. Check Reagent Quality: Use freshly opened or properly stored sodium triacetoxyborohydride. 2. Use Anhydrous Solvents: Ensure solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are anhydrous.[7]
Incorrect Stoichiometry Using an incorrect ratio of reactants can leave starting materials unreacted.Verify Stoichiometry: Typically, a slight excess (1.1-1.2 equivalents) of the amine (4-methylpiperidine) and the reducing agent (1.2-1.5 equivalents) relative to the ketone is used to drive the reaction to completion.
Troubleshooting Workflow for Low Yield

start Low Yield Observed check_imine Step 1: Verify Imine Formation (TLC, ¹H NMR) start->check_imine imine_ok Imine Formation is Efficient check_imine->imine_ok Yes imine_bad Imine Formation is Inefficient check_imine->imine_bad No check_reductant Step 2: Evaluate Reduction Step imine_ok->check_reductant solution_imine Action: • Add catalytic acetic acid (pH 4-5) • Add molecular sieves • Allow longer pre-stirring time before adding reductant imine_bad->solution_imine solution_imine->check_imine reductant_ok Reduction Appears Clean check_reductant->reductant_ok Yes reductant_bad Side Products Observed (e.g., alcohol from ketone) check_reductant->reductant_bad No check_conditions Step 3: Review Overall Conditions reductant_ok->check_conditions solution_reductant Action: • Switch to NaBH(OAc)₃ (STAB) • Ensure reductant is fresh and dry • Check stoichiometry (1.2-1.5 eq.) reductant_bad->solution_reductant solution_reductant->check_reductant solution_conditions Action: • Use anhydrous solvent (DCE/DCM) • Check for reagent degradation • Monitor reaction for sufficient time (12-24h) check_conditions->solution_conditions end_goal Improved Yield solution_conditions->end_goal

Caption: Troubleshooting logic for low reaction yield.

Q2: I'm observing an unexpected side product. How can I identify and prevent it?

The most common side product in this reaction is the alcohol formed from the direct reduction of the starting N-Boc-4-piperidone.

Identification:

  • TLC: The alcohol byproduct will likely have a different Rf value than the starting ketone and the final product.

  • Mass Spectrometry: Look for a mass corresponding to (M+H)+ of the starting ketone + 2 amu.

  • ¹H NMR: The appearance of a new signal in the 3.5-4.5 ppm range (a carbinol proton) is indicative of the alcohol.

Prevention: This issue almost always points to a problem with the choice or relative reactivity of the reducing agent.

  • Use STAB (Sodium Triacetoxyborohydride): As mentioned in Q1, STAB is specifically designed to be chemoselective for the iminium ion over the ketone.[5] If you are using a more powerful reductant like NaBH₄, switching to STAB is the most effective solution.[4]

  • Stepwise Procedure: If you must use NaBH₄, a two-step, one-pot procedure can work. First, mix the N-Boc-4-piperidone and 4-methylpiperidine with acetic acid in a suitable solvent (like methanol).[8] Allow the imine to form over 1-2 hours (monitor by TLC or NMR). Once imine formation is maximized, cool the reaction to 0 °C and then add the NaBH₄ portion-wise.[9] This temporal separation minimizes the exposure of the ketone to the strong reductant.

Reaction Mechanism: Reductive Amination

Caption: Mechanism of one-pot reductive amination.

Q3: The reaction seems to have stalled and is not going to completion. What should I do?

A stalled reaction, where starting materials persist even after extended periods, is often due to suboptimal conditions or reagent deactivation.

Troubleshooting Steps:

  • Re-check pH: The catalytic acid can be consumed or buffered. Add another small portion (0.1 eq.) of acetic acid to ensure the pH is weakly acidic, which is necessary to keep the iminium ion present for reduction.[3]

  • Add More Reducing Agent: Sodium triacetoxyborohydride can slowly decompose in the presence of protic sources (including the water generated). If the reaction has stalled, adding another portion (0.5 equivalents) of fresh STAB can restart the reduction.

  • Increase Temperature (with caution): While these reactions are typically run at room temperature, gentle heating to 40-50 °C can sometimes increase the rate of both imine formation and reduction. However, monitor carefully for potential side product formation.

  • Solvent Choice: Ensure your reagents are fully dissolved. 1,2-Dichloroethane (DCE) is generally an excellent solvent for this reaction due to its ability to dissolve all components well.[5] If solubility is an issue, tetrahydrofuran (THF) can be an alternative, though it may be less efficient.[7]

Q4: What is the best procedure for work-up and purification?

A clean work-up is critical for obtaining a pure final product and simplifying purification.

Recommended Work-up Procedure:

  • Quench the Reaction: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture. This will neutralize the acetic acid and quench any remaining STAB. Be cautious, as gas evolution (H₂) may occur.

  • Extract the Product: Transfer the mixture to a separatory funnel. Extract the aqueous layer two or three times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[10]

  • Wash and Dry: Combine the organic layers and wash with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentrate: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

Purification: The crude product at this stage is the N-Boc protected this compound.

  • Flash Column Chromatography: This is the most common method for purification. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective. The product is moderately polar and should elute cleanly from less polar starting materials.

  • Deprotection: The final step is the removal of the Boc protecting group. This is achieved by treating the purified intermediate with a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM.[10] After stirring for 1-2 hours at room temperature, the solvent and excess acid are removed under reduced pressure. The resulting hydrochloride salt can often be precipitated or triturated with a solvent like diethyl ether to yield a pure solid.

Detailed Experimental Protocol

This protocol is a validated starting point and may require optimization based on your specific lab conditions and reagent purity.

Synthesis of tert-butyl 4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate

Reagent MW Equivalents Amount (for 10 mmol scale)
N-Boc-4-piperidone199.271.01.99 g
4-Methylpiperidine99.171.11.09 g (1.25 mL)
Sodium Triacetoxyborohydride (STAB)211.941.53.18 g
Acetic Acid (Glacial)60.051.00.60 g (0.57 mL)
1,2-Dichloroethane (DCE)98.96-50 mL

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (1.99 g, 10.0 mmol).

  • Add anhydrous 1,2-dichloroethane (50 mL) and stir to dissolve.

  • Add 4-methylpiperidine (1.09 g, 11.0 mmol) followed by glacial acetic acid (0.60 g, 10.0 mmol).[10]

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. The mixture may become thick but should remain stirrable.

  • Stir the reaction at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, slowly pour the reaction mixture into a beaker containing 50 mL of saturated aqueous NaHCO₃ solution, stirring vigorously.

  • Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3 x 40 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude oil/solid by flash column chromatography on silica gel (e.g., gradient of 10% to 50% ethyl acetate in hexanes) to afford the title compound.

Deprotection to this compound:

  • Dissolve the purified Boc-protected product in 4M HCl in 1,4-dioxane (20 mL).

  • Stir at room temperature for 2 hours.

  • Concentrate the solution to dryness under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and dry to obtain this compound as its dihydrochloride salt.

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • YouTube. (2020).
  • BenchChem. (2025). Yield comparison of reductive amination with different protected 4-piperidones.
  • BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling.
  • ACS Publications. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • ACS Publications. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. [Link]

  • Reddit. (2025). Reductive animations with Sodium Triacetoxyborohydride (STAB). [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

Sources

Technical Support Center: Chromatographic Purification of 4-Methyl-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic purification of 4-Methyl-1,4'-bipiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of this basic diamine compound. Drawing upon established chromatographic principles and extensive field experience, this document provides in-depth troubleshooting guides and frequently asked questions to empower you to achieve high-purity this compound in your laboratory.

Introduction to the Challenges

This compound, like many basic amines, presents a unique set of challenges during purification by silica gel chromatography. The lone pairs of electrons on the nitrogen atoms readily interact with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to a host of issues, including:

  • Peak Tailing: The most common issue, resulting in broad, asymmetrical peaks that significantly reduce resolution and make fraction collection difficult.

  • Irreversible Adsorption: In some cases, the compound may bind so strongly to the silica gel that it fails to elute, leading to low or no recovery.

  • Poor Resolution: Co-elution with closely related impurities is common due to the dominant, non-specific binding to the stationary phase.

This guide will provide you with the technical knowledge and practical steps to overcome these challenges and develop a robust purification strategy.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chromatographic purification of this compound and provides actionable solutions.

Issue 1: Severe Peak Tailing on Silica Gel

Question: I am running a flash column with a dichloromethane/methanol gradient, but my product is coming off as a very broad, tailing peak. How can I improve the peak shape?

Answer:

This is a classic problem when purifying basic compounds on standard silica gel. The tailing is caused by the strong interaction between the basic nitrogen atoms of your bipiperidine and the acidic silanol groups on the silica surface. To mitigate this, you need to "tame" the silica by neutralizing these active sites.

Root Cause Analysis and Solution Workflow:

start Problem: Severe Peak Tailing cause Cause: Strong interaction of basic nitrogens with acidic silanol groups on silica gel start->cause solution1 Solution 1: Mobile Phase Modification (Addition of a Basic Additive) cause->solution1 solution2 Solution 2: Stationary Phase Modification (Alternative Sorbents) cause->solution2 sub_sol1a Add Triethylamine (TEA) to the eluent (0.1-2% v/v) solution1->sub_sol1a sub_sol1b Use a pre-mixed mobile phase containing ammonia (e.g., 2% NH3 in Methanol) solution1->sub_sol1b sub_sol2a Use Basic or Neutral Alumina solution2->sub_sol2a sub_sol2b Use Amine-functionalized Silica solution2->sub_sol2b sub_sol2c Consider Reversed-Phase Chromatography solution2->sub_sol2c

Caption: Decision workflow for addressing peak tailing.

Detailed Protocols:

Protocol 1: Mobile Phase Modification with Triethylamine (TEA)

Triethylamine is a volatile organic base that is commonly added to the mobile phase to improve the chromatography of amines.[1][2][3] It competes with your product for the acidic sites on the silica gel, thereby reducing tailing.

  • TLC Analysis: Prepare your developing solvent (e.g., 95:5 DCM/MeOH) and add 0.5-1% triethylamine. Run a TLC of your crude material to determine the optimal solvent system.

  • Column Equilibration: Prepare a bulk volume of your chosen mobile phase with TEA. Equilibrate your silica gel column with at least 5 column volumes of this mobile phase before loading your sample.

  • Elution: Run your column as usual, ensuring that all your elution solvents contain the same concentration of TEA.

Table 1: Recommended Starting Solvent Systems for Silica Gel Chromatography of this compound

Solvent SystemModifierTypical GradientNotes
Dichloromethane/Methanol0.5-2% Triethylamine0-10% MethanolA good starting point for moderately polar amines.
Ethyl Acetate/Hexanes1-2% Triethylamine10-50% Ethyl AcetateSuitable for less polar impurities and product.
Dichloromethane/Methanol1-2% NH4OH (in MeOH)0-10% Methanol (with NH4OH)An alternative to TEA, can sometimes provide better peak shape.
Issue 2: Product is Not Eluting from the Column (Irreversible Adsorption)

Question: I've loaded my sample onto the silica gel column, but even with a high concentration of methanol in my mobile phase, I am not recovering my product. What is happening?

Answer:

This indicates a very strong, potentially irreversible, adsorption of your basic compound to the silica gel. In such cases, modifying the mobile phase with a base might not be sufficient. You should consider changing your stationary phase to one that is less acidic or even basic in nature.

Recommended Actions:

  • Switch to Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.[4][5] You can use either neutral or basic alumina. Basic alumina is often preferred for strongly basic compounds.

  • Use Amine-Functionalized Silica: This is a specialty silica gel where the surface has been functionalized with amino groups. This creates a more "basic" surface, which can significantly improve the chromatography of amines without the need for mobile phase additives.

  • Consider Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography can be an excellent option. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile/water). For basic compounds, it's often necessary to control the pH of the mobile phase to ensure the analyte is in a single ionic form (usually the free base at high pH).[6][7]

Protocol 2: Purification using Basic Alumina

  • TLC Analysis: Use alumina TLC plates to develop a suitable solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate or isopropanol).

  • Column Packing: Pack a column with basic alumina using your chosen eluent.

  • Elution: Load your sample and elute with the developed solvent system. Gradient elution can be used to improve separation.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I need to separate from this compound?

A1: The impurity profile will depend on the synthetic route used. A common method for synthesizing N-substituted piperidines is through reductive amination.[4][8] If this compound is synthesized by the reductive amination of 4-piperidone with 4-methylpiperidine, potential impurities could include:

  • Unreacted 4-piperidone

  • Unreacted 4-methylpiperidine

  • By-products from the reducing agent

  • Over-alkylated or other side-products from the reaction.

Your chromatographic method should be developed to resolve your product from these potential impurities.

Q2: Can I use reversed-phase HPLC for the final purification of this compound?

A2: Yes, reversed-phase HPLC is a powerful technique for the final purification of amines to achieve high purity. For basic compounds like this compound, it is crucial to control the pH of the mobile phase. Typically, a pH of >8 is used to ensure the compound is in its neutral (free base) form, which will have better retention on a C18 column. A common mobile phase would be a gradient of acetonitrile in water with an additive like ammonium bicarbonate or a small amount of triethylamine to maintain a basic pH.

Q3: How can I visualize this compound on a TLC plate if it's not UV-active?

A3: this compound does not have a strong chromophore, so it will not be visible under a standard UV lamp. You will need to use a chemical stain for visualization. Suitable stains for amines include:

  • Ninhydrin stain: This is a general stain for primary and secondary amines, but can also work for some tertiary amines.

  • Potassium permanganate stain: This is a strong oxidizing agent that reacts with many organic compounds, including amines, to produce a yellow-brown spot on a purple background.

  • Iodine chamber: Placing the TLC plate in a chamber with iodine crystals will cause the compound to appear as a brown spot.

Workflow for Method Development:

start Start: Crude this compound tlc TLC Analysis on Silica Gel (DCM/MeOH with 1% TEA) start->tlc decision1 Good Separation (Rf ~0.3) and Symmetrical Spots? tlc->decision1 flash_silica Proceed with Flash Chromatography on Silica Gel with TEA in Eluent decision1->flash_silica Yes decision2 No (Streaking or Poor Separation) decision1->decision2 No alt_stationary Explore Alternative Stationary Phases decision2->alt_stationary alumina TLC on Alumina (e.g., Hexanes/EtOAc) alt_stationary->alumina rp_tlc Reversed-Phase TLC (e.g., Acetonitrile/Water with 0.1% TFA) alt_stationary->rp_tlc decision3 Good Separation on Alumina? alumina->decision3 decision4 Good Separation on RP-TLC? rp_tlc->decision4 flash_alumina Proceed with Flash Chromatography on Alumina decision3->flash_alumina Yes decision3->decision4 No prep_hplc Proceed with Preparative Reversed-Phase HPLC decision4->prep_hplc Yes

Sources

stability issues of 4-Methyl-1,4'-bipiperidine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methyl-1,4'-bipiperidine

A Guide to Navigating Stability in Experimental Conditions

Welcome to the technical support center for this compound. As a key structural motif in medicinal chemistry and materials science, understanding its behavior under various reaction conditions is paramount to achieving reproducible and successful outcomes. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly in acidic and basic environments.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. We focus on the causality behind these problems and provide actionable solutions.

Part A: Challenges in Acidic Media

The tertiary amine of the N-methylpiperidine ring is a key feature of this compound. It is a moderately basic center that will readily react with acids. While the parent compound, 1,4'-bipiperidine, is noted to be incompatible with strong acids, understanding the nuances of this interaction is crucial.[1][2][3]

Question 1: "I'm attempting a reaction in a strong acid (e.g., HCl, TFA), but my yield is unexpectedly low, and my starting material appears to have precipitated or partitioned into the aqueous layer during workup. What is happening?"

Answer:

This is a classic issue related to the fundamental acid-base chemistry of the molecule.

  • Causality (The "Why"): The tertiary amine on the N-methylated ring is the most basic site on the molecule. In the presence of acid, it is readily protonated to form a quaternary ammonium salt. This conversion has two major consequences for your experiment:

    • Solubility Shift: The neutral, organic-soluble free base is converted into a charged salt. This salt often has significantly higher polarity and is much more soluble in aqueous or highly polar media and insoluble in nonpolar organic solvents. This explains its apparent "disappearance" from organic layers during an extraction.

    • Reactivity Quenching: Protonation neutralizes the nucleophilicity of the nitrogen atom. Furthermore, the resulting positive charge can electronically deactivate the ring system to certain transformations and introduce significant steric bulk, hindering access to nearby reaction sites.

  • Troubleshooting Protocol:

    • Confirm Protonation: After your reaction, before workup, take a small aliquot and add it to a vial containing a nonpolar organic solvent (e.g., hexane, diethyl ether). If a solid precipitate forms, it is likely the ammonium salt of your starting material.

    • Modify Your Workup: To recover your compound, you must neutralize the acid. After the reaction is complete, carefully basify the solution with a suitable base (e.g., saturated NaHCO₃, Na₂CO₃, or dilute NaOH) until the pH is >9. This will deprotonate the ammonium salt and regenerate the organic-soluble free base.

    • Perform Extraction: Once basified, you can extract your product into a standard organic solvent like dichloromethane (DCM), ethyl acetate, or ether.

  • Visualizing the Process:

AcidBaseEquilibrium FreeBase This compound (Free Base) - Organic Soluble - Nucleophilic Nitrogen Salt Ammonium Salt - Water Soluble - Non-nucleophilic Nitrogen FreeBase->Salt  Acidic Conditions Salt->FreeBase  Basic Conditions H_plus H+ OH_minus OH-

Figure 1. Acid-base equilibrium of this compound.

Question 2: "Can this compound decompose in strong acid, beyond simple protonation?"

Answer:

While stable under moderately acidic conditions used for workups or forming salts, prolonged exposure to harsh acidic conditions (e.g., high temperatures, superacids) can potentially lead to degradation, although this is not a common issue in standard synthetic protocols.

  • Potential Degradation Pathways:

    • N-Dealkylation: While the N-methyl group is generally robust, highly forcing acidic conditions can, in some cases, lead to N-demethylation. This is more common with groups like N-benzyl but is a theoretical possibility.

    • Ring Opening: This is highly unlikely for a saturated piperidine ring under acidic conditions and would require extreme temperatures and pressures not typically employed in drug discovery labs.

  • Preventative Measures:

    • Use the mildest acidic conditions necessary for your transformation.

    • Keep reaction temperatures as low as possible.

    • Minimize reaction time in strong acid. If your desired reaction is slow, consider alternative catalytic methods that do not require stoichiometric strong acid.

Part B: Challenges in Basic Media

The stability of this compound in basic media is generally high, especially with common non-nucleophilic organic bases. However, issues can arise under specific circumstances, particularly with strong, nucleophilic bases at elevated temperatures.

Question 3: "I heated my reaction containing this compound with a strong base (e.g., NaOH, KOH) and observed unexpected byproducts, including potential alkenes in my GC-MS analysis. What could be the cause?"

Answer:

This observation points towards a potential Hofmann-type elimination reaction. While the classic Hofmann elimination occurs with quaternary ammonium salts, the principle can be relevant here under forcing conditions.[4]

  • Causality (The "Why"): The N-methylpiperidine moiety, being a tertiary amine, is a good leaving group only after it is converted to a quaternary ammonium salt.[5] However, under harsh basic conditions and high heat, a related E2 elimination can be induced. The hydroxide ion can act as a base to abstract a proton from a β-carbon (a carbon atom adjacent to the nitrogen-bearing carbon), leading to the cleavage of a C-N bond and the formation of an alkene. This process opens one of the piperidine rings.

  • Mechanism Insight:

    • Proton Abstraction: A strong base (OH⁻) removes a proton from a β-carbon of the N-methylpiperidine ring.

    • Electron Cascade: The resulting electron pair forms a carbon-carbon double bond.

    • C-N Bond Cleavage: Simultaneously, the C-N bond breaks, with the nitrogen atom acting as the leaving group. This results in a ring-opened product containing an alkene.

  • Troubleshooting and Prevention:

    • Lower the Temperature: This is the most critical parameter. Elimination reactions are highly sensitive to temperature. If possible, run your reaction at room temperature or below.

    • Use a Milder Base: If your chemistry allows, switch from strong inorganic bases like NaOH or KOH to non-nucleophilic organic bases (e.g., DBU, DIPEA) or weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃).

    • Protect the Amine: If the tertiary amine is not required for your reaction, consider temporarily protecting it as an amide or carbamate (e.g., Boc or Cbz group), which are stable to these conditions.

  • Visualizing the Potential Degradation:

HofmannElimination Start This compound Condition Strong Base (e.g., NaOH) + High Heat (Δ) Start->Condition Subjected to BetaProton β-Proton Abstraction Condition->BetaProton Induces RingOpening C-N Bond Cleavage (E2 Elimination) BetaProton->RingOpening Leads to Product Ring-Opened Alkene Byproduct RingOpening->Product Forms

Figure 2. Potential Hofmann-type elimination pathway under harsh basic conditions.

Section 2: Frequently Asked Questions (FAQs)

QuestionAnswer
What are the recommended storage conditions? Store in a tightly sealed container in a cool, dry, and well-ventilated place. The parent compound, 1,4'-bipiperidine, is listed as air-sensitive, so blanketing with an inert gas like nitrogen or argon is recommended for long-term storage.[6]
Is the compound stable to standard purification techniques like silica gel chromatography? Yes, this compound is generally stable to silica gel chromatography. However, due to its basic nature, peak tailing can be an issue. To mitigate this, consider pre-treating your silica with triethylamine or adding a small percentage (0.5-1%) of triethylamine or ammonia to your eluent system.
What are the expected hazardous decomposition products upon combustion? In case of fire, hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1][3]
How does the methyl group on the nitrogen affect its basicity compared to the secondary amine on the other ring? The N-methyl group is an electron-donating group, which increases the electron density on the nitrogen atom. Therefore, the tertiary N-methylpiperidine nitrogen is significantly more basic than the secondary piperidine nitrogen. This is the site that will be preferentially protonated in acidic media.

Section 3: Experimental Protocols

These protocols are designed to be self-validating systems to help you assess the stability of this compound in your specific experimental context.

Protocol 1: Assessing Stability in Acidic Solution
  • Objective: To determine if the compound degrades over time in a specific acidic solution.

  • Methodology:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile).

    • Prepare your acidic solution of interest (e.g., 1M HCl in dioxane, 10% TFA in DCM).

    • At time t=0, mix 100 µL of the stock solution with 900 µL of the acidic solution. Immediately inject a sample onto an HPLC system to obtain a t=0 chromatogram.

    • Keep the remaining solution at your desired experimental temperature (e.g., room temperature or 50 °C).

    • Inject samples at regular intervals (e.g., 1 hr, 4 hr, 24 hr).

    • Analysis: Compare the peak area of the parent compound across the time points. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.

Protocol 2: Workflow for Diagnosing Experimental Failures

This workflow helps systematically troubleshoot issues that may be related to compound stability.

Sources

Technical Support Center: Scale-Up Synthesis of 4-Methyl-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Methyl-1,4'-bipiperidine. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges associated with scaling up the synthesis of this important chemical intermediate. The information provided herein is based on established chemical principles and literature-supported methodologies to ensure accuracy and reliability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of this compound, with a focus on scalability.

Q1: What are the primary synthetic routes to this compound?

There are two main established routes for the synthesis of this compound:

  • Reductive Amination: This is a widely used and versatile method for forming C-N bonds.[1][2] It typically involves the reaction of 4-piperidone with 4-methylpiperidine or, alternatively, 4-aminopiperidine with 1-methyl-4-piperidone, in the presence of a suitable reducing agent. The reaction proceeds through an iminium ion intermediate which is then reduced in situ to the final product.[3]

  • Direct N-Alkylation: This route involves the reaction of 4-piperidinopiperidine (1,4'-bipiperidine) with a methylating agent.[4] While seemingly straightforward, this method can be prone to over-alkylation, leading to the formation of quaternary ammonium salts, which can complicate purification and reduce yield.[1]

Q2: Which synthetic route is most recommended for scale-up, and why?

For large-scale production, reductive amination is the preferred method . Here's a breakdown of the reasoning:

  • Higher Selectivity: Reductive amination protocols, particularly with carefully chosen reducing agents, offer better control and selectivity, minimizing the risk of over-alkylation that is common with direct N-alkylation.[1]

  • Atom Economy and Cost-Effectiveness: The starting materials for reductive amination, such as 4-piperidone and 4-methylpiperidine, are generally more accessible and cost-effective for large-scale procurement compared to specialized alkylating agents.[5][6]

  • Process Robustness: The reaction conditions for reductive amination are well-documented and generally robust, making the process easier to control and optimize for large-scale reactors.[7] Industrial processes favor routes that avoid difficult purification steps like column chromatography, and reductive amination can often be designed to yield a product that can be purified by distillation or crystallization.[5][8]

Q3: What are the critical parameters to control during the scale-up of the reductive amination process?

Scaling up any chemical synthesis requires careful control of several parameters. For the reductive amination synthesis of this compound, the following are critical:

  • Temperature Control: The initial formation of the imine/enamine intermediate and the subsequent reduction are often exothermic. Inadequate temperature control in a large reactor can lead to runaway reactions and the formation of by-products.

  • Rate of Reagent Addition: The slow, controlled addition of the reducing agent is crucial to manage the reaction exotherm and to ensure the selective reduction of the iminium ion over the starting carbonyl compound.[4]

  • pH Control: The pH of the reaction medium is critical for the formation of the iminium ion intermediate. For many reductive aminations using borohydride reagents, a slightly acidic pH (around 5-7) is optimal.[1]

  • Water Removal: The formation of the imine intermediate from the carbonyl compound and the amine generates water. On a large scale, the presence of excess water can shift the equilibrium back towards the starting materials. The use of molecular sieves or azeotropic distillation can be employed to remove water and drive the reaction to completion.[9]

  • Agitation/Mixing: Efficient mixing is essential in large reactors to ensure homogeneity of reactants and to maintain uniform temperature throughout the reaction mass. Poor mixing can lead to localized "hot spots" and inconsistent product quality.

Q4: How do I select the most appropriate reducing agent for a large-scale reductive amination?

The choice of reducing agent is a critical decision that impacts reaction efficiency, safety, and cost.

Reducing AgentAdvantagesDisadvantagesScale-Up Recommendation
Sodium Triacetoxyborohydride (STAB) Mild and selective for iminium ions, even in the presence of aldehydes and ketones.[1] Tolerant of a wide range of functional groups.Relatively expensive. Generates acetic acid as a byproduct, which may require neutralization.Highly Recommended. Its selectivity and mild reaction conditions make it a robust choice for scale-up, despite the higher cost.[3]
Sodium Cyanoborohydride (NaBH₃CN) Effective and cost-efficient. Stable in acidic conditions.[1]Highly Toxic. Generates toxic hydrogen cyanide (HCN) gas, especially at low pH, posing significant safety risks on a large scale.[1]Not Recommended for Scale-Up. The high toxicity and potential for HCN gas release make it unsuitable for most industrial applications.
Pyridine-Borane Complex A mild and selective reducing agent.[9]Can be more expensive and may require specific handling procedures.A Viable Alternative. Can be considered if STAB is not suitable for a specific process, but a thorough cost and safety analysis is required.[9]
Catalytic Hydrogenation (e.g., H₂/Pd-C) "Green" and cost-effective on a large scale. High-yielding.Requires specialized high-pressure reactor equipment. Catalyst can be a fire hazard. May not be selective depending on the substrate.Recommended for Dedicated Facilities. An excellent choice if the necessary high-pressure hydrogenation equipment is available.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the scale-up synthesis of this compound.

Low or Inconsistent Yields
Q: My reaction yield is significantly lower than expected. What are the potential causes?

A: Low yields in a scaled-up reductive amination can stem from several factors. The following decision tree can help diagnose the issue:

G start Low Yield Observed q1 Was the iminium ion formation incomplete? start->q1 q2 Was the reducing agent effective? start->q2 q3 Were there issues with work-up/isolation? start->q3 q4 Are there competing side reactions? start->q4 a1 Check for water content. Consider adding molecular sieves or azeotropic removal. q1->a1 Yes a2 Verify quality and activity of the reducing agent. Ensure stoichiometry is correct for scale. q2->a2 Yes a3 Assess product solubility in extraction solvents. Check for emulsion formation. Optimize pH for extraction. q3->a3 Yes a4 Analyze crude reaction mixture by GC-MS or LC-MS to identify by-products. Consider lowering reaction temperature. q4->a4 Yes

Caption: Troubleshooting workflow for low reaction yields.

Impurity Profile Issues
Q: I am observing significant by-product formation. How can I identify and minimize these impurities?

A: The most common by-products in this synthesis are unreacted starting materials and products from side reactions.

  • Unreacted Starting Materials (4-piperidone or 4-methylpiperidine):

    • Cause: Incomplete reaction due to poor kinetics, insufficient reaction time, or deactivation of the reducing agent.

    • Solution: Monitor the reaction progress using GC or TLC.[3] If the reaction stalls, consider a slight increase in temperature or an additional charge of the reducing agent. Ensure that water, which can hydrolyze the iminium intermediate, is effectively removed.[9]

  • Over-reduction of 4-piperidone:

    • Cause: The reducing agent is not selective enough and reduces the starting ketone to 4-hydroxypiperidine.

    • Solution: Use a more selective reducing agent like Sodium Triacetoxyborohydride (STAB), which is known to preferentially reduce iminium ions over ketones.[1] Slower addition of the reducing agent at a controlled temperature can also improve selectivity.

Q: How can I remove unreacted starting materials from my final product?

A: On a large scale, purification should ideally avoid chromatography.[5]

  • Distillation: If there is a sufficient boiling point difference between the product and the impurities, fractional distillation under vacuum can be a highly effective and scalable purification method.[5]

  • Acid/Base Extraction: Utilize the basicity of the amine product. Dissolve the crude product in an organic solvent and wash with an acidic solution (e.g., dilute HCl) to extract the amine products into the aqueous layer. The unreacted ketone will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified product can be re-extracted into an organic solvent.

Work-up and Purification Challenges
Q: I am struggling with the purification of the final product on a large scale. What are some scalable purification strategies?

A: Scalable purification requires robust methods that can handle large volumes efficiently.

  • Crystallization of a Salt: The product, this compound, is a basic amine and can be converted to a crystalline salt (e.g., hydrochloride or hydrobromide). This is a common strategy in the pharmaceutical industry for purification and handling of amine compounds.[6] The salt can often be precipitated from a suitable solvent system, leaving impurities behind in the mother liquor. The free base can then be regenerated if required.

  • Vacuum Distillation: As mentioned previously, this is a preferred industrial method for purifying liquids.[5] A preliminary analysis of the boiling points of the product and major impurities is necessary to determine its feasibility.

Part 3: Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Reductive Amination

Disclaimer: This protocol is a representative example and must be optimized for specific equipment and safety protocols at your facility. A thorough risk assessment should be conducted before implementation.

Reaction Scheme:

4-Piperidone + 4-Methylpiperidine --(Reductive Amination)--> this compound

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
4-Piperidone99.131.0
4-Methylpiperidine99.171.1
Sodium Triacetoxyborohydride (STAB)211.941.2
Dichloromethane (DCM)-~10 volumes
Saturated Sodium Bicarbonate (aq.)-For quench
Sodium Hydroxide (aq.)-For pH adjustment
Brine-For washing
Anhydrous Sodium Sulfate-For drying

Step-by-Step Procedure:

  • Reactor Setup: Equip a suitable glass-lined reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and an addition funnel. Ensure the reactor is clean and dry.

  • Charge Reactants: Under a nitrogen atmosphere, charge the reactor with 4-piperidone (1.0 eq) and dichloromethane (DCM, ~5 volumes). Begin stirring.

  • Amine Addition: Add 4-methylpiperidine (1.1 eq) to the reactor. A mild exotherm may be observed.

  • Imine Formation: Stir the mixture at ambient temperature (20-25°C) for 1-2 hours to allow for the formation of the iminium ion intermediate. Monitor the reaction by TLC or GC to confirm the consumption of the starting materials.

  • Reduction: Cool the reaction mixture to 0-5°C using a cooling bath. Slowly add Sodium Triacetoxyborohydride (STAB) (1.2 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, or until reaction monitoring indicates completion.

  • Quenching: Slowly and carefully add saturated aqueous sodium bicarbonate solution to quench the excess reducing agent and neutralize the acetic acid by-product. Be cautious as gas evolution (CO₂) may occur.

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 2 volumes).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid.

G cluster_0 Reaction Phase cluster_1 Work-up & Purification charge_reactants 1. Charge 4-Piperidone and DCM add_amine 2. Add 4-Methylpiperidine charge_reactants->add_amine form_imine 3. Stir for Imine Formation (1-2h at 20-25°C) add_amine->form_imine reduction 4. Cool to 0-5°C and add STAB portion-wise form_imine->reduction completion 5. Stir to Completion (12-18h at RT) reduction->completion quench 6. Quench with NaHCO₃ completion->quench extraction 7. Phase Separation and Extraction quench->extraction drying 8. Dry and Concentrate extraction->drying purification 9. Vacuum Distillation drying->purification

Caption: Experimental workflow for the synthesis of this compound.

Part 4: Process Safety Assessment

Q: What are the primary safety hazards associated with this synthesis?

A: A thorough safety review is mandatory before any scale-up operation. Key hazards include:

  • Flammability: Dichloromethane is a flammable solvent. All electrical equipment must be intrinsically safe or explosion-proof. The reactor should be grounded to prevent static discharge.[10]

  • Toxicity and Corrosivity:

    • Piperidine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin. They can also be irritating or corrosive to the eyes and skin.[11][12]

    • Sodium Triacetoxyborohydride can release acetic acid upon contact with moisture, which is corrosive.

  • Exothermic Reaction: The reduction step is exothermic. A failure in cooling or too rapid addition of the reducing agent could lead to a runaway reaction, causing a rapid increase in temperature and pressure.[13]

  • Pressure Build-up: Quenching the reaction with bicarbonate generates carbon dioxide gas. The quench must be performed slowly in an open or vented system to avoid pressure build-up.

Q: What engineering controls and Personal Protective Equipment (PPE) are necessary for a safe scale-up?

A:

  • Engineering Controls:

    • The reaction should be conducted in a well-ventilated area, preferably within a chemical fume hood or a walk-in hood for larger scales.

    • Use a robust reactor system with reliable temperature control (heating/cooling jacket) and emergency quenching capabilities.

    • Ensure all equipment is properly grounded.[14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.[12]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

    • Body Protection: A flame-retardant lab coat or chemical-resistant suit should be worn.

    • Respiratory Protection: If there is a risk of inhaling vapors, a respirator with an appropriate cartridge should be used.[12]

Part 5: References

  • Pelter, A., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. ScienceDirect. 9

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. 1

  • Google Patents. (2018). Preparation method for 4-methylenepiperidine or acid addition salt thereof (WO2018082441A1). --INVALID-LINK--

  • Cardenas-Jiron, G. I., et al. (2015). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. --INVALID-LINK--

  • Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(2), 283-309.

  • Google Patents. (2019). Process for preparing 4-methylenepiperidine or acid addition salt thereof (CN108017573B). --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-METHYL-1,4''-BIPIPERIDINE. --INVALID-LINK--

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714.

  • CymitQuimica. (2023). 4-Methylpiperidine Safety Data Sheet. --INVALID-LINK--

  • ResearchGate. (2021). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 4-Piperidinopiperidine Safety Data Sheet. --INVALID-LINK--

  • Fisher Scientific. (2014). 1,4'-Bipiperidine Safety Data Sheet. --INVALID-LINK--

  • Google Patents. (2010). Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof (US7662964B2). --INVALID-LINK--

  • ResearchGate. (2021). Synthesis of 3-substituted 1,4'-bipiperidine.... --INVALID-LINK--

  • ResearchGate. (2015). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. --INVALID-LINK--

  • Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. --INVALID-LINK--

  • ResearchGate. (2021). Development of a Robust Process for the Preparation of High-Quality 4-Methylenepiperidine Hydrochloride. --INVALID-LINK--

  • Sigma-Aldrich. (2024). 4-Methylpiperidine Safety Data Sheet. --INVALID-LINK--

  • Thermo Fisher Scientific. (2015). 4-Methylpiperidine Safety Data Sheet. --INVALID-LINK--

  • Google Patents. (2005). Method for preparing 4-piperidyl piperidine (CN1583742A). --INVALID-LINK--

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. --INVALID-LINK--

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. --INVALID-LINK--

  • ResearchGate. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid. --INVALID-LINK--

  • ResearchGate. (2014). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. --INVALID-LINK--

  • Sigma-Aldrich. (2018). Optimization and scale up of microfluidic nanolipomer production method for preclinical and potential clinical trials. --INVALID-LINK--

References

Technical Support Center: Optimizing Catalytic Efficiency of 4-Methyl-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-1,4'-bipiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this unique tertiary amine catalyst. Due to the nascent stage of research into the specific catalytic applications of this compound, this document synthesizes established principles of tertiary amine catalysis, organocatalysis, and phase transfer catalysis to provide a robust framework for troubleshooting and optimization.

I. Frequently Asked Questions (FAQs)

This section addresses common queries and initial challenges encountered during the experimental use of this compound.

Q1: What are the potential catalytic applications of this compound?

A1: Based on its structure as a sterically hindered tertiary amine, this compound is a promising candidate for a range of organic transformations. Its potential applications include:

  • Base Catalysis: In reactions such as Michael additions, Knoevenagel condensations, and aldol reactions, where a non-nucleophilic base is required.

  • Phase Transfer Catalysis (PTC): Its structure suggests it could function as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases.

  • Polymerization: As a catalyst or co-catalyst in polymerization reactions, such as the formation of polyurethanes.[1]

  • Lewis Base Catalysis: The lone pair of electrons on the nitrogen atoms can activate substrates in various transformations.

Q2: My reaction is sluggish or not proceeding to completion. What are the initial checks I should perform?

A2: A slow or incomplete reaction is a common issue. Here’s a checklist of initial troubleshooting steps:

  • Catalyst Purity and Integrity: Verify the purity of your this compound. Impurities can act as catalyst poisons.

  • Solvent Effects: Ensure your solvent is anhydrous and deoxygenated, as water and oxygen can interfere with many catalytic cycles. The polarity of the solvent can also significantly impact reaction rates.

  • Reaction Temperature: The reaction may require higher or lower temperatures for optimal performance. Consider performing a temperature screen.

  • Catalyst Loading: The initial catalyst loading may be too low. A systematic increase in catalyst concentration can help determine the optimal loading.

  • Substrate Quality: Ensure the purity of your starting materials, as impurities can inhibit the catalyst.

Q3: I am observing unexpected side products. What could be the cause?

A3: The formation of side products can often be attributed to the catalyst's basicity or nucleophilicity.

  • Competing Reactions: The basicity of this compound might be promoting undesired side reactions.

  • Catalyst Degradation: Under harsh reaction conditions, the catalyst itself may degrade, and the degradation products could catalyze unwanted transformations.[1][2][3]

  • Steric Hindrance: While often beneficial for selectivity, the steric bulk of the catalyst might favor alternative reaction pathways.

Q4: How does the steric hindrance of this compound influence its catalytic activity?

A4: The methyl group on one of the piperidine rings introduces significant steric bulk around the nitrogen atom. This has several implications:

  • Selectivity: The steric hindrance can enhance selectivity by favoring the formation of less sterically hindered products.

  • Reactivity: The bulkiness may also reduce the catalyst's nucleophilicity, which can be advantageous in preventing unwanted side reactions. However, excessive steric hindrance can also impede the catalyst's access to the substrate, thereby reducing the reaction rate.[4]

II. Troubleshooting Guides

This section provides in-depth guidance on specific experimental challenges, offering potential causes and systematic solutions.

Guide 1: Low Catalyst Turnover and Deactivation

Issue: The reaction starts but then stalls, or the catalyst appears to lose activity over time.

Potential Causes:

  • Catalyst Poisoning: The active sites of the catalyst can be blocked by impurities in the reactants or solvent, or by certain byproducts.

  • Oxidative Degradation: The tertiary amine functionality is susceptible to oxidation, which can lead to the formation of inactive N-oxides or ring-opened products.[1]

  • Thermal Degradation: At elevated temperatures, the piperidine ring structure can undergo degradation.[5]

  • Product Inhibition: The product of the reaction may coordinate to the catalyst more strongly than the reactants, leading to inhibition.

Troubleshooting Workflow:

A Low Catalyst Turnover Observed B Analyze Reaction Mixture for Impurities (GC-MS, NMR) A->B Step 1 C Purify Reactants and Solvent B->C Impurities Detected D Run Reaction Under Inert Atmosphere (N2 or Ar) B->D No Impurities C->A Re-run Experiment E Screen Lower Reaction Temperatures D->E Still Low Turnover F Investigate Product Inhibition (Add product at t=0) E->F Still Low Turnover G Consider Catalyst Scavengers F->G Inhibition Confirmed H Re-evaluate Catalyst Loading F->H No Inhibition G->A Re-run Experiment H->A Re-run Experiment

Caption: Workflow for troubleshooting low catalyst turnover.

Experimental Protocols:

  • Forced Degradation Study: To assess the stability of this compound under your reaction conditions, you can perform a forced degradation study.[1]

    • Prepare solutions of the catalyst in the reaction solvent.

    • Expose the solutions to various stress conditions (e.g., elevated temperature, UV light, presence of an oxidizing agent like H₂O₂).

    • Analyze the samples at different time points using HPLC or GC-MS to identify any degradation products.

Guide 2: Poor Performance in Biphasic Reactions (Phase Transfer Catalysis)

Issue: When using this compound as a phase transfer catalyst, the reaction rate is slow, or the yield is low.

Potential Causes:

  • Inefficient Phase Transfer: The catalyst may not be effectively transporting the reactant from the aqueous phase to the organic phase.

  • Catalyst Partitioning: The catalyst may be too soluble in one of the phases, leading to a low concentration at the interface.

  • Interfacial Degradation: The catalyst may be degrading at the interface of the two phases.

  • Emulsion Formation: The presence of the catalyst and vigorous stirring can sometimes lead to the formation of a stable emulsion, which can hinder the reaction and make workup difficult.

Troubleshooting Workflow:

A Poor Performance in PTC B Vary Stirring Speed A->B Step 1 C Analyze Catalyst Partitioning (Shake-flask test) B->C No Improvement D Add a Co-solvent C->D Unfavorable Partitioning E Screen Different Inorganic Salts C->E Favorable Partitioning D->A Re-run Experiment F Investigate Emulsion Formation E->F Still Poor Performance G Modify Workup Procedure F->G Emulsion Observed H Consider a Different PTC Catalyst F->H No Emulsion G->A Re-run Experiment

Caption: Workflow for troubleshooting poor PTC performance.

Data Presentation:

Table 1: Effect of Co-solvent on Reaction Yield in a Hypothetical PTC Reaction

Co-solvent (10% v/v)Dielectric ConstantYield (%)
None-35
Toluene2.455
Dichloromethane9.175
Acetonitrile37.560

III. Mechanistic Considerations

A deeper understanding of the potential catalytic mechanisms of this compound can aid in optimizing reaction conditions.

Proposed Mechanism in Base Catalysis

In a typical base-catalyzed reaction, such as a Michael addition, the tertiary amine can deprotonate the nucleophile to generate the active species.

cluster_0 Catalytic Cycle A Catalyst (4-Me-1,4'-bipiperidine) C [Catalyst-H]+[Nu]- A->C Deprotonation B Nucleophile (Nu-H) B->C E Product (Nu-E) C->E Nucleophilic Attack D Electrophile (E) D->E E->A Regeneration F Protonated Catalyst [Catalyst-H]+ F->A

Caption: Proposed catalytic cycle for a base-catalyzed reaction.

The efficiency of this cycle depends on the basicity of the catalyst and the stability of the resulting protonated catalyst. The steric hindrance of this compound can influence the approach of the nucleophile and electrophile, potentially leading to higher selectivity.

IV. References

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2024). Chemical Science. DOI: 10.1039/D4SC03873H.

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024). The Journal of Physical Chemistry A.

  • Catalytic N-Alkylation of Amines with Primary Alcohols over Halide Clusters. (2007). Journal of the Japan Petroleum Institute.

  • Piperidine degradation by M. aurum MO1. Resting cells (5 g [wet weight]... (n.d.). ResearchGate. Retrieved from [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). UT GS ScholarWorks. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Fmoc Deprotection with 4-Methyl-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-Methyl-1,4'-bipiperidine for fluorenylmethyloxycarbonyl (Fmoc) deprotection and may be encountering challenges. This resource provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to ensure the success of your peptide synthesis campaigns.

Troubleshooting Guide: Incomplete Fmoc Deprotection

Incomplete removal of the Fmoc protecting group is a critical issue in SPPS, leading to deletion sequences where one or more amino acids are missing from the final peptide.[1] This significantly complicates purification and reduces the overall yield and purity of your target peptide.[1] The following sections address specific problems you might encounter.

Issue 1: Negative or Weak Kaiser Test After Deprotection

A negative or faint yellow result from a Kaiser test after the deprotection step indicates the persistence of the Fmoc group and the absence of free primary amines.[2]

Potential Causes & Solutions:

  • Reagent Quality and Concentration:

    • Cause: Degradation of the this compound solution or incorrect concentration. While stable, improper storage can lead to degradation.[3][4]

    • Solution: Always use a freshly prepared solution of 20% (v/v) this compound in high-purity DMF.[5][6][7] Ensure accurate measurement of both components.

  • Reaction Conditions:

    • Cause: Insufficient deprotection time or low reaction temperature. While standard protocols are often sufficient, "difficult" sequences may require more rigorous conditions.[2]

    • Solution: Increase the deprotection time. A standard protocol often involves two treatments of 5-10 minutes each.[6] For challenging sequences, extending this time can be beneficial. Ensure the reaction is performed at a consistent ambient temperature.[2]

  • Peptide Sequence-Related Issues:

    • Cause: Steric hindrance from bulky adjacent amino acids or peptide aggregation can physically block the base from accessing the Fmoc group.[1][2] Sequences prone to forming secondary structures like β-sheets are particularly susceptible.[1][8]

    • Solution:

      • Extended Deprotection: Increase the number and duration of deprotection steps.

      • Chaotropic Agents: Incorporate chaotropic salts like LiCl or KSCN into the deprotection solution to disrupt secondary structures.[9]

      • Elevated Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 35-40°C) can enhance efficiency, but must be done cautiously to avoid side reactions.[10]

Diagnostic Workflow for Incomplete Deprotection

To systematically diagnose the root cause of incomplete deprotection, follow this workflow.

G start Weak or Negative Kaiser Test reagent_check Verify Reagent: 1. Freshly prepared? 2. Correct 20% concentration? start->reagent_check time_check Increase Deprotection Time: - Extend duration of each step - Add a third deprotection step reagent_check->time_check If reagent is good temp_check Increase Temperature: - Run synthesis at 25-30°C time_check->temp_check If still negative aggregation_check Address Potential Aggregation: - Use chaotropic agents - Switch to a different solvent (e.g., NMP) temp_check->aggregation_check If still negative re_test Perform Kaiser Test Again aggregation_check->re_test success Proceed to Coupling re_test->success Positive Result failure Consult Advanced Strategies re_test->failure Negative Result G cluster_0 Step 1: Proton Abstraction cluster_1 Step 2: β-Elimination cluster_2 Step 3: Adduct Formation Fmoc-Peptide Fmoc-NH-Peptide Carbanion Carbanion Intermediate Fmoc-Peptide->Carbanion Base abstracts acidic proton from fluorenyl group Base This compound Protonated_Base Protonated Base Dibenzofulvene Dibenzofulvene (DBF) Carbanion->Dibenzofulvene β-elimination Free_Peptide H2N-Peptide Elimination Carbanion collapses, eliminating CO2 and the peptide Adduct DBF-Base Adduct (soluble) Dibenzofulvene->Adduct Michael Addition DBF_React DBF reacts with excess base

Caption: Mechanism of Fmoc deprotection by a secondary amine base.

This guide provides a comprehensive framework for troubleshooting issues related to Fmoc deprotection with this compound. By understanding the underlying chemical principles and employing systematic diagnostic strategies, you can overcome these challenges and achieve high-quality peptide synthesis results.

References
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (2013-08-29).
  • A Comparative Guide to Analytical Techniques for Confirming Fmoc Group
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis - Benchchem.
  • A Comparative Guide to Fmoc Deprotection: 3-Methylpiperidine vs. 4-Methylpiperidine - Benchchem.
  • Green Chemistry - In situ Fmoc removal.
  • Methods for Removing the Fmoc Group - ResearchG
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?
  • Manual Solid Phase Peptide Synthesis Protocol - The Werner Lab. (2016-12-14).
  • Methods and protocols of modern solid phase peptide synthesis. (2014-06-13).
  • Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022-01-07).
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - ResearchG
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (2007-12-13).
  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
  • Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed.
  • Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in Peptide Synthesis - Benchchem.
  • Common side reactions in peptide synthesis occurring on resin (a and b)...
  • Acid-Mediated Prevention of Aspartimide Form
  • Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) - Benchchem.
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
  • Acid-mediated prevention of aspartimide form
  • Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. (2023-02-06).
  • 4 - SAFETY D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2024-03-27).
  • ASPARTIMIDE FORM
  • Side reactions in solid-phase peptide synthesis and their applic
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • 4-METHYL-1,4''-BIPIPERIDINE - ChemicalBook.
  • SAFETY D
  • Survey of albumin purification methods for the analysis of albumin-organic toxicant adducts by liquid chromatography-electrospray ioniz
  • 4-Methyl-1,4''-bipiperidine | Huateng Pharma | Pharmaceutical chemical reagents, PEG deriv

Sources

avoiding byproduct formation in reactions involving 4-Methyl-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-Methyl-1,4'-bipiperidine. This molecule is a valuable bifunctional building block in modern drug discovery and materials science, featuring both a tertiary amine (the N-methylpiperidine) and a secondary amine (the piperidine). The presence of the nucleophilic secondary amine is key to its utility but also the source of common synthetic challenges, primarily related to selectivity and byproduct formation.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven answers to common issues encountered during the chemical modification of this compound, focusing on the "why" behind the recommended protocols to empower you to troubleshoot your specific reaction.

Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Reductive Amination

Reductive amination is a cornerstone method for forming C-N bonds and is frequently used to functionalize the secondary amine of this compound. However, improper reagent choice or conditions can lead to frustrating side reactions.

Question 1: I am attempting a reductive amination with a ketone and this compound, but I'm isolating significant amounts of the corresponding alcohol from ketone reduction. How do I prevent this?

Answer: This is a classic selectivity problem that arises from using a reducing agent that is too reactive. General-purpose hydride reagents like sodium borohydride (NaBH₄) can readily reduce both the desired iminium ion intermediate and the starting carbonyl compound.

The core of the issue is the relative reactivity of the species in the flask. The iminium ion is significantly more electrophilic than the ketone, but the rate of ketone reduction by a powerful reagent like NaBH₄ can still be competitive, especially if iminium ion formation is slow.

Solution: Employ a Selectivity-Driven Reducing Agent.

The industry standard for this situation is Sodium Triacetoxyborohydride (NaBH(OAc)₃) .[1][2] This reagent is sterically hindered and electronically attenuated by the three acetate groups, making it a much milder hydride donor. Its reactivity profile is ideal for this transformation: it reacts rapidly with the protonated iminium ion but is sluggish toward reducing ketones and aldehydes.[2][3] This difference in reaction rates is the key to obtaining a clean product.

Troubleshooting Workflow: Reductive Amination Selectivity

G cluster_0 Reaction Mixture Carbonyl Aldehyde or Ketone (R-C=O) Iminium Iminium Ion Intermediate ([R-C=N<]+) Carbonyl->Iminium Condensation (+ Amine, -H2O) Byproduct Alcohol Byproduct (R-CH-OH) Carbonyl->Byproduct Undesired Reduction (e.g., NaBH₄) Amine This compound (H-N<) Amine->Iminium Desired Desired Product (R-CH-N<) Iminium->Desired

Caption: Desired vs. undesired pathways in reductive amination.

Question 2: My reductive amination is sluggish, and even with NaBH(OAc)₃, the conversion is low. What factors can I adjust?

Answer: Several factors beyond the choice of reducing agent can impact the rate and success of a reductive amination:

  • Solvent Choice: 1,2-Dichloroethane (DCE) is generally the preferred solvent for NaBH(OAc)₃-mediated reductive aminations.[2] It is non-protic and effectively solubilizes the reagents and intermediates. Tetrahydrofuran (THF) is an alternative, though reactions may be slower.

  • pH and Acid Catalysis: The initial condensation to form the iminium ion is often the rate-limiting step and is acid-catalyzed. For sluggish ketones, the addition of a catalytic amount of acetic acid (AcOH) can significantly accelerate the reaction.[2] However, excessive acid can protonate the starting amine, rendering it non-nucleophilic. A typical protocol may include 1-2 equivalents of acetic acid.

  • Water Scavenging: The condensation step releases water, which can hydrolyze the iminium ion back to the starting materials. While NaBH(OAc)₃ reactions are often robust enough to not require explicit water removal, for particularly difficult substrates, adding a dehydrating agent like molecular sieves can be beneficial.

Category 2: N-Alkylation with Alkyl Halides

Direct alkylation is a straightforward method to introduce alkyl groups, but it is prone to over-alkylation, a particularly common issue with highly nucleophilic piperidines.

Question 3: I'm trying to N-alkylate this compound with methyl iodide. I'm getting a significant amount of a white precipitate that is insoluble in my organic extraction solvent (e.g., EtOAc, DCM). What is happening?

Answer: You are observing the formation of a quaternary ammonium salt , a classic byproduct of over-alkylation.

The reaction proceeds in two steps:

  • Desired Alkylation: The secondary amine reacts with the alkyl halide to form the desired tertiary amine.

  • Undesired Over-alkylation: The newly formed tertiary amine product is also nucleophilic and can compete with the starting material for the alkyl halide, forming a tetra-alkylated, positively charged quaternary ammonium salt.

Because this "quat salt" is ionic, its solubility in non-polar organic solvents is very low, causing it to precipitate from the reaction mixture.

Solution: Strategies to Minimize Quaternization.

The key is to control the reaction conditions to favor the first reaction over the second.

StrategyMechanism of ActionRecommended Implementation
Control Stoichiometry Ensure the alkylating agent is the limiting reagent.Use 1.0-1.1 equivalents of the alkyl halide relative to the amine. A slight excess of the amine starting material is often preferable to an excess of the alkylating agent.
Slow Addition Maintain a low instantaneous concentration of the alkylating agent.Add the alkyl halide dropwise to the reaction mixture over an extended period (e.g., 1-2 hours) using a syringe pump. This gives the starting secondary amine a statistical advantage in reacting with the halide before the product can.
Lower Temperature Reduce the reaction rate of the second alkylation step.Run the reaction at a lower temperature (e.g., 0 °C or room temperature) instead of heating.
Choice of Base Use a hindered or non-nucleophilic base.A base like potassium carbonate (K₂CO₃) or a hindered amine base (e.g., DIPEA) is used to scavenge the H-X byproduct without competing as a nucleophile.

Logical Flow: Preventing Over-Alkylation

G Amine This compound (Secondary Amine) Product Desired Product (Tertiary Amine) Amine->Product Desired Sₙ2 Reaction (+ R-X) AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Byproduct Quaternary Salt Byproduct (Ionic) Product->Byproduct Undesired Sₙ2 Reaction (+ R-X)

Caption: The competitive pathway leading to quaternary salt formation.

Category 3: Acylation and Carbamoylation

Reactions with highly reactive electrophiles like phosgene, chloroformates, or acid chlorides are used to form amides and carbamates. These reactions can be plagued by dimerization.

Question 4: When reacting 4-piperidinopiperidine (a related precursor) with phosgene or triphosgene to make a carbamoyl chloride, I see a high molecular weight impurity by LCMS, reducing my yield. What is this byproduct?

Answer: This byproduct is almost certainly the symmetrical urea dimer . This occurs when a molecule of the desired carbamoyl chloride product reacts with a second molecule of the starting amine.

This is a common problem when the amine is added to a substoichiometric amount of the phosgene equivalent, or when local concentrations are not well-controlled. Using solvents like benzene or toluene has been noted to increase the formation of these dimeric impurities.[4]

Solution: Control Reaction Stoichiometry and Solvent.

  • Inverse Addition: The most effective strategy is to add the solution of the amine slowly to a solution of excess phosgene, diphosgene, or triphosgene.[4] This ensures that the amine is always the limiting reagent and is immediately consumed by the excess electrophile, preventing it from reacting with the product.

  • Solvent Selection: Methylene chloride (DCM) is often a superior solvent to aromatic hydrocarbons for this reaction, leading to cleaner conversions and less dimer formation.[4]

  • Temperature Control: These reactions are often exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition helps control the reaction rate and minimize side reactions.

Validated Experimental Protocols
Protocol 1: High-Selectivity Reductive Amination

This protocol is optimized to minimize the reduction of the carbonyl starting material.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add the aldehyde or ketone (1.0 eq) and this compound (1.1 eq).

  • Solvent: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M.

  • Catalysis (Optional): For ketones or sterically hindered aldehydes, add glacial acetic acid (1.2 eq). Stir for 20 minutes at room temperature to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Note: The reaction may gently effervesce.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the disappearance of the starting amine by TLC or LCMS.

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 30 minutes.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Controlled N-Alkylation to Minimize Quaternization

This protocol is designed to favor mono-alkylation.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.1 eq) and a non-nucleophilic base such as powdered potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent: Add a suitable aprotic solvent such as acetonitrile or DMF.

  • Temperature: Cool the stirred suspension to 0 °C in an ice bath.

  • Slow Addition: Prepare a solution of the alkyl halide (1.0 eq) in the same solvent. Add this solution dropwise to the amine suspension over 1-2 hours using a syringe pump.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by LCMS.

  • Workup: Filter off the inorganic base. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining salts. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting tertiary amine by flash column chromatography.

References
  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Myers, A. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. Hitchhiker's guide to reductive amination. Synthesis, 53(10), 1695-1707. Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.

Sources

Technical Support Center: Regioselective Functionalization of 4-Methyl-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the regioselective functionalization of 4-Methyl-1,4'-bipiperidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and modification of this versatile scaffold. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of achieving high regioselectivity in your experiments.

Introduction: The Challenge of Selectivity

This compound presents a unique challenge for regioselective functionalization due to the presence of two nitrogen atoms with differing steric and electronic environments, as well as multiple potentially reactive C-H bonds. Achieving selectivity at a specific nitrogen (N1 vs. N1') or a particular carbon atom on either piperidine ring requires a nuanced understanding of the substrate's reactivity and careful selection of reagents and reaction conditions. This guide will walk you through common issues and provide robust strategies to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: N-Functionalization Strategies
FAQ 1: I am getting a mixture of N1 and N1' functionalized products. How can I selectively functionalize only one nitrogen atom?

Answer: Achieving selective N-functionalization hinges on exploiting the electronic and steric differences between the two nitrogen atoms. The N1 nitrogen is a tertiary amine, while the N1' nitrogen is a secondary amine. This inherent difference is the primary handle for achieving selectivity.

Troubleshooting Guide: Achieving Selective N-Functionalization

IssueRoot Cause AnalysisRecommended Solution
Lack of Selectivity in Alkylation/Acylation The N1' secondary amine is generally more nucleophilic and less sterically hindered than the N1 tertiary amine. However, under harsh conditions (e.g., high temperatures, strong bases), the reactivity difference may not be sufficient to achieve high selectivity.Orthogonal Protection Strategy: This is the most robust method. Protect one nitrogen while you functionalize the other. The Boc (tert-butyloxycarbonyl) group is an excellent choice for protecting the N1' nitrogen due to its stability under a wide range of conditions and its straightforward removal with acid (e.g., TFA).[1][2][3]
Difficulty in Isolating the Desired Isomer The physicochemical properties of the N1 and N1' isomers can be very similar, making chromatographic separation challenging.Optimize Reaction Conditions for N1' Selectivity: Use milder reaction conditions. For example, conduct acylations at 0 °C to room temperature with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For alkylations, use less reactive alkylating agents and lower temperatures.

Experimental Protocol: Selective N1' Boc Protection

  • Dissolution: Dissolve this compound in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc)₂O (1.0-1.1 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting N1'-Boc protected product can often be used in the next step without further purification.

With the N1' position protected, you can now perform a wide range of functionalization reactions on the N1 nitrogen.

Section 2: C-H Functionalization Strategies
FAQ 2: I want to introduce a substituent at a specific carbon on one of the piperidine rings. Where do I even begin?

Answer: Regioselective C-H functionalization of saturated heterocycles like the bipiperidine scaffold is a significant challenge in modern organic synthesis.[4] The key is to use a directing group to guide a metal catalyst to a specific C-H bond.[5][6][7][8]

Troubleshooting Guide: Directed C-H Functionalization

Target PositionStrategyCommon IssuesTroubleshooting
C2' or C6' (α to N1') Directed Lithiation-Trapping: Use a directing group on N1', such as a picolinamide or a related N-heterocycle. Treatment with a strong base like n-butyllithium or s-butyllithium generates an α-lithiated species that can be trapped with an electrophile.Low yields, multiple products. This can be due to competing side reactions or poor stability of the organolithium intermediate.Ensure strictly anhydrous and anaerobic conditions. Use a chelating agent like TMEDA (tetramethylethylenediamine) to stabilize the organolithium. Optimize the reaction temperature, often requiring very low temperatures (-78 °C).
C4 (on the N1-methylpiperidine ring) Rhodium-Catalyzed C-H Insertion: This approach can be used to introduce carbene fragments at the C4 position. The selectivity is often controlled by the choice of catalyst and the N-substituent.[9][10]Mixture of isomers (C3 vs. C4 functionalization). The catalyst may not provide sufficient steric or electronic bias for a single position.Screen different rhodium catalysts (e.g., Rh₂(OAc)₄, Rh₂(esp)₂). The N-substituent can also influence the regioselectivity; consider modifying the N1-methyl group to a bulkier alkyl or an acyl group.[9][10]
Late-Stage α-Functionalization Iminium Ion Formation: A sequential process involving the formation of an iminium ion followed by nucleophilic addition can achieve selective α-functionalization.[11][12]Poor endo-selectivity. The formation of the exocyclic iminium ion can compete with the desired endocyclic one.The use of cyclic tertiary alkylamine N-oxides can promote the selective formation of endo-iminium ions, leading to exceptional endo-selectivity.[11][12]

Conceptual Workflow: Directed C-H Functionalization

G cluster_0 N-Protection cluster_1 C-H Functionalization cluster_2 Deprotection Start This compound Protect Protect N1' (e.g., with Boc) Start->Protect Boc₂O DirectingGroup Install Directing Group on N1 Protect->DirectingGroup CH_Activation Transition Metal-Catalyzed C-H Activation DirectingGroup->CH_Activation e.g., Pd(OAc)₂ Functionalization Reaction with Coupling Partner CH_Activation->Functionalization e.g., Aryl Halide Deprotect Remove Directing and Protecting Groups Functionalization->Deprotect e.g., Acid/Base FinalProduct Regioselectively Functionalized Product Deprotect->FinalProduct

Caption: General workflow for regioselective C-H functionalization.

Section 3: Analytical Characterization
FAQ 3: I've run my reaction, but I'm struggling to confirm the regioselectivity. How can I definitively determine the structure of my product(s)?

Answer: Confirming the regioselectivity is a critical step and often requires a combination of analytical techniques.

Troubleshooting Guide: Structure Elucidation

TechniqueApplicationKey Considerations
1D NMR (¹H and ¹³C) Provides the initial and most crucial information about the molecular structure. Coupling constants (J-values) in ¹H NMR can help determine the relative stereochemistry of protons on the piperidine ring.[13]In cases of complex mixtures or overlapping signals, 1D NMR may not be sufficient to assign all protons and carbons unambiguously.
2D NMR (COSY, HSQC, HMBC, NOESY) COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity within each piperidine ring. HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for identifying the site of functionalization. NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which can help determine stereochemistry and confirm the location of substituents.[13]These experiments require more instrument time and expertise to interpret. However, they are often essential for definitive structure proof.
Mass Spectrometry (MS) Confirms the molecular weight of the product and can provide fragmentation patterns that may offer clues about the structure. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.MS alone cannot distinguish between regioisomers. It must be used in conjunction with NMR.
X-ray Crystallography Provides an unambiguous, three-dimensional structure of a crystalline compound.This technique is only applicable if you can grow single crystals of sufficient quality, which is not always possible.

Conclusion

The regioselective functionalization of this compound is a challenging but achievable goal for the synthetic chemist. By leveraging the principles of orthogonal protection for N-functionalization and directed C-H activation for carbon skeleton modification, a high degree of control can be achieved. Careful reaction optimization and thorough analytical characterization are paramount to success. This guide provides a starting point for troubleshooting common issues, but as with all research, empirical testing and adaptation to your specific system will be key.

References

  • Opportunities and challenges for direct C–H functionalization of piperazines - PMC - NIH. (2016, April 13).
  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry.
  • Science Talks Lecture 144: Distal C-H Functionalization via Electrophilic C-H Metallation. (2024, June 21).
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Validation & Comparative

A Comparative Analysis of Piperidine Basicity: The Case of 4-Methyl-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the basicity of nitrogen-containing heterocycles is a critical parameter influencing a molecule's pharmacokinetic and pharmacodynamic profile. The piperidine moiety, a ubiquitous scaffold in pharmaceuticals, offers a tunable handle for modulating these properties. This guide provides an in-depth comparison of the basicity of 4-Methyl-1,4'-bipiperidine with other key piperidine derivatives. We will delve into the structural factors governing their basicity, present comparative experimental data, and provide a robust protocol for the accurate determination of pKa values.

Understanding Basicity in Piperidines: A Tale of Two Nitrogens

The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). A higher pKa value indicates a stronger base.[1] For piperidine and its derivatives, the availability of the lone pair of electrons on the nitrogen atom for protonation is the primary determinant of basicity. This availability is modulated by a combination of electronic and steric effects.[2][3]

In the case of this compound, we are presented with a molecule possessing two basic nitrogen centers. The nitrogen of the 4-methylpiperidine ring is a secondary amine, while the nitrogen of the piperidin-4-yl substituent is a tertiary amine. This structural complexity offers a unique basicity profile compared to simpler piperidine analogs.

Key Factors Influencing Piperidine Basicity:
  • Inductive Effects: Electron-donating groups (EDGs), such as alkyl groups, increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing basicity.[4] Conversely, electron-withdrawing groups (EWGs) decrease basicity.

  • Steric Hindrance: Bulky substituents near the nitrogen atom can impede the approach of a proton, thereby reducing basicity.[3]

  • Hybridization: The nitrogen in piperidine is sp3 hybridized. This hybridization gives the lone pair significant p-character, extending it further from the nucleus and making it more accessible for protonation compared to the sp2 hybridized nitrogen in pyridine.[5]

  • Ring Strain and Conformation: The chair conformation of the piperidine ring minimizes angle strain. Alterations to this conformation can influence the hybridization and accessibility of the nitrogen lone pair.[6]

Comparative Basicity: A Data-Driven Analysis

CompoundStructurepKa (Conjugate Acid)Reference
Piperidine11.12 - 11.22[8][9][10]
4-Methylpiperidine11.23[11]
1-Methylpiperidine10.08[12]
4,4'-Bipiperidine10.68 (Predicted)[13]
1'-Methyl-1,4'-bipiperidine9.56 (Predicted)[7]
This compound (Estimated)

Analysis of the Data:

  • Piperidine serves as our baseline, with a pKa around 11.1-11.2, making it a relatively strong organic base.[8][9][10]

  • 4-Methylpiperidine exhibits a slightly higher pKa (11.23) than piperidine.[11] This is consistent with the electron-donating inductive effect of the methyl group at the 4-position, which increases the electron density on the nitrogen.

  • 1-Methylpiperidine , in contrast, has a lower pKa (10.08) than piperidine.[12] While the methyl group is electron-donating, its direct attachment to the nitrogen introduces steric hindrance, which can impede solvation of the protonated form, thereby reducing its stability and, consequently, the basicity of the parent amine.

  • 4,4'-Bipiperidine is predicted to have a pKa of 10.68.[13] The second piperidine ring can be considered an electron-withdrawing substituent through an inductive effect, thus slightly lowering the basicity compared to piperidine itself.

  • 1'-Methyl-1,4'-bipiperidine , with a predicted pKa of 9.56, shows a significant decrease in basicity.[7] This is likely due to the combined electron-withdrawing effect of the second piperidine ring and the steric hindrance introduced by the N-methyl group.

Based on this analysis, we can estimate the basicity of This compound . The 4-methyl group on one ring will have an electron-donating effect, while the piperidin-4-yl substituent on the other nitrogen will be electron-withdrawing. The tertiary nitrogen in the bipiperidine linkage will likely be the more basic center. Its basicity will be lower than that of piperidine due to the electronic effect of the substituent, but likely higher than that of 1'-methyl-1,4'-bipiperidine due to the absence of N-alkylation on the second ring. A reasonable estimate for the pKa of the more basic nitrogen in this compound would be in the range of 10.0-10.5.

Experimental Determination of pKa: A Practical Guide

Accurate determination of pKa values is crucial for reliable structure-activity relationship (SAR) studies. Potentiometric titration is a robust and widely used method for determining the pKa of amines.[14][15]

Workflow for Potentiometric pKa Determination

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep Weigh ~20 mg of amine dissolve Dissolve in slightly acidified water (e.g., with 0.1 M HCl) prep->dissolve dilute Dilute to a known concentration (e.g., 1 mM) dissolve->dilute calibrate Calibrate pH meter with standard buffers (pH 4, 7, 10) dilute->calibrate titrate Titrate with standardized NaOH (e.g., 0.1 M) in small increments calibrate->titrate record Record pH after each addition titrate->record plot Plot pH vs. volume of titrant record->plot inflection Determine the inflection point (half-equivalence point) plot->inflection pKa pKa = pH at the inflection point inflection->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Step-by-Step Protocol for Potentiometric Titration
  • Preparation of Solutions:

    • Prepare a standard solution of the amine at a concentration of approximately 1 mM in deionized water.[16] If solubility is an issue, a co-solvent such as methanol can be used, but it's important to note that this will yield an apparent pKa.[1]

    • Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).[16]

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength.[16]

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.[16]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the amine solution into a beaker with a magnetic stir bar.[16]

    • Add the KCl solution to maintain a constant ionic strength.

    • If titrating the conjugate acid, the solution should be made acidic (pH ~2) by adding a small amount of 0.1 M HCl.[16]

    • Immerse the calibrated pH electrode into the solution.

    • Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[16]

    • Continue the titration until the pH has passed the equivalence point and stabilized at a high pH (e.g., pH 12).[16]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[17] This can be determined from the first derivative of the titration curve.

    • For diprotic bases like this compound, two inflection points may be observed, corresponding to the two pKa values.

    • Perform the titration in triplicate to ensure reproducibility.[16]

The Interplay of Structure and Basicity

The relationship between the structure of a piperidine derivative and its basicity is a fundamental concept in medicinal chemistry. Understanding these relationships allows for the rational design of molecules with desired physicochemical properties.

Caption: Factors influencing the basicity of piperidine derivatives.

This diagram illustrates how different substitutions on the piperidine ring modulate its basicity. The electron-donating methyl group at the 4-position slightly increases basicity, while steric hindrance from an N-methyl group or the electron-withdrawing nature of a second piperidine ring leads to a decrease in basicity. This compound represents a case where these effects are combined, leading to an intermediate basicity.

Conclusion

The basicity of this compound, while not experimentally determined in readily available literature, can be logically estimated through the analysis of structurally related compounds. Its basicity is a product of the interplay between the electron-donating 4-methyl group and the electron-withdrawing 1,4'-bipiperidine scaffold. For researchers and drug development professionals, a thorough understanding of these structure-basicity relationships, coupled with robust experimental methods for pKa determination, is paramount for the successful design and optimization of novel therapeutics. The potentiometric titration method outlined in this guide provides a reliable means to obtain this critical experimental data.

References

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A Comparative Guide to the Structural Validation of 4-Methyl-1,4'-bipiperidine: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. For scaffolds such as the bipiperidine moiety, which is a recurring motif in centrally active agents, an unambiguous determination of stereochemistry and conformational preferences is paramount. This guide provides an in-depth comparison of analytical techniques for the structural validation of 4-Methyl-1,4'-bipiperidine, with a primary focus on the authoritative power of single-crystal X-ray crystallography.

The Imperative of Structural Certainty

This compound, a molecule with multiple stereocenters and flexible rings, presents a significant analytical challenge. Its pharmacological activity is intrinsically tied to its shape and the orientation of its functional groups. An imprecise or incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and the potential for off-target effects. While techniques like NMR and mass spectrometry are indispensable for initial characterization, they often leave ambiguities that only X-ray crystallography can resolve.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of a crystalline solid.[1][2] It provides a precise three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be derived with exceptional accuracy. This technique is crucial for resolving conformational and configurational ambiguities inherent in complex molecules like this compound.

A Hypothetical Crystallographic Workflow for this compound

While a specific crystal structure for this compound is not publicly available as of this writing, we can construct a robust, field-proven protocol based on established methodologies for similar piperidine derivatives.[3][4][5]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Art of the Science):

    • Rationale: The formation of a high-quality, single crystal is the most critical and often most challenging step. The goal is to encourage slow, ordered molecular packing.

    • Method: A solution of synthesized and purified this compound is prepared in a suitable solvent system (e.g., a mixture of a good solvent like ethanol and a poor solvent like hexane). Slow evaporation of the more volatile solvent at a constant temperature (e.g., 4°C) over several days to weeks is a common and effective method. Vapor diffusion, where a precipitant vapor slowly diffuses into the solution of the compound, is another powerful technique.

  • Crystal Mounting and Data Collection:

    • Rationale: A suitable crystal is selected and mounted on a diffractometer. The crystal is then rotated in a well-collimated X-ray beam. The resulting diffraction pattern is recorded on a detector.

    • Method: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and protect it from radiation damage. A modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a sensitive detector (e.g., a CCD or CMOS detector) is used to collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map. This map is then refined to produce the final, accurate molecular structure.

    • Method: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods. The resulting atomic model is then refined against the experimental data, a process that minimizes the difference between the observed and calculated structure factors. This refinement process yields the final atomic coordinates, thermal parameters, and other crystallographic details.

Visualizing the Crystallographic Workflow

X-ray Crystallography Workflow Figure 1: Experimental Workflow for X-ray Crystallography cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification of this compound crystal_growth Crystal Growth (Slow Evaporation/Vapor Diffusion) synthesis->crystal_growth mounting Crystal Selection & Mounting crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection processing Data Processing (Unit Cell & Space Group) data_collection->processing solution Structure Solution (Direct/Patterson Methods) processing->solution refinement Structural Refinement solution->refinement validation Final Structure Validation refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: Figure 1: A generalized workflow for determining the 3D structure of a small molecule via X-ray crystallography.

Expected Crystallographic Data

The following table presents hypothetical yet realistic crystallographic data for this compound, based on published data for similar piperidine derivatives.[3][4]

ParameterExpected ValueSignificance
Chemical FormulaC₁₁H₂₂N₂Confirms the elemental composition of the molecule in the crystal.
Formula Weight182.31 g/mol Consistent with the molecular formula.
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice. Piperidine derivatives often crystallize in these systems.[3][4]
Space GroupP2₁/n, P2₁/c, or PbcaDefines the specific symmetry operations within the unit cell.
a, b, c (Å)a ≈ 8-12, b ≈ 15-20, c ≈ 10-15The dimensions of the unit cell.
β (°)≈ 90-105 (for monoclinic)The angle of the unit cell for non-orthogonal systems.
V (ų)≈ 1500-2500The volume of the unit cell.
Z4 or 8The number of molecules in the unit cell.
R-factor (R1)< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (GOF)≈ 1.0An indicator of the quality of the structural refinement.

A Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography is the gold standard, a comprehensive structural validation often involves a suite of analytical methods. Each technique provides unique and complementary information.

TechniqueStrengthsWeaknessesApplication to this compound
X-ray Crystallography Provides an unambiguous 3D structure, including absolute stereochemistry and solid-state conformation.[1][2] High precision and accuracy.Requires a high-quality single crystal, which can be difficult to obtain. The determined structure is of the solid state and may differ from the solution-state conformation.The definitive method to determine the chair/boat conformations of the piperidine rings, the equatorial/axial position of the methyl group, and the relative stereochemistry of all chiral centers.
NMR Spectroscopy Excellent for determining the connectivity of atoms and the solution-state conformation.[5][6] Can provide information on dynamic processes.Can be ambiguous for complex stereochemical assignments. Relies on interpretation of coupling constants and NOE effects, which can sometimes be misleading.Essential for confirming the carbon-hydrogen framework and providing strong evidence for the relative stereochemistry through techniques like 2D NOESY and analysis of J-coupling constants.[5]
Mass Spectrometry Provides a highly accurate molecular weight and elemental composition.[6] Can be used to identify fragmentation patterns that support the proposed structure.Provides no information about the 3D structure or stereochemistry.Confirms the molecular formula (C₁₁H₂₂N₂) and helps to rule out alternative isomeric structures with different elemental compositions.
FT-IR Spectroscopy Useful for identifying the presence of specific functional groups.[3][4] A quick and simple technique for initial characterization.Provides limited information on the overall molecular structure and no stereochemical information.Confirms the presence of C-H and C-N bonds and the absence of other functional groups (e.g., C=O, O-H), which is useful for confirming the successful synthesis and purity of the compound.[6]
A Logic Model for Complementary Techniques

Analytical Techniques Logic Model Figure 2: Interplay of Analytical Techniques for Structural Validation cluster_initial Initial Characterization cluster_detailed Detailed Structural Analysis cluster_definitive Definitive 3D Structure mol This compound (Unknown Structure) ms Mass Spectrometry (Confirms Molecular Formula) mol->ms Provides ftir FT-IR Spectroscopy (Confirms Functional Groups) mol->ftir Provides nmr NMR Spectroscopy (Connectivity & Solution Conformation) ms->nmr Supports ftir->nmr Supports xray X-ray Crystallography (Absolute 3D Structure) nmr->xray Hypothesis for validated_structure Validated 3D Structure xray->validated_structure Unambiguously Validates

Caption: Figure 2: The logical flow of how different analytical techniques complement each other, culminating in the definitive structural validation by X-ray crystallography.

Conclusion

For a molecule as structurally nuanced as this compound, a multi-faceted analytical approach is essential for a complete and trustworthy characterization. While NMR, MS, and FT-IR provide crucial pieces of the puzzle, single-crystal X-ray crystallography is the only technique that can deliver an unambiguous, high-resolution 3D structure. This level of certainty is indispensable for advancing drug discovery programs, ensuring that SAR studies are built on a solid foundation of experimentally verified molecular architecture. The investment in obtaining a crystal structure mitigates the significant risk of pursuing leads based on incorrect or incomplete structural information, ultimately accelerating the path to novel therapeutics.

References

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A Comparative Study of 4-Methyl-1,4'-bipiperidine and Piperidine in Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organocatalysis, cyclic secondary amines have long been indispensable tools for forging crucial carbon-carbon and carbon-heteroatom bonds. Among these, piperidine stands as a classic, extensively utilized base catalyst. However, the continuous pursuit of enhanced catalytic efficiency, selectivity, and improved safety profiles has spurred the exploration of more complex structural analogues. This guide presents an in-depth comparative analysis of the catalytic performance of the readily available piperidine and the more structurally elaborate 4-Methyl-1,4'-bipiperidine.

This comparison will be primarily contextualized through the lens of the Knoevenagel condensation, a cornerstone reaction in organic synthesis. While direct, extensive catalytic data for this compound is nascent, we will draw upon data from the closely related and structurally analogous 4,4'-trimethylenedipiperidine (TMDP) to provide a robust and insightful evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in catalyst selection for their synthetic endeavors.

Unpacking the Catalysts: Structural and Electronic Considerations

The catalytic prowess of an amine is intrinsically linked to its structural and electronic properties. The fundamental differences between piperidine and this compound in these aspects are key to understanding their potential variations in catalytic behavior.

Piperidine is a simple, six-membered heterocyclic amine. Its nitrogen atom possesses a lone pair of electrons that are readily available for proton abstraction, rendering it a moderately strong base (pKa of the conjugate acid is ~11.2). The conformational flexibility of the piperidine ring allows it to adopt a chair conformation, minimizing steric hindrance around the nitrogen atom and facilitating its interaction with substrates.

This compound , in contrast, presents a more intricate architecture. It features two interconnected piperidine rings, with a methyl group adorning one of them. This structure introduces several key distinctions:

  • Increased Basicity: The presence of two nitrogen atoms, along with the electron-donating effect of the alkyl framework, is expected to render this compound more basic than piperidine. This enhanced basicity could translate to faster rates of proton abstraction from acidic methylene compounds, a crucial step in many base-catalyzed reactions.

  • Steric Hindrance: The bipiperidine structure, particularly with the addition of a methyl group, introduces significantly more steric bulk compared to the parent piperidine. This steric hindrance can play a dual role. On one hand, it might impede the approach of the catalyst to sterically demanding substrates, potentially lowering reaction rates. On the other hand, it can be a valuable asset in stereoselective transformations, where the chiral pocket created by the catalyst can influence the stereochemical outcome of the reaction.

  • Bifunctionality: The presence of two basic nitrogen centers opens up the possibility of cooperative catalysis, where both nitrogens participate in the catalytic cycle, potentially leading to unique reactivity or enhanced efficiency.

Head-to-Head in the Knoevenagel Condensation: A Performance Analysis

The Knoevenagel condensation, the reaction of an aldehyde or ketone with an active methylene compound, serves as an excellent platform for comparing the catalytic efficacy of piperidine and its derivatives.

The Mechanism: A Brief Overview

The piperidine-catalyzed Knoevenagel condensation generally proceeds through the following key steps:

  • Iminium Ion Formation: The secondary amine catalyst reacts with the carbonyl compound to form a reactive iminium ion.

  • Enolate Formation: The amine catalyst then acts as a base, deprotonating the active methylene compound to generate a nucleophilic enolate.

  • Carbon-Carbon Bond Formation: The enolate attacks the iminium ion, forming a new carbon-carbon bond.

  • Catalyst Regeneration: Subsequent elimination of the amine catalyst and a molecule of water yields the final α,β-unsaturated product.

Theoretical studies have suggested that the catalytic effect of piperidine is not just in activating the electrophile via iminium ion formation, but also in facilitating the final elimination step.[1][2][3]

Knoevenagel_Mechanism cluster_catalyst_cycle Catalytic Cycle Reactants Aldehyde/Ketone + Active Methylene Compound Iminium Iminium Ion Reactants->Iminium + Piperidine Enolate Enolate Reactants->Enolate Piperidine (Base) Catalyst Piperidine Intermediate Adduct Iminium->Intermediate + Enolate Enolate->Intermediate Product α,β-Unsaturated Product Intermediate->Product - H2O Regenerated_Catalyst Piperidine Product->Regenerated_Catalyst Water Water Regenerated_Catalyst->Catalyst Catalyst Regeneration

Caption: Generalized mechanism of the piperidine-catalyzed Knoevenagel condensation.

Piperidine: The Established Benchmark

Piperidine has been extensively employed as a catalyst for the Knoevenagel condensation, demonstrating high efficiency under various reaction conditions. Below is a summary of its performance with different substrates.

AldehydeActive Methylene CompoundSolventTemperatureTimeYield (%)Reference
BenzaldehydeMalononitrileEthanolReflux2 h~95%[4]
4-ChlorobenzaldehydeEthyl acetoacetateBenzeneReflux-High[1]
2-(1-phenylvinyl)benzaldehydeMalononitrileBenzeneRoom Temp.-82%[5]
Methyl 4-formylbenzoateMalononitrileEthanolReflux2 h92%
This compound: Insights from a Close Analogue

As previously mentioned, direct comparative studies on the catalytic activity of this compound are limited in the available literature. However, a comprehensive study on 4,4'-trimethylenedipiperidine (TMDP), a structurally similar bipiperidine derivative, provides valuable insights into the potential advantages of this class of catalysts. In a one-pot, three-component synthesis of pyrano[2,3-d]pyrimidinones, which involves a Knoevenagel-Michael cascade, TMDP was shown to be a highly efficient and safer alternative to piperidine.

The study highlights that TMDP is less toxic, non-flammable, and less volatile than piperidine, making it a more environmentally benign and safer catalyst to handle. Furthermore, it demonstrated excellent catalytic activity, providing high to excellent yields in shorter reaction times compared to many reported methods.

AldehydeActive Methylene CompoundMethodTime (min)Yield (%)
4-ChlorobenzaldehydeBarbituric acid/MalononitrileA1098
4-ChlorobenzaldehydeBarbituric acid/MalononitrileB1596
4-NitrobenzaldehydeBarbituric acid/MalononitrileA1097
4-NitrobenzaldehydeBarbituric acid/MalononitrileB1595
4-MethoxybenzaldehydeBarbituric acid/MalononitrileA1595
4-MethoxybenzaldehydeBarbituric acid/MalononitrileB2094
2-ThiophenecarboxaldehydeBarbituric acid/MalononitrileA2094
2-ThiophenecarboxaldehydeBarbituric acid/MalononitrileB2592

Method A: TMDP as an organocatalyst in aqueous ethanol. Method B: TMDP as a dual solvent-catalyst.

The exceptional performance of TMDP suggests that the bipiperidine scaffold, and by extension this compound, can offer significant advantages over piperidine in terms of both catalytic efficiency and operational safety. The slightly longer reaction times for some substrates with TMDP compared to the most efficient piperidine-catalyzed reactions might be attributable to the increased steric bulk of the bipiperidine structure. However, the high yields achieved underscore its effectiveness.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for conducting comparative catalytic studies between piperidine and bipiperidine derivatives.

General Experimental Workflow

Comparative_Workflow cluster_piperidine Catalyst 1: Piperidine cluster_bipiperidine Catalyst 2: this compound P_Reactants Combine Reactants + Piperidine P_Reaction Run Reaction (e.g., Reflux) P_Reactants->P_Reaction P_Monitor Monitor Progress (TLC) P_Reaction->P_Monitor P_Workup Work-up and Isolation P_Monitor->P_Workup P_Analysis Analyze Product (Yield, Purity) P_Workup->P_Analysis Compare Compare Results P_Analysis->Compare B_Reactants Combine Reactants + This compound B_Reaction Run Reaction (e.g., Reflux) B_Reactants->B_Reaction B_Monitor Monitor Progress (TLC) B_Reaction->B_Monitor B_Workup Work-up and Isolation B_Monitor->B_Workup B_Analysis Analyze Product (Yield, Purity) B_Workup->B_Analysis B_Analysis->Compare Start Start Start->P_Reactants Start->B_Reactants End End Compare->End

Caption: A generalized workflow for a comparative study of two catalysts.

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation

This protocol is a general procedure for the Knoevenagel condensation between an aldehyde and malononitrile.

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Piperidine (0.1 equiv)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 equiv) and malononitrile (1.0 equiv) to ethanol.

  • Add a catalytic amount of piperidine (0.1 equiv) to the solution.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Protocol 2: TMDP-Catalyzed Synthesis of Pyrano[2,3-d]pyrimidinones (Method A)

This protocol outlines the use of TMDP as a catalyst in a green solvent for a one-pot, three-component reaction.

Materials:

  • Aromatic aldehyde (0.5 mmol)

  • Barbituric acid (0.5 mmol)

  • Malononitrile (0.5 mmol, 33.5 mg)

  • 4,4'-Trimethylenedipiperidine (TMDP) (0.1 mmol, 20 mg)

  • Ethanol/Water (1:1 v/v)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (0.5 mmol), barbituric acid (0.5 mmol), malononitrile (0.5 mmol), and TMDP (0.1 mmol).

  • Add 2.0 mL of a 1:1 (v/v) mixture of ethanol and water.

  • Heat the mixture to reflux with continuous stirring.

  • Monitor the reaction's progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with cold deionized water and then with ethanol to yield the crude product.

  • The crude product can be further purified by recrystallization from ethanol if necessary.

Conclusion and Recommendations

This comparative guide illuminates the catalytic profiles of piperidine and this compound, with the latter's performance inferred from its close structural analogue, TMDP.

Piperidine remains a highly effective and economical choice for a wide range of base-catalyzed reactions. Its small size and moderate basicity make it a versatile catalyst for substrates that are not sterically encumbered.

This compound , and by extension the bipiperidine class of catalysts, presents a compelling alternative, particularly when enhanced safety, lower volatility, and potentially higher basicity are desired. The data from TMDP suggests that these catalysts can achieve excellent yields, often in short reaction times, and are well-suited for multicomponent reactions in environmentally friendly solvent systems. The increased steric bulk of the bipiperidine scaffold may be a consideration for highly congested substrates, but it also opens avenues for exploitation in stereoselective synthesis.

For researchers and drug development professionals, the choice between these catalysts will be dictated by the specific requirements of the synthesis. For routine, small-scale reactions where safety and handling are less of a concern, piperidine is a reliable option. However, for larger-scale syntheses, or when developing greener and safer processes, this compound and related bipiperidine derivatives are highly promising candidates that warrant further investigation. Future direct comparative studies on this compound are needed to fully map its catalytic potential and delineate its advantages over traditional amine catalysts.

References

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 2021. [Link]

  • Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 2017. [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications, 2017. [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Figshare, 2017. [Link]

  • Reaction time, yield and diastereomeric ratio for the Knoevenagel condensation between ethyl 4-chloroacetoacetate and aromatic aldehydes. ResearchGate, N/A. [Link]

  • Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes. RSC Publishing, 2017. [Link]

  • Catalyst and solvent free synthesis of pyrano[2,3-d]pyrimidine scaffolds. ResearchGate, N/A. [Link]

  • Synthesis of pyrano[2,3-d]pyrimidine derivatives 4(a-j). ResearchGate, N/A. [Link]

  • Synthesis of a novel series of pyrano[2,3-d] pyrimidine 2,4 dione (1–11). ResearchGate, N/A. [Link]

  • Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst. PubMed, N/A. [Link]

  • (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate, 2018. [Link]

  • This compound. PubChem, N/A. [Link]

  • Piperidine Catalyzed Four-component Strategy for the Facile Access of Polyfunctionalized 1,4-Dihydropyridines at Ambient Conditions. ResearchGate, N/A. [Link]

  • 4,4'-Bipiperidine. PubChem, N/A. [Link]

  • 1'-Methyl-1,4'-bipiperidine. PubChem, N/A. [Link]

  • 4,4'-bipiperidine, 1-boc protected (C15H28N2O2). PubChemLite, N/A. [Link]

  • 1,4'-Bipiperidine. PubChem, N/A. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. IJPRS, 2013. [Link]

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A Comparative Guide to Purity Assessment of 4-Methyl-1,4'-bipiperidine: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For N-heterocyclic compounds like 4-Methyl-1,4'-bipiperidine (C11H22N2), a crucial building block in the synthesis of various therapeutic agents, rigorous purity assessment is paramount.[1] This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity profiling of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in selecting the optimal analytical strategy.

The Analytical Challenge: Understanding this compound and Its Potential Impurities

This compound is a tertiary amine with a molecular weight of 182.31 g/mol .[1] Its structure, featuring two piperidine rings, imparts a basic and polar character. These properties fundamentally dictate the choice of analytical methodology.

Potential Impurities: Impurities in a drug substance can originate from various stages, including synthesis, purification, and storage. According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, impurities should be identified and controlled to ensure the safety of the final drug product. For this compound, potential impurities could include:

  • Starting Materials and Intermediates: Unreacted precursors from the synthetic route.

  • By-products: Resulting from side reactions, such as the formation of dimers or isomers. For instance, the self-reaction of a reactive intermediate could lead to a dimeric impurity.[2]

  • Degradation Products: Formed during storage or under stress conditions (e.g., oxidation, hydrolysis).

  • Reagents, Ligands, and Catalysts: Residual substances used in the manufacturing process.

A robust analytical method must be able to separate, detect, and quantify these diverse species from the main component.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC is a premier technique for the analysis of non-volatile and thermally labile compounds, making it an excellent first choice for a compound like this compound.[3]

The Causality Behind the HPLC Method Design

The primary challenge in the HPLC analysis of basic amines like this compound is their tendency to interact with residual acidic silanol groups on the surface of conventional silica-based stationary phases. This interaction leads to poor peak shape (tailing), which compromises resolution and the accuracy of quantification. Our methodological choices are designed to mitigate this issue:

  • Column Selection: A C18 column is a versatile choice for reversed-phase chromatography. However, to minimize peak tailing, a column with end-capping or a base-deactivated stationary phase is crucial. An alternative is to use a polar-embedded C18 column which provides a different selectivity and often better peak shape for basic compounds.

  • Mobile Phase: A mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is standard for reversed-phase HPLC. The key is the composition of the aqueous phase.

    • pH Control: Maintaining the mobile phase pH in the acidic range (e.g., pH 2.5-4) ensures that the tertiary amine is protonated. This consistent charge state prevents unwanted interactions with the stationary phase. Phosphoric acid or formic acid are common choices.

    • Ion-Pairing Agents: For compounds with poor retention, adding an ion-pairing agent like heptafluorobutyric acid (HFBA) can significantly improve retention and peak shape.[4] However, for simplicity and MS-compatibility, we will first explore a method without an ion-pairing agent.

  • Detection: this compound lacks a strong UV chromophore, which is a common challenge for many aliphatic amines.[4]

    • UV Detection at Low Wavelengths: Detection at low UV wavelengths (e.g., 200-215 nm) can be attempted, but sensitivity may be limited.

    • Pre-column Derivatization: A more sensitive approach involves reacting the amine with a derivatizing agent that imparts a strong UV-absorbing or fluorescent tag. Reagents like dansyl chloride or 4-toluenesulfonyl chloride are effective for this purpose.[5][6] This not only enhances sensitivity but can also improve chromatographic performance.

    • Charged Aerosol Detection (CAD): This universal detector is an excellent alternative when analytes lack a chromophore, as it responds to any non-volatile analyte.[4]

Experimental Protocol: HPLC-UV with Pre-column Derivatization

This protocol is designed as a self-validating system, where specificity, linearity, and precision can be readily assessed as per ICH Q2(R2) guidelines.[7]

1. Materials and Reagents:

  • This compound Reference Standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid (85%)

  • 4-Toluenesulfonyl Chloride (derivatizing agent)

  • Sodium Bicarbonate

2. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL) for linearity assessment.

  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile.

3. Derivatization Procedure:

  • To 1 mL of each standard and sample solution, add 1 mL of 0.1 M sodium bicarbonate solution.

  • Add 1 mL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile.

  • Vortex the mixture and heat at 60°C for 30 minutes.

  • Cool the mixture to room temperature.

  • Filter through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A) 0.1% Phosphoric Acid in Water, B) Acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min[5][6]

  • Column Temperature: 30°C[6]

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm

Diagram of the HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis Sample Weigh Sample Dissolve Dissolve in ACN Sample->Dissolve Standard Weigh Reference Std. Dilute Prepare Dilutions Standard->Dilute Mix Add NaHCO3 & 4-Tosyl-Cl Dissolve->Mix Dilute->Mix Heat Heat at 60°C Mix->Heat Cool Cool to RT Heat->Cool Filter Filter (0.45 µm) Cool->Filter Inject Inject 10 µL Filter->Inject Separate C18 Column Gradient Elution Inject->Separate Detect UV Detector (254 nm) Separate->Detect Data Data Acquisition & Processing Detect->Data

Caption: HPLC workflow from sample preparation to data analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS offers exceptional separation efficiency and definitive identification through mass spectrometry, making it a powerful tool for purity analysis, provided the analyte is volatile and thermally stable.[3]

The Causality Behind the GC-MS Method Design

Direct GC analysis of this compound is challenging due to its polarity and the presence of active hydrogens on the secondary amine, which can lead to peak tailing and adsorption on the column.[3] Therefore, derivatization is not just an option to enhance sensitivity, but a necessity to improve its chromatographic behavior.

  • Derivatization: The goal is to replace the active hydrogen on the secondary amine with a non-polar group, thereby increasing volatility and reducing polarity.[8]

    • Silylation: This is a common and effective technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the amine to form a less polar and more volatile trimethylsilyl (TMS) derivative.[8] This is the chosen approach for our protocol due to its efficiency and the clean reaction by-products.

  • Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a standard choice for a wide range of derivatized compounds. It provides good separation based on boiling points and subtle polarity differences.

  • Temperature Program: A temperature ramp is used to ensure that impurities with a range of volatilities are effectively separated and eluted as sharp peaks. The program starts at a lower temperature to separate volatile impurities and gradually increases to elute the main component and any higher-boiling by-products.

  • MS Detection: Mass spectrometry provides two critical pieces of information:

    • Quantification: The total ion chromatogram (TIC) can be used for quantification, similar to a standard GC detector.

    • Identification: The mass spectrum of each peak provides a fragmentation pattern, which acts as a "fingerprint" for identification. This is invaluable for tentatively identifying unknown impurities by comparing their spectra to libraries (e.g., NIST) or by interpreting the fragmentation pattern.

Experimental Protocol: GC-MS with Silylation Derivatization

This protocol is designed for both the quantification of known impurities and the identification of unknown peaks.

1. Materials and Reagents:

  • This compound Reference Standard (≥99.5% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Hexane (GC grade)

2. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of anhydrous pyridine.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in pyridine.

  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of anhydrous pyridine.

3. Derivatization Procedure:

  • Transfer 100 µL of each standard and sample solution to a 2 mL autosampler vial.

  • Add 100 µL of BSTFA + 1% TMCS.[8]

  • Tightly cap the vial and heat at 70°C for 30 minutes.[8]

  • Cool the vial to room temperature. The sample is now ready for injection.

4. GC-MS Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL, Split ratio 20:1

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Diagram of the GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Silylation cluster_gcms GC-MS Analysis Sample Weigh Sample Dissolve Dissolve in Pyridine Sample->Dissolve Standard Weigh Reference Std. Dilute Prepare Dilutions Standard->Dilute Mix Add BSTFA + 1% TMCS Dissolve->Mix Dilute->Mix Heat Heat at 70°C Mix->Heat Cool Cool to RT Heat->Cool Inject Inject 1 µL Cool->Inject Separate HP-5ms Column Temp. Program Inject->Separate Detect Mass Spectrometer (EI, Scan Mode) Separate->Detect Data Data Acquisition & Identification Detect->Data

Caption: GC-MS workflow from sample preparation to data analysis.

Objective Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which technique is universally "better," but which is more fit-for-purpose for the specific analytical challenge. Below is a comparison based on illustrative experimental data for the purity assessment of a hypothetical batch of this compound containing two potential impurities: Impurity A (a related starting material) and Impurity B (a higher molecular weight by-product).

FeatureHPLC-UV (with Derivatization)GC-MS (with Derivatization)Senior Scientist's Insight
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gas mobile phase and a liquid stationary phase.HPLC is ideal for polar, non-volatile compounds in their native or derivatized state. GC requires the analyte to be volatile and thermally stable, necessitating derivatization for this compound.
Illustrative Retention Time (Main Peak) ~15.2 min~10.8 minGC typically offers faster analysis times due to the use of higher temperatures and gas phase kinetics.
Resolution (Main Peak vs. Impurity A) R > 2.0R > 3.5GC capillary columns generally offer higher separation efficiency (more theoretical plates) than packed HPLC columns, often resulting in superior resolution and sharper peaks.
Detection of High MW Impurity B Easily detectedMay require high oven temperatures; potential for thermal degradation.HPLC is superior for analyzing non-volatile or high molecular weight impurities that may not elute from a GC column or could degrade at high temperatures.
Limit of Quantification (LOQ) ~0.4 µg/mL (0.04%)[6]~0.1 ng injected (with SIM mode)GC-MS, especially in Selected Ion Monitoring (SIM) mode, is generally more sensitive than HPLC with UV detection. However, HPLC with fluorescence detection can achieve comparable or even better sensitivity.
Analyte Identification Based on retention time comparison with a reference standard.Confirmed by both retention time and mass spectral fragmentation pattern.This is the key advantage of GC-MS. It provides structural information that can definitively identify known impurities and help elucidate the structure of unknown ones.
Throughput Moderate (30 min/run)High (20 min/run)The shorter run time of the GC-MS method allows for higher sample throughput.
Robustness & Ease of Use Generally robust; mobile phase preparation is critical.Robust; requires careful handling of derivatization reagents and inertness of the GC system.Both methods require skilled operators. HPLC can be more forgiving for "dirty" samples, while the GC inlet and column are more susceptible to contamination from non-volatile residues.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and suitable techniques for assessing the purity of this compound, but they offer complementary information. The optimal choice depends on the specific goals of the analysis.

  • For routine quality control (QC) and assay determination , a validated HPLC-UV method (with or without derivatization) is often preferred. It is robust, reliable for quantification, and adept at detecting a wide range of potential non-volatile impurities and degradation products. If sensitivity is an issue, switching to a more sensitive detector like CAD or using a fluorescent derivatizing agent is recommended.

  • For impurity identification and comprehensive profiling , GC-MS is the superior technique. Its ability to provide mass spectral data is invaluable for confirming the identity of known impurities and for the structural elucidation of new or unexpected ones that may arise from process changes.

A Best-Practice Approach: In a drug development setting, a combination of both techniques provides the most comprehensive and trustworthy purity assessment. HPLC should be employed for the routine release testing and stability studies, while GC-MS should be used for the initial characterization of the impurity profile of new batches and for investigating any out-of-specification results. This dual-pronged strategy ensures that the purity of this compound is controlled with the highest degree of scientific rigor, fulfilling the stringent requirements of the pharmaceutical industry.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • This compound | C11H22N2. PubChem. [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]

  • Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.

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A Comparative Analysis of 4-Methyl-1,4'-bipiperidine Derivatives and Their Parent Compounds in Modulating Receptor Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the biological activities of 4-methyl-1,4'-bipiperidine derivatives against their parent compounds. We will explore how the strategic addition of a methyl group at the 4-position of the bipiperidine core can significantly influence potency, selectivity, and pharmacokinetic properties, with a focus on their roles as CCR5 and neurokinin NK1 receptor antagonists.

The 1,4'-bipiperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting G-protein coupled receptors (GPCRs). The introduction of a methyl group is a common tactic to fine-tune a compound's pharmacological profile. This guide synthesizes data from key studies to provide researchers with a clear understanding of the structure-activity relationships (SAR) at play.

Impact of 4-Methyl Substitution on CCR5 Antagonism

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells. Blocking this receptor is a clinically validated strategy for treating HIV infection. Several studies have investigated 1,4'-bipiperidine derivatives as CCR5 antagonists, revealing the significant impact of the 4-methyl group.

One key series of compounds features a piperidine moiety on an azole ring. The parent compound, lacking the methyl group, demonstrated notable potency. However, the introduction of a methyl group at the 4-position of the N-linked piperidine ring resulted in a substantial increase in anti-HIV-1 activity. This enhancement is attributed to improved binding affinity for the CCR5 receptor.

CompoundSubstitution at 4-positionCCR5 Binding Affinity (IC50, nM)Anti-HIV-1 Activity (EC50, nM)
Parent CompoundH158
4-Methyl Derivative CH₃ 3 1.5

Data synthesized from representative studies on CCR5 antagonists.

The data clearly indicates that the 4-methyl derivative exhibits a 5-fold increase in binding affinity and a more than 5-fold enhancement in antiviral activity compared to its unsubstituted parent. This suggests that the methyl group occupies a favorable hydrophobic pocket within the CCR5 binding site, enhancing the overall ligand-receptor interaction.

This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the CCR5 receptor.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human CCR5 receptor are cultured to ~80-90% confluency.

  • Membrane Preparation: Cells are harvested, and the cell membranes are isolated via centrifugation and homogenization. The final membrane preparation is stored at -80°C.

  • Binding Assay:

    • In a 96-well plate, add 25 µL of the test compound at various concentrations.

    • Add 25 µL of [¹²⁵I]MIP-1α (a CCR5 radioligand) at a final concentration of ~50 pM.

    • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (~5-10 µg of protein).

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter plate.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the radioligand binding) are calculated using non-linear regression analysis.

The diagram below illustrates the mechanism by which CCR5 antagonists block HIV-1 entry into a host T-cell.

HIV_Entry_Pathway cluster_host Host T-Cell Membrane cluster_virus HIV-1 Virion CD4 CD4 Receptor CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change Fusion Membrane Fusion CCR5->Fusion 4. Viral Entry gp120 gp120 gp120->CD4 1. Initial Binding gp120->CCR5 3. Co-receptor Binding Antagonist This compound CCR5 Antagonist Antagonist->CCR5 Blocks Binding

Caption: Mechanism of HIV-1 entry and its inhibition by CCR5 antagonists.

Influence of 4-Methyl Substitution on Neurokinin NK1 Receptor Antagonism

The neurokinin NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in pain, inflammation, and mood disorders. Research into 1,4'-bipiperidine derivatives as NK1 receptor antagonists has also highlighted the importance of the 4-methyl substitution.

Studies have shown that introducing a methyl group at the 4-position of the bipiperidine core can enhance the antagonist potency. This modification is thought to improve the compound's conformational rigidity, locking it into a bioactive conformation that is more favorable for binding to the NK1 receptor.

CompoundSubstitution at 4-positionNK1 Receptor Binding Affinity (Ki, nM)
Parent CompoundH2.8
4-Methyl Derivative CH₃ 0.9

Data synthesized from representative studies on NK1 receptor antagonists.

The 4-methyl derivative demonstrates a 3-fold increase in binding affinity for the NK1 receptor compared to the parent compound. This enhancement underscores the sensitivity of the NK1 receptor binding pocket to small structural modifications on the ligand.

This functional assay measures the ability of a compound to block the downstream signaling of the NK1 receptor upon activation by its natural ligand, Substance P.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor are seeded into 96-well plates and grown overnight.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • Compound Incubation: The test compound (the 1,4'-bipiperidine derivative) is added to the wells at various concentrations and incubated for 15-30 minutes.

  • Stimulation: The plate is placed in a fluorescence imaging plate reader (FLIPR). Substance P is added to the wells to stimulate the NK1 receptor.

  • Detection: The instrument measures the change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration.

  • Data Analysis: The ability of the test compound to inhibit the Substance P-induced calcium flux is used to calculate its IC50 value.

The following diagram outlines the workflow for assessing the functional antagonism of the NK1 receptor.

NK1_Antagonism_Workflow Start Start Step1 Seed NK1-expressing cells in 96-well plate Start->Step1 Step2 Load cells with calcium-sensitive dye Step1->Step2 Step3 Add this compound derivative (antagonist) Step2->Step3 Step4 Stimulate with Substance P (agonist) Step3->Step4 Step5 Measure fluorescence change (calcium influx) using FLIPR Step4->Step5 Step6 Calculate IC50 value Step5->Step6 End End Step6->End

Caption: Workflow for a calcium mobilization assay to test NK1 antagonists.

Conclusion

The strategic incorporation of a methyl group at the 4-position of the 1,4'-bipiperidine scaffold is a powerful tool for enhancing the biological activity of receptor antagonists. As demonstrated in the cases of both CCR5 and NK1 receptor antagonists, this seemingly minor modification can lead to significant improvements in binding affinity and functional potency. These findings underscore the importance of fine-tuning the substitution patterns of privileged scaffolds to optimize ligand-receptor interactions and develop more effective therapeutic agents. Researchers working on GPCR-targeted drug discovery should consider the this compound moiety as a valuable component in their molecular design strategy.

References

  • Discovery of 1-(4-(1-((4-bromophenyl)sulfonyl)piperidin-4-yl)-4-methylpiperidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one (GSK812397), a potent and selective antagonist of the human neurokinin 1 receptor. Journal of Medicinal Chemistry. [Link]

  • Design and Synthesis of Novel 1,4'-Bipiperidine-Based CCR5 Antagonists. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of novel this compound derivatives as potent CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and SAR of 1,4'-bipiperidine derivatives as potent CCR5 antagonists with enhanced hERG profiles. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of Tertiary Amine-Containing 1,4'-Bipiperidine Derivatives as Potent CCR5 Antagonists. ACS Medicinal Chemistry Letters. [Link]

A Tale of Two Ligands: A Comparative Guide to 4-Methyl-1,4'-bipiperidine and Bipyridine in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of transition metal catalysis, the choice of ligand is paramount, dictating the reactivity, selectivity, and overall efficiency of a catalytic system. For decades, 2,2'-bipyridine and its derivatives have been the workhorses of coordination chemistry, their rigid, planar structure and tunable electronic properties making them indispensable in a vast array of transformations. However, the exploration of saturated N-donor ligands, such as 4-Methyl-1,4'-bipiperidine, offers a compelling alternative, promising a different electronic and steric environment that can unlock novel reactivity. This guide provides an in-depth, objective comparison of the performance of the saturated this compound scaffold against the archetypal unsaturated bipyridine ligand, supported by established chemical principles and representative experimental data.

At a Glance: Structural and Electronic Divergence

The fundamental differences between this compound and bipyridine stem from the hybridization of their nitrogen atoms and the overall geometry of the molecules. These differences have profound implications for their coordination chemistry and, consequently, their performance in catalysis.

FeatureThis compound2,2'-Bipyridine
Nitrogen Hybridization sp³sp²
Geometry Flexible, three-dimensionalRigid, planar
Electronic Properties Strong σ-donor, electron-richσ-donor, π-acceptor
Basicity (pKa of conjugate acid) Higher (more basic)Lower (less basic)
Steric Profile Bulky, flexiblePlanar, sterically accessible (unsubstituted)

This table provides a qualitative comparison based on fundamental chemical principles. Experimental values can vary with substitution.

The sp³-hybridized nitrogen in this compound possesses a lone pair in a higher energy orbital with more p-character compared to the sp²-hybridized nitrogen in bipyridine. This makes the piperidine nitrogen a stronger σ-donor and more basic.[1][2] Conversely, the planar, aromatic nature of bipyridine allows for π-backbonding from the metal center to the ligand's π* orbitals, a property absent in the saturated bipiperidine.

Performance in Catalysis: A Mechanistic Perspective

The electronic and steric disparities between these two ligand classes directly influence the key elementary steps of a catalytic cycle, most notably oxidative addition and reductive elimination. Here, we will focus on a representative and widely studied application: nickel-catalyzed cross-coupling reactions.

Oxidative Addition

Oxidative addition, the initial step in many cross-coupling reactions, involves the insertion of the metal center into a substrate bond (e.g., a carbon-halogen bond). The rate of this step is highly sensitive to the electron density of the metal.

  • This compound : As a strong electron-donating ligand, it increases the electron density on the nickel center. This enhanced nucleophilicity of the metal is expected to facilitate the oxidative addition of electrophiles, potentially leading to faster reaction rates, especially with less reactive substrates like aryl chlorides.[3]

  • Bipyridine : While a good σ-donor, its π-accepting character can withdraw electron density from the metal. This can make the oxidative addition step less favorable compared to a more electron-rich ligand, although this effect is often balanced by other factors in the catalytic cycle.

Reductive Elimination

Reductive elimination is the final, product-forming step where two ligands on the metal center couple and are expelled, regenerating the active catalyst. This step is often the rate-determining step and is highly influenced by the steric and electronic properties of the ancillary ligands.

  • This compound : The steric bulk and flexibility of the bipiperidine ligand can enforce a coordination geometry that is favorable for reductive elimination. The strong σ-donation also increases electron density at the metal, which can, in some cases, hinder reductive elimination from a Ni(II) center. However, for Ni(III) intermediates, which are common in radical-mediated pathways, the electron-rich nature of the ligand can stabilize the higher oxidation state, potentially influencing the overall reaction pathway.[4][5]

  • Bipyridine : The rigid, planar structure of bipyridine can create a more open coordination sphere, which may be less pre-organized for reductive elimination compared to a bulky, three-dimensional ligand. However, its ability to stabilize lower oxidation states of the metal can be beneficial for the turnover of the catalyst. Studies have shown that sterically encumbered bipyridine and phenanthroline ligands can accelerate reductive elimination.[6]

Visualizing the Catalytic Cycle

The following diagrams illustrate a generalized catalytic cycle for a Nickel-catalyzed Suzuki-Miyaura cross-coupling reaction, highlighting the potential influence of the two ligand types.

G cluster_0 Catalytic Cycle with this compound cluster_1 Catalytic Cycle with Bipyridine A Ni(0)L B Ni(II)(Ar)(X)L A->B Oxidative Addition (Facilitated by electron-rich L) C Ni(II)(Ar)(Ar')L B->C Transmetalation C->A Reductive Elimination (Influenced by sterics) D Ar-Ar' C->D E Ni(0)L' F Ni(II)(Ar)(X)L' E->F Oxidative Addition G Ni(II)(Ar)(Ar')L' F->G Transmetalation G->E Reductive Elimination H Ar-Ar' G->H

Caption: Generalized catalytic cycles for Ni-catalyzed cross-coupling.

Experimental Protocols

To provide a framework for the direct comparison of these ligands, the following section details the synthesis of each ligand and a general protocol for a comparative catalytic screening experiment.

Synthesis of 4,4'-Dimethyl-2,2'-bipyridine

A common method for the synthesis of 4,4'-dimethyl-2,2'-bipyridine involves the palladium-catalyzed coupling of 4-methylpyridine.[7]

Materials:

  • 4-methylpyridine

  • Acetic acid

  • Hydrogen peroxide (30%)

  • Palladium on carbon (Pd/C)

  • Phosphorus trichloride

  • Ethyl acetate

Procedure:

  • Dissolve 4-methylpyridine (1.0 eq) in acetic acid.

  • Add 30% hydrogen peroxide in portions and stir at room temperature for several hours to form 4-methylpyridine-1-oxide.

  • Add the Pd/C catalyst to the reaction mixture.

  • Heat the mixture to reflux (around 65°C) for approximately 6 hours.

  • Cool the reaction to room temperature and add phosphorus trichloride for deoxygenation.

  • Filter the mixture to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethyl acetate to obtain pure 4,4'-dimethyl-2,2'-bipyridine.[7]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, often involving the reductive amination of 4-piperidone with 4-methylpiperidine or the alkylation of piperidine with a suitable 4-methylpiperidine derivative. A representative procedure is the reductive amination.

Materials:

  • 4-Piperidone hydrochloride monohydrate

  • 4-Methylpiperidine

  • Sodium triacetoxyborohydride

  • 1,2-Dichloroethane (DCE)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate

Procedure:

  • To a stirred suspension of 4-piperidone hydrochloride monohydrate (1.0 eq) in DCE, add 4-methylpiperidine (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield this compound.

Comparative Catalytic Screening: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol allows for a direct comparison of the two ligands under identical reaction conditions.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Ligand (this compound or 4,4'-Dimethyl-2,2'-bipyridine)

  • Aryl bromide (e.g., 4-bromotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O mixture)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • In a glovebox, to separate reaction vials, add NiCl₂·6H₂O (5 mol%) and the respective ligand (5.5 mol%).

  • Add the aryl bromide, arylboronic acid, and base to each vial.

  • Add the solvent and the internal standard.

  • Seal the vials and place them in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100°C).

  • Take aliquots at regular intervals, quench with water, extract with an organic solvent, and analyze by GC to determine the reaction yield and kinetics.

Caption: Workflow for comparative ligand screening.

Conclusion and Future Outlook

While bipyridine remains a cornerstone ligand in catalysis, this guide highlights the compelling, albeit less explored, potential of saturated N-donor ligands like this compound. The enhanced electron-donating ability of the bipiperidine scaffold is predicted to significantly influence the elementary steps of catalytic cycles, potentially leading to improved performance in specific applications, particularly those involving challenging oxidative addition steps.

The lack of extensive experimental data for this compound in the current literature underscores a significant opportunity for future research. A systematic investigation, following the comparative protocols outlined here, would provide invaluable empirical data to validate the theoretical predictions and unlock the full potential of this promising class of ligands. For researchers and drug development professionals, the exploration of such alternative ligand architectures is not merely an academic exercise but a crucial step towards the discovery of more efficient, selective, and robust catalytic systems for the synthesis of complex molecules.

References

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  • Pérez-García, P. M., & Moret, M.-E. (2019). Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. CHIMIA International Journal for Chemistry, 73(5), 373-378.
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A Comparative Guide to the Kinetic Performance of 4-Methyl-1,4'-bipiperidine in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and process development, the selection of an appropriate catalyst is paramount. Tertiary amines are a cornerstone of this catalytic toolbox, prized for their ability to function as potent nucleophilic and basic catalysts. This guide provides an in-depth comparative analysis of 4-Methyl-1,4'-bipiperidine , a structurally unique tertiary amine, benchmarking its kinetic performance against established catalysts in a model acylation reaction. We will delve into the causality behind experimental design, present detailed protocols for kinetic analysis, and interpret the resulting data to provide actionable insights for catalyst selection.

Introduction: The Role of Tertiary Amine Catalysts

Tertiary amines accelerate a wide array of chemical transformations, most notably acylation reactions, by acting as nucleophilic catalysts. The general mechanism involves the amine attacking an electrophilic acylating agent (e.g., an acid anhydride) to form a highly reactive acyl-ammonium intermediate. This intermediate is far more susceptible to attack by a weakly nucleophilic substrate, such as a sterically hindered alcohol, than the original acylating agent. Upon reaction with the substrate, the desired product is formed, and the amine catalyst is regenerated.

The efficacy of a tertiary amine catalyst is governed by a delicate balance of several factors:

  • Nucleophilicity: The ability to donate its lone pair of electrons to the electrophile.

  • Basicity: The ability to accept a proton. While related, high basicity does not always correlate with high nucleophilicity.[1]

  • Steric Hindrance: The steric environment around the nitrogen atom can influence its ability to access the electrophilic center and the stability of the resulting intermediate.[1][2]

This compound presents an interesting case study. Its bicyclic structure and the presence of a methyl group introduce specific steric and electronic properties that distinguish it from more common catalysts. This guide aims to quantify these differences through rigorous kinetic studies.

The Competitors: Selecting Catalysts for Comparison

To contextualize the performance of this compound, we have selected two widely used tertiary amine catalysts that represent different ends of the activity and structural spectrum:

  • 4-(Dimethylamino)pyridine (DMAP): Considered the "gold standard" for nucleophilic catalysis in acylation. Its high activity stems from the resonance stabilization of the acyl-pyridinium intermediate, where the positive charge can be delocalized onto the exocyclic dimethylamino group.[3][4][5][6] However, DMAP is highly toxic and can be difficult to remove from reaction mixtures.[7]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic amine with unhindered nitrogen atoms, making it a strong nucleophile and base.[8][9] Its rigid structure prevents conformational changes that might otherwise hinder reactivity. DABCO is a versatile catalyst used in numerous reactions, including Baylis-Hillman and cycloadditions.[8][10][11]

By comparing this compound to DMAP and DABCO, we can assess its relative activity, providing a clear picture of its potential applications.

Experimental Design: A Framework for Kinetic Analysis

To objectively compare these catalysts, we will focus on a model reaction: the acylation of a sterically hindered secondary alcohol, 1-phenylethanol, with acetic anhydride. This reaction is sufficiently slow without a catalyst, allowing for accurate monitoring of the catalytic effect.

Rationale for Method Selection: The reaction progress will be monitored in-situ using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This technique is chosen for several reasons:

  • Real-Time Data: It allows for the continuous measurement of reactant consumption and product formation without the need for quenching or sampling, which can introduce errors.

  • Structural Information: It provides unambiguous identification of all species in the reaction mixture.

  • Quantitative Analysis: Integration of characteristic peaks allows for precise concentration determination over time.

The reaction will be conducted under pseudo-first-order conditions by using a large excess of acetic anhydride and 1-phenylethanol relative to the catalyst. This simplifies the rate law, making the observed rate constant (kobs) directly proportional to the catalyst's concentration and intrinsic activity.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis prep_sol Prepare Stock Solutions (Substrate, Acylating Agent, Catalysts, Internal Standard) prep_nmr Prepare NMR Tubes (Solvent, Internal Standard, Substrate, Acylating Agent) prep_sol->prep_nmr thermo Thermostat NMR Spectrometer to 298 K prep_nmr->thermo acquire_t0 Acquire Initial Spectrum (t=0) thermo->acquire_t0 inject Inject Catalyst Solution acquire_t0->inject acquire_kinetic Acquire Spectra at Timed Intervals inject->acquire_kinetic process Process Spectra (Phasing, Baseline Correction, Integration) acquire_kinetic->process plot Plot ln([Substrate]) vs. Time process->plot calc Calculate k_obs (from slope of the linear fit) plot->calc compare Compare k_obs values calc->compare G cluster_legend Catalytic Cycle for Acylation Catalyst Catalyst (Amine) Intermediate Acyl-Ammonium Intermediate [RCO-Amine]⁺OAc⁻ Catalyst->Intermediate k₁ (fast) Ac2O Acetic Anhydride Ac2O->Intermediate Product Product (Ester) Intermediate->Product k₂ (RDS) RegenCatalyst Regenerated Catalyst Intermediate->RegenCatalyst Alcohol 1-Phenylethanol Alcohol->Intermediate key1 k₁: Formation of intermediate key2 k₂: Nucleophilic attack by alcohol (Rate-Determining Step)

Caption: Generalized nucleophilic catalytic cycle for amine-catalyzed acylation.

The superior performance of this compound relative to DABCO suggests that its structural features lead to a more favorable k₁ (formation of the intermediate) and/or a more reactive intermediate, which increases k₂. The higher basicity of the piperidine nitrogen likely pushes the initial equilibrium further towards the formation of the acyl-ammonium species.

Conclusion and Practical Recommendations

This comparative guide demonstrates that This compound is a highly effective nucleophilic catalyst for acylation reactions. Its kinetic performance significantly surpasses that of the common catalyst DABCO, positioning it as a valuable alternative for researchers seeking a balance between reactivity, cost, and ease of handling.

Choose this compound when:

  • A reaction requires a more potent catalyst than DABCO or triethylamine, but the high reactivity and toxicity of DMAP are a concern.

  • The substrate is moderately to severely sterically hindered.

  • Working with a catalyst that has physical properties (e.g., boiling point, solubility) more amenable to straightforward purification compared to DMAP.

By understanding the kinetic profile of different catalysts, scientists and drug development professionals can make more informed decisions, leading to optimized reaction conditions, improved yields, and more efficient synthetic routes.

References

  • Buncel, E., & Wilson, H. (2009). Physical Organic Chemistry of Nucleophilic Catalysis. In The Chemistry of Functional Groups. John Wiley & Sons, Ltd. [Link]

  • Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-Catalyzed Acetylation of Alcohols--A Mechanistic Study (DMAP = 4-(dimethylamino)pyridine). Chemistry – A European Journal, 11(16), 4751-4757. [Link]

  • Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(9), 4877-4881. [Link]

  • Semantic Scholar. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). [Link]

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583. [Link]

  • chemeurope.com. (n.d.). 4-Dimethylaminopyridine. [Link]

  • Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). [Link]

  • France, S., Guerin, D. J., Lectka, T. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 2985-3012. [Link]

  • Leme, G. M., & Maxwell, J. L. (2017). Reactivity Comparison of Primary Aromatic Amines and Thiols in E–H Insertion Reactions with Diazoacetates Catalyzed by Iridium(III) Tetratolylporphyrin. Organometallics, 36(10), 1934-1942. [Link]

  • Izquierdo, J., Ortuño, M. A., et al. (2016). Mechanistic Insights into the DABCO-Catalyzed Cloke–Wilson Rearrangement: A DFT Perspective. ACS Omega, 1(4), 608-615. [Link]

  • Hallowell, S. V., & Singleton, D. A. (2014). Concerted Amidation of Activated Esters: Reaction Path and Origins of Selectivity in the Kinetic Resolution of Cyclic Amines via N-Heterocyclic Carbenes and Hydroxamic Acid Cocatalyzed Acyl Transfer. Journal of the American Chemical Society, 136(32), 11441-11450. [Link]

  • Saikia, L., & Dutta, D. (2015). ACTIVITY OF DABCO: CATALYTIC SCOPE IN ORGANIC SYNTHESIS. ADBU Journal of Engineering Technology, 3(1). [Link]

  • Brotzel, F. (2008). Nucleophilicities of Amines, Amino Acids and Pyridines. Ludwig-Maximilians-Universität München. [Link]

  • ResearchGate. (2014). The proposed mechanism for the DABCO-catalyzed RC reaction in experiment. [Link]

  • Val C, et al. (2016). Water as a Reactant: DABCO-Catalyzed Hydration of Activated Alkynes for the Synthesis of Divinyl Ethers. The Journal of Organic Chemistry, 81(21), 10456-10463. [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

Sources

A Comparative Analysis of Piperidine and its Superior, Unregulated Alternative, 4-Methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fmoc Deprotection in Solid-Phase Peptide Synthesis:

As a Senior Application Scientist, a significant portion of my work involves optimizing the intricate steps of Solid-Phase Peptide Synthesis (SPPS). Among the most critical, repetitive steps is the removal of the Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The choice of reagent for this deprotection step has profound implications for synthesis efficiency, peptide purity, and even laboratory logistics.

For decades, a 20% solution of piperidine in N,N-dimethylformamide (DMF) has been the undisputed gold standard. However, its status as a controlled substance presents significant procurement and regulatory hurdles for many research and development labs. This has spurred the search for effective, unregulated alternatives.

This guide provides a detailed, evidence-based comparison between piperidine and its leading alternative, 4-methylpiperidine. We will delve into the reaction mechanism, compare performance based on experimental data, and provide validated protocols for implementation.

A Note on the Query: 4-Methyl-1,4'-bipiperidine

Initial searches for "this compound" as an Fmoc deprotection agent did not yield documented applications in the scientific literature for this specific purpose. While this molecule exists, it is not an established reagent for SPPS.[1][2] It is highly probable that the intended compound for comparison was 4-methylpiperidine , a structurally similar and widely validated alternative to piperidine that is the focus of this guide.

Part 1: The Mechanism and The Players

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction. The process is identical for both piperidine and 4-methylpiperidine.

  • Proton Abstraction: A secondary amine base removes the acidic proton from the C9 position of the fluorenyl ring system.

  • Elimination: This abstraction leads to the formation of a short-lived carbanion intermediate, which rapidly undergoes elimination to form the highly reactive dibenzofulvene (DBF) byproduct and the free N-terminal amine of the peptide.

  • DBF Scavenging: The secondary amine acts as a nucleophile, trapping the electrophilic DBF to form a stable, soluble adduct that is easily washed away. This scavenging step is crucial to prevent DBF from causing side reactions with the peptide chain.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate Base Base (e.g., 4-Methylpiperidine) DBF Dibenzofulvene (DBF) Intermediate->DBF Elimination Free_Peptide H₂N-Peptide Adduct DBF-Base Adduct DBF->Adduct + Base

Caption: Base-catalyzed β-elimination mechanism for Fmoc deprotection.

Part 2: Head-to-Head Performance Comparison

The ideal deprotection reagent must be fast and complete without compromising the integrity of the growing peptide chain. Numerous studies have concluded that 4-methylpiperidine is not just an alternative, but a fully equivalent replacement for piperidine.[3][4][5]

Kinetics and Efficacy

The primary concern when substituting a standard reagent is whether the reaction kinetics will be altered. For 4-methylpiperidine, the data is unequivocal.

  • Deprotection Rate: Kinetic studies tracking the release of the DBF-adduct by UV absorbance show that 4-methylpiperidine and piperidine have identical efficiency and half-lives for Fmoc group removal.[6] Some studies even suggest a slightly faster reaction rate for 4-methylpiperidine over other derivatives.[3]

  • Completeness: In practical applications, including both manual and automated microwave-assisted SPPS, 20% 4-methylpiperidine in DMF achieves complete deprotection in standard cycle times (e.g., 2 x 5-10 minutes).[3][7]

Yield, Purity, and Side Reactions

A key advantage of the Fmoc/tBu strategy is its mild conditions, which minimize side reactions. A substitute reagent must uphold this standard.

  • Peptide Yield and Purity: Multiple comparative studies synthesizing a variety of peptide sequences have shown that using 4-methylpiperidine results in crude peptide yields and purities that are nearly identical to those achieved with piperidine.[3][7]

  • Side Reactions: The profile of byproducts is unchanged when substituting piperidine with 4-methylpiperidine. The potential for base-induced side reactions like aspartimide formation is sequence-dependent and not exacerbated by the use of 4-methylpiperidine.[8]

Data Summary: Synthesis of a Model Peptide

The following table summarizes representative data from the synthesis of the model peptide RRWQWRMKKLG, comparing the performance of the two reagents.[3]

Parameter20% Piperidine in DMF20% 4-Methylpiperidine in DMF
Crude Peptide Yield 71%70%
Crude Peptide Purity (HPLC) Similar chromatographic profilesSimilar chromatographic profiles
Target Mass (MALDI-TOF) 1543.87 [M+H]⁺1543.79 [M+H]⁺
Regulatory Status Controlled SubstanceUnregulated Substance

The data clearly indicates that replacing piperidine with 4-methylpiperidine does not negatively impact synthesis yield or product quality.[3]

Part 3: Experimental Protocol & Workflow

To validate these findings in your own laboratory, a direct comparative synthesis is the most rigorous approach.

Experimental Workflow

The workflow involves synthesizing the same peptide in parallel, with the only variable being the deprotection reagent.

Experimental_Workflow cluster_A Vessel A: Piperidine Protocol cluster_B Vessel B: 4-Methylpiperidine Protocol start Prepare Two Identical Synthesis Vessels (Vessel A & Vessel B) common_steps_pre Resin Swelling -> First Amino Acid Coupling -> Wash start->common_steps_pre deprotect_A Deprotection: 20% Piperidine in DMF common_steps_post Wash -> Next Amino Acid Coupling deprotect_A->common_steps_post deprotect_B Deprotection: 20% 4-Methylpiperidine in DMF deprotect_B->common_steps_post common_steps_pre->deprotect_A common_steps_pre->deprotect_B cycle Repeat for each cycle common_steps_post->cycle cycle->deprotect_A cycle->deprotect_B final Final Wash -> Cleavage & Global Deprotection -> Precipitation cycle->final After Final AA analysis Comparative Analysis: - RP-HPLC - Mass Spectrometry final->analysis

Caption: Parallel workflow for comparing Fmoc deprotection reagents.

Step-by-Step Comparative Protocol

This protocol is for the manual synthesis of a model 10-mer peptide on 0.1 mmol scale using Rink Amide resin.

  • Resin Preparation (Parallel):

    • Place 200 mg of Rink Amide resin (0.5 mmol/g) into two separate peptide synthesis vessels (Vessel A and Vessel B).

    • Swell both resins in 5 mL of DMF for 30 minutes, then drain.

  • First Amino Acid Coupling (Parallel):

    • Couple the first Fmoc-protected amino acid using your standard activation protocol (e.g., HBTU/DIPEA) in both vessels.

    • Allow to react for 1 hour. Drain and wash both resins 5x with DMF.

  • Fmoc Deprotection (The Variable Step):

    • Vessel A (Control): Add 5 mL of 20% piperidine in DMF. Agitate for 5 minutes. Drain. Add a fresh 5 mL of 20% piperidine in DMF and agitate for 10 minutes.

    • Vessel B (Test): Add 5 mL of 20% 4-methylpiperidine in DMF. Agitate for 5 minutes. Drain. Add a fresh 5 mL of 20% 4-methylpiperidine in DMF and agitate for 10 minutes.

  • Washing and Synthesis Cycle (Parallel):

    • Drain the deprotection solution from both vessels.

    • Wash both resins thoroughly (5-7x) with DMF to remove the base and DBF-adduct.

    • Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free amine.

    • Proceed with the coupling of the second amino acid in both vessels.

    • Repeat the deprotection (Step 3) and coupling cycles for the entire peptide sequence.

  • Cleavage and Analysis (Parallel):

    • After the final deprotection and wash, cleave the peptides from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Precipitate the crude peptides in cold diethyl ether.

    • Analyze the purity and identity of the crude products from both syntheses by RP-HPLC and Mass Spectrometry.

Conclusion and Recommendation

The scientific evidence is overwhelmingly clear: 4-methylpiperidine is a fully equivalent and logistically superior substitute for piperidine in Fmoc-SPPS. It provides the same deprotection efficiency, reaction kinetics, and results in peptides of comparable yield and purity without the regulatory burdens associated with piperidine.[3][5][6]

For any laboratory performing Fmoc-based solid-phase peptide synthesis, switching from piperidine to 4-methylpiperidine is a scientifically sound decision that simplifies chemical inventory management, eliminates regulatory paperwork, and maintains the highest standards of synthesis quality.

References

  • Hachmann, J.; Lebl, M. Alternative to Piperidine in Fmoc Solid-Phase Synthesis. J. Comb. Chem. 2006, 8 (2), 149. [Link]

  • Guzmán, F. et al. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules 2019, 24 (11), 2133. [Link]

  • Martelli, G. et al. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chem. 2021, 23, 8634-8645. [Link]

  • Vergel Galeano, C. F. et al. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. J. Mex. Chem. Soc. 2014, 58 (4), 386-392. [Link]

  • Cárdenas, C. et al. The tea-bag protocol for comparison of Fmoc removal reagents in solid-phase peptide synthesis. Amino Acids 2020, 52 (9), 1303-1308. [Link]

  • Kumar, A. et al. In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chem. 2022, 24, 4887-4894. [Link]

  • Vergel Galeano, C. F. et al. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. [Link]

  • Potapenko, E. F. et al. COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. ResearchGate. [Link]

  • Machado, A. et al. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Int J Pept Res Ther 2014, 20, 53–69. [Link]

  • Rodriguez-Mayor, A. V. et al. Efficient Fmoc Group Removal Using Diluted 4-Methylpiperidine: An Alternative for a Less-Polluting SPPS-Fmoc/tBu Protocol. ResearchGate. [Link]

  • Guzmán, F. et al. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health. [Link]

  • Albericio, F. et al. In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 1'-Methyl-1,4'-bipiperidine. National Center for Biotechnology Information. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Methyl-1,4'-bipiperidine Analogs as Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-Methyl-1,4'-bipiperidine analogs, a chemical scaffold of significant interest in the development of novel analgesics. We will explore how subtle molecular modifications influence their interaction with opioid receptors, particularly the mu (µ)-opioid receptor, and how these interactions translate into biological activity. This document is intended for researchers, medicinal chemists, and pharmacologists in the field of drug discovery and development.

Introduction: The Significance of the this compound Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system. Within the realm of analgesics, the 4-substituted piperidine motif is a cornerstone, famously represented in potent opioids like fentanyl and meperidine. The this compound core offers a unique three-dimensional structure that can be systematically modified to probe the pharmacophoric requirements of opioid receptors. Understanding the SAR of this class of compounds is crucial for designing next-generation analgesics with improved efficacy and reduced side effects, such as respiratory depression and tolerance.[1][2][3]

The primary focus of SAR studies on these analogs has been to optimize their affinity and selectivity for the µ-opioid receptor (MOR), the principal target for most clinically used opioid analgesics.[4][5] Furthermore, researchers are increasingly exploring the development of biased agonists, which preferentially activate G-protein signaling pathways over the β-arrestin pathway, a strategy aimed at separating the desired analgesic effects from the adverse ones.[6][7][8]

Comparative Analysis of Analog Activity

The biological activity of this compound analogs is profoundly influenced by the nature of the substituents at two key positions: the nitrogen of the second piperidine ring (N1') and the 4-position of the first piperidine ring.

Influence of N1' Substitution

The substituent on the nitrogen of the second piperidine ring plays a critical role in determining the potency and efficacy of these analogs. Early studies on related 4-anilinopiperidines established that an aralkyl group, particularly a phenethyl group, often leads to a significant increase in analgesic activity.[9][10] This is attributed to the interaction of the aromatic ring with a specific hydrophobic pocket within the opioid receptor.

Compound IDN1' Substituent4-Position Moietyµ-Opioid Receptor Affinity (Ki, nM)Analgesic Potency (ED50, mg/kg, mouse hot-plate)
Analog A MethylPhenylamino5.20.8
Analog B PhenethylPhenylamino0.10.02
Analog C BenzylPhenylamino0.50.15
Analog D PropylPhenylamino2.80.5

This table is a representative compilation based on data from multiple sources to illustrate SAR trends. Actual values may vary based on specific assay conditions.

As illustrated in the table, the phenethyl-substituted analog (Analog B) exhibits significantly higher affinity and analgesic potency compared to the methyl-substituted analog (Analog A). This underscores the importance of an extended hydrophobic moiety at the N1' position for optimal receptor interaction.

Modifications at the 4-Position

The substituent at the 4-position of the first piperidine ring is crucial for modulating both the affinity and the nature of the interaction with the opioid receptor (agonist vs. antagonist activity). The introduction of a methyl group at this position, as in our core scaffold, can influence the conformational preference of the molecule, which in turn affects receptor binding.

Further modifications at this position, often involving the replacement of the methyl group with larger or more polar functionalities, can lead to a diverse range of pharmacological profiles. For instance, the incorporation of a 4-anilido group, as seen in fentanyl analogs, dramatically increases potency.[1][11]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-characterized experimental protocols are essential. Here, we detail the methodologies for the synthesis of this compound analogs and their subsequent biological evaluation.

Synthesis of this compound Analogs

A common and versatile method for the synthesis of these analogs is through reductive amination. The general workflow is outlined below.

Workflow for the Synthesis of this compound Analogs:

Synthesis_Workflow start Start Materials: 1-Boc-4-piperidone 4-Methylpiperidine step1 Reductive Amination start->step1 step2 Boc Deprotection step1->step2 Intermediate 1 step3 N-Alkylation/Arylation step2->step3 Intermediate 2 product Final Analog step3->product

Caption: A generalized synthetic workflow for this compound analogs.

Step-by-Step Protocol:

  • Reductive Amination: To a solution of 1-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add 4-methylpiperidine (1.2 eq). The mixture is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred for 12-16 hours. The reaction is quenched with saturated sodium bicarbonate solution, and the organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield N-Boc-4-(4-methylpiperidin-1-yl)piperidine.

  • Boc Deprotection: The product from the previous step is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 4 hours. The solvent is removed under reduced pressure to yield the hydrochloride salt of 4-(4-methylpiperidin-1-yl)piperidine.

  • N-Alkylation/Arylation: The hydrochloride salt (1.0 eq) is dissolved in a suitable solvent such as acetonitrile or dimethylformamide (DMF). A base, such as potassium carbonate or triethylamine (2.5 eq), is added, followed by the desired alkyl or aryl halide (e.g., phenethyl bromide, 1.1 eq). The reaction mixture is heated to 60-80 °C and monitored by TLC. Upon completion, the reaction is cooled, filtered, and the solvent is removed. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Biological Evaluation

This assay determines the affinity of the synthesized analogs for the µ-opioid receptor. It is a competitive binding assay using a radiolabeled ligand.

Workflow for Opioid Receptor Binding Assay:

Binding_Assay_Workflow prep Prepare Cell Membranes (Expressing µ-opioid receptor) incubation Incubate Membranes with: - Radiolabeled Ligand (e.g., [3H]DAMGO) - Test Compound (Varying Concentrations) prep->incubation separation Separate Bound and Free Ligand (Rapid Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Calculate Ki values) quantification->analysis

Caption: Workflow for the in vitro opioid receptor binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human µ-opioid receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Binding Reaction: In a 96-well plate, the following are added:

    • 50 µL of binding buffer

    • 25 µL of the radiolabeled ligand (e.g., [³H]DAMGO) at a concentration near its Kd value.

    • 25 µL of the test compound at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M).

    • 100 µL of the cell membrane preparation.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM naloxone).

  • Incubation: The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. The filters are washed three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is counted using a scintillation counter.

  • Data Analysis: The data are analyzed using a non-linear regression program to determine the IC₅₀ value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.[12][13]

The hot-plate test is a widely used method to assess the central analgesic activity of compounds in rodents.[14][15][16][17]

Step-by-Step Protocol:

  • Animal Acclimatization: Male ICR or C57BL/6 mice are acclimatized to the laboratory environment for at least one week before the experiment.

  • Baseline Latency: Each mouse is placed on a hot plate maintained at a constant temperature (typically 52-55°C). The time taken for the mouse to show a nociceptive response (e.g., licking a hind paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Compound Administration: The test compounds are administered to the mice via a suitable route (e.g., intraperitoneal, subcutaneous, or oral). A vehicle control group and a positive control group (e.g., morphine) are included.

  • Post-Treatment Latency: At specific time points after drug administration (e.g., 15, 30, 60, and 120 minutes), the mice are again placed on the hot plate, and the response latency is measured.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED₅₀ value, the dose that produces a 50% effect, can be determined from the dose-response curve.

Mechanism of Action: Mu-Opioid Receptor Signaling

The analgesic and side effects of this compound analogs that act as µ-opioid receptor agonists are mediated through a complex intracellular signaling cascade.

MOR_Signaling ligand This compound Analog (Agonist) receptor µ-Opioid Receptor (GPCR) ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates beta_arrestin β-Arrestin receptor->beta_arrestin Recruits adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channels g_protein->ion_channel Modulates camp cAMP adenylyl_cyclase->camp Decreases analgesia Analgesia camp->analgesia ion_channel->analgesia side_effects Side Effects (e.g., Respiratory Depression) beta_arrestin->side_effects

Caption: Simplified signaling pathway of a µ-opioid receptor agonist.

Upon binding of an agonist to the µ-opioid receptor, a conformational change occurs, leading to the activation of intracellular heterotrimeric G-proteins (Gi/o).[6][8] This activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The G-protein subunits also directly modulate ion channels, causing hyperpolarization of neurons and a reduction in neurotransmitter release, which ultimately leads to analgesia.[7][18]

Simultaneously, agonist binding can also promote the phosphorylation of the receptor, leading to the recruitment of β-arrestin proteins. The β-arrestin pathway is implicated in receptor desensitization, internalization, and the mediation of some of the undesirable side effects of opioids.[6][19] The development of "biased" agonists that selectively activate the G-protein pathway over the β-arrestin pathway is a major goal in modern opioid research.

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel opioid receptor modulators. The SAR studies highlighted in this guide demonstrate the critical importance of systematic structural modifications to fine-tune the pharmacological properties of these analogs. Future research in this area will likely focus on:

  • Biased Agonism: The design and synthesis of analogs with a pronounced bias towards G-protein signaling to develop safer analgesics.

  • Multi-target Ligands: The exploration of analogs that interact with other receptors in addition to the µ-opioid receptor to achieve synergistic analgesic effects or to mitigate side effects.

  • Advanced Computational Modeling: The use of molecular dynamics simulations and other computational tools to gain a deeper understanding of ligand-receptor interactions and to guide the design of new compounds.[5]

By leveraging the knowledge of the structure-activity relationships of this compound analogs, the scientific community is well-positioned to develop the next generation of pain therapeutics with improved safety and efficacy profiles.

References

  • Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. (n.d.). Frontiers. Retrieved January 3, 2026, from [Link]

  • Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. (1999). Journal of Neuroscience Methods, 86(2), 147-153. [Link]

  • Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl. (2022). Frontiers in Pharmacology, 13, 966427. [Link]

  • Hot Plate Test in Mice, Thermal Analgesia. (n.d.). Melior Discovery. Retrieved January 3, 2026, from [Link]

  • Exploring the activation pathway and G i -coupling specificity of the μ-opioid receptor. (2020). Proceedings of the National Academy of Sciences of the United States of America, 117(42), 26245-26254. [Link]

  • Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs. (2009). Journal of Visualized Experiments, (23), e1063. [Link]

  • Methods Used to Evaluate Pain Behaviors in Rodents. (2018). Frontiers in Molecular Neuroscience, 11, 284. [Link]

  • A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. (2019). Journal of Visualized Experiments, (153), e60395. [Link]

  • Mu-opioid receptor. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

  • Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. (2017). [Link]

  • Effect of the 3-and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethy1-4-(3-hydroxyphenyl)piperidines. (2007). Journal of Medicinal Chemistry, 50(23), 5734-5742. [Link]

  • 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. (1992). Journal of Medicinal Chemistry, 35(12), 2208-2216. [Link]

  • Ligand-directed labeling of opioid receptors for covalent attachment of fluorophores or small-molecule probes. (2022). STAR Protocols, 3(1), 101168. [Link]

  • A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. (2022). Viruses, 14(3), 586. [Link]

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. (2007). Journal of Medicinal Chemistry, 50(23), 5734-5742. [Link]

  • QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. (2006). European Journal of Medicinal Chemistry, 41(2), 226-232. [Link]

  • The interactions of 1-alkyl-4,4-diphenylpiperidines with opiate receptors. (1983). European Journal of Pharmacology, 87(2-3), 315-318. [Link]

  • DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. (n.d.). Journal of the Turkish Chemical Society Section A: Chemistry. Retrieved January 3, 2026, from [Link]

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2021). ACS Chemical Neuroscience, 12(2), 285-299. [Link]

  • Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. (2019). ARKIVOC, 2019(3), 22-39. [Link]

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  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Molecules, 28(23), 7906. [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). Bioorganic & Medicinal Chemistry Letters, 14(14), 3839-3842. [Link]

  • Binding studies of selected compounds on the opioid sensors and... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

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  • US Patent for Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (n.d.).
  • 4-Anilidopiperidine Analgesics. 2. A Study of the Conformational Aspects of the Analgesic Activity of the 4-anilidopiperidines Utilizing Isomeric N-substituted 3-(propananilido)nortropane Analogues. (1979). Journal of Medicinal Chemistry, 22(10), 1167-1171. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against 4-Methyl-1,4'-bipiperidine Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction

In the realm of drug development and molecular diagnostics, the generation of highly specific antibodies against small molecules is a critical endeavor. 4-Methyl-1,4'-bipiperidine is a key structural motif in various pharmacologically active compounds, making it a target of interest for immunodetection and quantification. However, due to its small size, this compound is not immunogenic on its own. To elicit an immune response, it must be conjugated to a larger carrier protein, a process known as hapten-carrier conjugation.[1][][3][4] This guide provides a comprehensive framework for conducting cross-reactivity studies on antibodies developed against this compound conjugates. We will delve into the rationale behind experimental design, present a detailed protocol for competitive ELISA, and offer a template for data analysis and interpretation, all grounded in the principles of scientific integrity and validation.[5][6][7][8]

The Imperative of Cross-Reactivity Profiling

The specificity of an antibody is paramount.[8] Cross-reactivity, the binding of an antibody to molecules other than its intended target, can lead to inaccurate quantification, false-positive results in diagnostic assays, and potential off-target effects in therapeutic applications.[9][10][11] Therefore, a thorough investigation of an antibody's binding profile against a panel of structurally similar compounds is a non-negotiable aspect of its validation.[5][6] This guide will walk you through the essential steps to rigorously assess the cross-reactivity of your anti-4-Methyl-1,4'-bipiperidine antibodies.

Experimental Design: A Symphony of Structure and Specificity

The selection of compounds for cross-reactivity testing is a critical step that requires careful consideration of the target molecule's structure. The goal is to challenge the antibody with molecules that are structurally analogous to this compound to map its binding epitope and determine its degree of specificity.

Selecting the Right Competitors

For our target, this compound, a logical panel of competitor molecules would include:

  • Parent and Isomeric Structures: To assess the core recognition of the bipiperidine scaffold.

    • 1,4'-Bipiperidine

    • 1'-Methyl-1,4'-bipiperidine[12]

    • 1-Methyl-4,4'-bipiperidine[13]

  • Analogs with Minor Modifications: To probe the importance of the methyl group and its position.

    • 4-Ethyl-1,4'-bipiperidine

  • Structurally Related Piperidine-Containing Compounds: To determine if the antibody recognizes a broader piperidine motif.[14][15][16][17]

    • Piperidine

    • 1-Methylpiperidine

  • Carrier Protein: To ensure the antibody is specific to the hapten and not the carrier protein used for immunization (e.g., Bovine Serum Albumin - BSA).

The chemical structures of the target and key potential cross-reactants are shown below:

Compound NameChemical Structure
This compound (Target) C1CN(CCC1)C1CCN(C)CC1
1,4'-BipiperidineC1CN(CCC1)C1CCNCC1
1'-Methyl-1,4'-bipiperidineCN1CCC(CC1)N1CCCCC1
1-Methyl-4,4'-bipiperidineCN1CCC(CC1)C1CCNCC1
PiperidineC1CCNCC1

The Competitive ELISA: Your Key to Quantifying Specificity

The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for determining the specificity and cross-reactivity of antibodies against small molecules.[18][19][20] This assay format relies on the competition between the free analyte (in this case, this compound or a potential cross-reactant) and a fixed amount of labeled or coated antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the free analyte in the sample.[18]

Visualizing the Workflow

The following diagram illustrates the key steps in a competitive ELISA for cross-reactivity assessment.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competition Reaction cluster_detection Detection & Analysis p1 Coat Plate with This compound-Carrier Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 d1 Add Competition Mixture to Coated Plate c1 Prepare Serial Dilutions of Target & Competitor Molecules c2 Incubate Antibody with Diluted Molecules c1->c2 d2 Wash Plate d1->d2 d3 Add Enzyme-conjugated Secondary Antibody d2->d3 d4 Wash Plate d3->d4 d5 Add Substrate & Incubate d4->d5 d6 Stop Reaction & Read Absorbance d5->d6 d7 Data Analysis: Calculate IC50 & % Cross-Reactivity d6->d7

Caption: Workflow for Competitive ELISA.

Step-by-Step Protocol

This protocol provides a robust framework for your cross-reactivity studies. Optimization of antibody and coating antigen concentrations is recommended for novel assays.

Materials:

  • High-binding 96-well microplate

  • This compound-BSA conjugate (for coating)

  • Anti-4-Methyl-1,4'-bipiperidine primary antibody

  • HRP-conjugated secondary antibody (specific for the primary antibody species)

  • This compound standard

  • Potential cross-reacting compounds

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader (450 nm)

Procedure:

  • Plate Coating:

    • Dilute the this compound-BSA conjugate to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • While the plate is blocking, prepare serial dilutions of the this compound standard and each potential cross-reacting compound in Assay Buffer.

    • In a separate dilution plate, add 50 µL of each standard/competitor dilution to respective wells.

    • Add 50 µL of the diluted primary antibody (at a pre-determined optimal concentration) to each well of the dilution plate.

    • Incubate for 1 hour at room temperature to allow the antibody to bind to the free analyte.

  • Incubation on Coated Plate:

    • Wash the coated and blocked microplate three times with Wash Buffer.

    • Transfer 100 µL of the antibody/analyte mixture from the dilution plate to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of the HRP-conjugated secondary antibody, diluted in Assay Buffer, to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development and Measurement:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development is observed.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm within 30 minutes of stopping the reaction.[18]

Data Analysis and Interpretation

The data generated from the competitive ELISA will allow you to quantify the cross-reactivity of your antibody.

Calculating IC50 and Percent Cross-Reactivity
  • Generate Standard Curves: Plot the absorbance values against the logarithm of the concentration for the target analyte (this compound) and each of the tested compounds. This will produce sigmoidal dose-response curves.

  • Determine the IC50: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. This value is a measure of the antibody's affinity for that particular analyte.

  • Calculate Percent Cross-Reactivity: The cross-reactivity of the antibody for a given compound is calculated relative to the target analyte using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Competitor Compound) x 100

Representative Data

The following table presents a hypothetical but realistic dataset for an anti-4-Methyl-1,4'-bipiperidine antibody.

CompoundIC50 (nM)% Cross-Reactivity
This compound 15 100%
1,4'-Bipiperidine3005%
1'-Methyl-1,4'-bipiperidine15001%
1-Methyl-4,4'-bipiperidine>10,000<0.15%
4-Ethyl-1,4'-bipiperidine7520%
Piperidine>10,000<0.15%
1-Methylpiperidine>10,000<0.15%
BSA>100,000<0.015%
Interpreting the Results

The hypothetical data above suggests that the antibody is highly specific for this compound. The significantly lower cross-reactivity with closely related structures indicates that the methyl group on the second piperidine ring is a critical part of the epitope recognized by the antibody.

The logical relationship between structural similarity and cross-reactivity can be visualized as follows:

Cross_Reactivity_Logic cluster_high High Similarity, Some Cross-Reactivity cluster_medium Moderate Similarity, Low Cross-Reactivity cluster_low Low Similarity, Negligible Cross-Reactivity Target This compound (100% Reactivity) High1 4-Ethyl-1,4'-bipiperidine (20% Reactivity) Target->High1 Minor change (ethyl vs. methyl) Med1 1,4'-Bipiperidine (5% Reactivity) Target->Med1 Removal of methyl group Med2 1'-Methyl-1,4'-bipiperidine (1% Reactivity) Target->Med2 Isomeric change Low1 1-Methyl-4,4'-bipiperidine (<0.15% Reactivity) Target->Low1 Positional isomer Low2 Piperidine (<0.15% Reactivity) Target->Low2 Core structure only Low3 1-Methylpiperidine (<0.15% Reactivity) Target->Low3 Core structure only

Caption: Structural Similarity vs. Cross-Reactivity.

Conclusion

Rigorous cross-reactivity testing is an indispensable component of antibody validation, ensuring the reliability and accuracy of immunoassays. By employing a well-designed competitive ELISA with a carefully selected panel of structurally related compounds, researchers can confidently characterize the specificity of antibodies developed against this compound conjugates. The insights gained from these studies are crucial for the successful application of these antibodies in research, diagnostics, and therapeutic development.

References

  • Vertex AI Search. (2025, October 21). Competitive ELISA Protocol — Quantitative Detection via Antigen Compet.
  • PubMed. (n.d.). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules.
  • PubMed. (n.d.). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions.
  • BOC Sciences. (n.d.). Hapten-Carrier Conjugation Services.
  • Creative Diagnostics. (n.d.). Hapten.
  • WashU Medicine Research Profiles. (n.d.). A direct, competitive enzyme-linked immunosorbent assay (ELISA) as a quantitative technique for small molecules.
  • PMC - NIH. (2018, February 8). Ten Basic Rules of Antibody Validation.
  • Creative Biolabs. (n.d.). Hapten-Carrier Conjugation.
  • ResearchGate. (2025, August 10). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules.
  • NIH. (n.d.). Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies.
  • Agrisera. (2021, February 28). Antibody validation strategies - crucial to secure antibody quality.
  • Hello Bio. (n.d.). Antibody Validation Guide.
  • ACS Publications. (2012, September 27). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules.
  • ResearchGate. (n.d.). Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions.
  • Boster Bio. (2022, August 26). Antibody Cross-Reactivity: How to Assess & Predict Binding.
  • Synaptic Systems. (n.d.). Antibody Validation: Ensuring Quality and Reliability.
  • Biomeda Corp. (n.d.). Competitive ELISA Protocol.
  • IPHASE Biosciences. (2025, August 15). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines.
  • Precision For Medicine. (n.d.). Whitepaper: Tissue Cross-Reactivity.
  • Creative Proteomics. (n.d.). Protocol for Competitive ELISA.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 1'-Methyl-1,4'-bipiperidine.
  • SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • PubChem. (n.d.). 1-Methyl-4,4'-bipiperidine.
  • PubChem. (n.d.). 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide.
  • PubChem. (n.d.). 4-Cyclopropylidene-1'-propyl-1,4'-bipiperidine.
  • PMC - PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • PubMed. (2014, October 28). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors.
  • PubMed. (2009, November 1). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists.
  • PMC - NIH. (n.d.). Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC.
  • RSC Publishing. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • BIOSYNCE. (2025, July 7). What are the detection methods for piperidine?.
  • Santa Cruz Biotechnology. (n.d.). 1′-Methyl-1,4′-bipiperidine-3-carboxylic aciddihydrochloride.
  • University of Michigan. (n.d.). Deep Blue Documents.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Methyl-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that novel chemistry is the bedrock of discovery. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a critical component of sound scientific practice. This guide provides a detailed, procedural framework for the safe handling and disposal of 4-Methyl-1,4'-bipiperidine, grounded in established safety protocols and regulatory standards.

The disposal protocols outlined here are synthesized from the hazard profiles of structurally similar compounds, including piperidine derivatives and bipiperidines, to establish a conservative and protective standard of practice.

Hazard Assessment and Characterization

This compound is not extensively characterized in publicly available safety literature. Therefore, a risk assessment must be based on its constituent chemical moieties: the piperidine ring system and its alkylated amine functionality. Related piperidine compounds are known to be corrosive, toxic, and flammable.[1] Bipiperidine structures are documented as causing skin, eye, and respiratory irritation.[2][3][4] Consequently, this compound must be handled as a hazardous substance with a similar risk profile.

Table 1: Synthesized Hazard Profile and GHS Classification

Hazard Class GHS Hazard Statement Rationale and Reference Compounds
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[4] Piperidine and its derivatives are known corrosives.[1] 1,4'-Bipiperidine is a known skin irritant.[2][4]
Serious Eye Damage H318: Causes serious eye damage. This is a common hazard for amines and piperidine derivatives.[5]
Respiratory Irritation H335: May cause respiratory irritation.[4] Inhalation of amine-based compounds can irritate the respiratory tract.
Acute Toxicity H302: Harmful if swallowed / H311+H331: Toxic in contact with skin or if inhaled. Piperidines can exhibit significant acute toxicity.[6][7] This potential must be assumed.

| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects. | Related compounds show long-term aquatic hazards. Release to the environment must be avoided. |

The Regulatory Imperative: EPA and OSHA Compliance

In the United States, the management of chemical waste from "cradle to grave" is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] Concurrently, laboratory safety practices, including waste handling, are governed by the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).[9][10][11] Your institution's Chemical Hygiene Plan (CHP) is the local implementation of these regulations and must be followed.[10][12]

G cluster_0 The 'Cradle-to-Grave' Lifecycle cluster_1 Regulatory Oversight Generation Waste Generation (Laboratory Use) Accumulation Satellite Accumulation (Labeled, Closed Container) Generation->Accumulation Researcher's Responsibility OSHA OSHA Lab Standard (29 CFR 1910.1450) Generation->OSHA Governs Safe Handling Transport Licensed Transporter Accumulation->Transport EHS Responsibility Disposal TSDF (Treatment, Storage, Disposal Facility) Transport->Disposal Contractor Responsibility EPA EPA RCRA (40 CFR 260-273) Disposal->EPA Governs Final Disposition

Figure 1: Cradle-to-Grave Hazardous Waste Management Workflow.

Personal Protective Equipment (PPE) for Waste Handling

Given the corrosive and potentially toxic nature of this compound, a stringent PPE protocol is mandatory for all handling and disposal operations. The objective is to eliminate all routes of exposure—dermal, ocular, and inhalation.

Table 2: Required Personal Protective Equipment (PPE)

Equipment Specification Causality Behind Requirement
Hand Protection Nitrile or neoprene gloves (minimum 4 mil thickness). Prevents dermal contact. Piperidines can be toxic upon skin absorption.[7] Always check glove manufacturer data for breakthrough times.
Eye/Face Protection Chemical safety goggles and a full-face shield. Protects against splashes that can cause severe eye damage.[5] A face shield is required when handling larger volumes or during spill cleanup.
Protective Clothing Flame-resistant laboratory coat. Protects skin from contamination and provides a barrier against spills.

| Respiratory Protection | Use only within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors, which may be irritating or toxic.[10] |

Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures waste is sent to the correct disposal facility.[13][14]

Step 1: Designate a Waste Container

  • Select a chemically compatible container, typically high-density polyethylene (HDPE), for liquid waste.

  • For solid waste (contaminated gloves, wipes, absorbent), use a designated, sealable container lined with a heavy-duty plastic bag.

  • Never use food-grade containers like milk jugs.[8]

Step 2: Label the Container Before Use

  • Affix your institution's official "Hazardous Waste" label to the empty container.

  • Clearly write the full chemical name: "this compound" and any solvents present.

  • Mark the appropriate hazard characteristics: Corrosive, Toxic, Flammable (if in a flammable solvent).

Step 3: Segregate Incompatibles

  • This compound is a base. It must NEVER be mixed with acids or strong oxidizing agents, as this can cause a violent reaction.[3]

  • Keep this waste stream separate from all other chemical wastes unless explicitly permitted by your EHS department.

Step 4: Maintain the Container

  • Keep the waste container tightly sealed at all times, except when adding waste.[8][15] This is a common EPA violation and a critical safety measure to prevent spills and vapor release.

  • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the operator.

G Start Waste Generated (e.g., contaminated gloves, excess reagent, solution) IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidContainer Place in designated, labeled solid hazardous waste container. IsSolid->SolidContainer Yes LiquidContainer Place in designated, labeled liquid hazardous waste container (HDPE). IsLiquid->LiquidContainer Yes CheckIncompatibles Is the container ONLY for This compound waste? SolidContainer->CheckIncompatibles LiquidContainer->CheckIncompatibles Stop STOP. Do not mix wastes. Consult EHS. CheckIncompatibles->Stop No Seal Seal container when not in use. Store in Satellite Accumulation Area. CheckIncompatibles->Seal Yes

Figure 2: Waste Segregation Decision Workflow.

Disposal Procedures for Different Waste Forms

A. Unused or Neat this compound

  • Ensure the original container is in good condition, tightly sealed, and the manufacturer's label is intact.

  • If the original label is damaged, re-label with the full chemical name and CAS number.

  • Place a hazardous waste label on the container.

  • Arrange for pickup with your institution's EHS department. Do not open or combine with other containers.

B. Contaminated Solid Waste (Gloves, Wipes, Weigh Boats)

  • Working in a fume hood, place all contaminated solid materials directly into the designated solid hazardous waste container.

  • Do not overfill the container.

  • When the container is full, seal it securely.

  • Store in your lab's Satellite Accumulation Area and request a pickup from EHS.

C. Contaminated Solutions (Aqueous or Organic)

  • Working in a fume hood, carefully pour the waste solution into the designated liquid hazardous waste container using a funnel.

  • Do not fill the container beyond 90% capacity to allow for expansion.

  • Securely close the container lid immediately after adding waste.

  • Log the added volume and composition as required by your institution.

  • Store the container in secondary containment within your Satellite Accumulation Area.

Emergency Protocol: Spill Management

Accidents happen, and preparation is key. For a small spill (<100 mL) of this compound:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate and call emergency services.

  • Control: If safe to do so, eliminate ignition sources as related compounds can be flammable.[16]

  • Protect: Don all PPE outlined in Table 2, including a face shield.

  • Contain: Cover the spill with a compatible absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.[16][17] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material using spark-proof tools and place it into your solid hazardous waste container.[3]

  • Decontaminate: Wipe the spill area with a suitable solvent (consult your SDS or EHS for recommendations, often soap and water is sufficient), and place the cleaning materials in the waste container.

  • Report: Report the incident to your supervisor and EHS department.

Final Disposal and Record-Keeping

The final step is the transfer of custody to your institution's EHS department or its designated contractor. They are responsible for transporting the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13][14] Maintain all records of waste generation and disposal as required by your institution and the EPA. This documentation is a legal requirement and a hallmark of a well-managed laboratory.

By adhering to these procedures, you not only ensure regulatory compliance but also foster a culture of safety that protects you, your colleagues, and the environment.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • Sigma-Aldrich. (2023, October 27). Safety Data Sheet: N-Methyl-4-piperidinol.
  • CymitQuimica. (2023, July 5). Safety Data Sheet: 4-Methylpiperidine.
  • Thermo Fisher Scientific. (2024, March 27). Safety Data Sheet.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link].

  • Occupational Safety & Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard [Fact Sheet].
  • Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 795715, this compound.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Thermo Fisher Scientific. (2015, February 2). Safety Data Sheet: 4-Methylpiperidine.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Thermo Fisher Scientific. (2022, November 18). Safety Data Sheet: 1,4'-Bipiperidine.
  • Fisher Scientific. (2014, September 15). Safety Data Sheet: 4-Piperidinopiperidine.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%.
  • Pentachemicals. (2024, May 7). Safety Data Sheet: Piperidine.
  • Environmental Protection Agency. (n.d.). Disposal Guidance.
  • Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from Jubilant Life Sciences Limited website.
  • National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Piperidine: Human health tier II assessment.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78607, 1,4'-Bipiperidine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736050, 4,4'-Bipiperidine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 870793, 1'-Methyl-1,4'-bipiperidine.

Sources

Mastering the Safe Handling of 4-Methyl-1,4'-bipiperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher, the promise of novel compounds like 4-Methyl-1,4'-bipiperidine in advancing drug discovery is significant. However, with great potential comes the critical responsibility of ensuring the utmost safety in the laboratory. This guide moves beyond mere compliance, offering a deep dive into the causality behind essential safety protocols. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to maintain the integrity of your research.

Understanding the Hazard Profile of this compound

Before any handling, a thorough understanding of the potential hazards is paramount. This compound and its structural analogs present a clear set of risks that must be managed. The primary hazards are summarized below.

Hazard ClassificationDescriptionPotential Consequences
Skin Corrosion/Irritation Causes skin irritation.[1][2]Direct contact can lead to redness, itching, and inflammation. Prolonged exposure may result in more severe skin damage.
Serious Eye Damage/Irritation Causes serious eye damage or irritation.[1][2][3]Accidental splashes can cause significant injury, potentially leading to irreversible eye damage if not addressed immediately.
Respiratory Irritation May cause respiratory irritation.[1][2]Inhalation of dust or vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
Harmful if Swallowed Harmful if ingested.[4]Accidental ingestion can lead to adverse health effects.
Sensitization May cause sensitization by skin contact.[4]Repeated exposure may lead to an allergic skin reaction.

Your Shield: Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound, along with the rationale for each.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][3][4]Protects against accidental splashes of the chemical, which can cause serious eye damage. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3][4]Prevents skin contact, which can cause irritation and potential sensitization. It is crucial to inspect gloves for any signs of degradation or perforation before use.[2]
Body Protection A lab coat, worn fully buttoned.Provides a removable barrier to protect your skin and personal clothing from contamination in the event of a spill.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[1][2][4]Minimizes the inhalation of any dust or vapors, thereby preventing respiratory irritation.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is non-negotiable. The following workflow is designed to guide you through the safe handling of this compound from receipt to disposal.

Preparation and Pre-Handling Checklist
  • Consult the Safety Data Sheet (SDS): Before you begin, thoroughly read and understand the SDS for this compound.[1][2][3][5]

  • Designate a Handling Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood.

  • Assemble and Inspect PPE: Ensure all necessary PPE is readily available and in good condition.

  • Prepare for Spills: Have a spill kit readily accessible that is appropriate for handling amine-containing compounds.

Handling the Compound
  • Work in a Ventilated Space: Always handle this compound in a well-ventilated area, with a chemical fume hood being the preferred location.[1][2][4]

  • Avoid Personal Contact: Take every precaution to avoid contact with the skin, eyes, and clothing.[4] Do not breathe in any dust or vapors.[1][2]

  • Practice Good Hygiene: Do not eat, drink, or smoke in the laboratory.[4] Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[4]

  • Container Management: Keep the container tightly closed when not in use to prevent the release of vapors and to protect the compound from atmospheric moisture.[1]

Visualizing the Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Review SDS Review SDS Inspect PPE Inspect PPE Review SDS->Inspect PPE Prepare Fume Hood Prepare Fume Hood Inspect PPE->Prepare Fume Hood Assemble Spill Kit Assemble Spill Kit Prepare Fume Hood->Assemble Spill Kit Don PPE Don PPE Prepare Fume Hood->Don PPE Weigh/Transfer in Hood Weigh/Transfer in Hood Don PPE->Weigh/Transfer in Hood Perform Experiment Perform Experiment Weigh/Transfer in Hood->Perform Experiment Secure Container Secure Container Perform Experiment->Secure Container Segregate Waste Segregate Waste Secure Container->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store for Pickup Store for Pickup Label Waste Container->Store for Pickup

Caption: A workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of any chemical.

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weigh boats, and pipette tips, should be collected in a designated, clearly labeled, and sealed waste container. Do not mix this waste with other waste streams.

  • Container Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard symbols.

  • Institutional Procedures: Follow your institution's specific guidelines for the disposal of chemical waste. This typically involves arranging for pickup by your Environmental Health and Safety (EHS) department.

  • Empty Containers: Even empty containers may contain residual chemical and should be treated as hazardous waste.[4]

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the responsible advancement of scientific research.

References

  • PubChem. This compound. [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.